molecular formula C9H17N3O B1276210 N-cyclopropyl-2-piperazin-1-ylacetamide CAS No. 847783-37-3

N-cyclopropyl-2-piperazin-1-ylacetamide

Cat. No.: B1276210
CAS No.: 847783-37-3
M. Wt: 183.25 g/mol
InChI Key: PSGKMZFJVPGLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-piperazin-1-ylacetamide is a useful research compound. Its molecular formula is C9H17N3O and its molecular weight is 183.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c13-9(11-8-1-2-8)7-12-5-3-10-4-6-12/h8,10H,1-7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGKMZFJVPGLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407129
Record name N-cyclopropyl-2-piperazin-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847783-37-3
Record name N-cyclopropyl-2-piperazin-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclopropyl-2-(piperazin-1-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-cyclopropyl-2-piperazin-1-ylacetamide: A Technical Guide to Its Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of N-cyclopropyl-2-piperazin-1-ylacetamide, a piperazine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the parent piperazine molecule and closely related analogs to provide well-founded estimations of its physicochemical characteristics. Detailed experimental protocols for the determination of these properties are also presented to facilitate further research and validation.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties for this compound are summarized below.

PropertyValueRemarks
Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol [1]
pKa (estimated) pKa1: ~4.5 - 5.5 pKa2: ~8.5 - 9.5Estimated based on piperazine (pKa1 ≈ 5.35, pKa2 ≈ 9.73) and the electron-withdrawing effect of the N-acetamide group and the electron-donating effect of the N-cyclopropyl group. Alkyl substitution on a piperazine nitrogen typically lowers the pKa.[2][3]
Aqueous Solubility HighPiperazine and many of its salts are freely soluble in water.[4][5][6] The presence of polar functional groups (two nitrogen atoms and an amide) in this compound suggests high aqueous solubility.
LogP (predicted) -0.5This predicted value from PubChem suggests the compound is hydrophilic.[7]

Basicity and pKa

This compound possesses two basic nitrogen atoms within the piperazine ring, making it a dibasic compound. The basicity of these nitrogens is a key determinant of the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

The parent molecule, piperazine, has two distinct pKa values, approximately 5.35 and 9.73 at 25°C.[5] The substitution on the nitrogen atoms of the piperazine ring in this compound will influence these pKa values. The N-acetyl group is electron-withdrawing, which is expected to decrease the basicity (lower the pKa) of the adjacent nitrogen. Conversely, the N-cyclopropyl group is a small alkyl group and is expected to have a modest electron-donating effect, which would slightly increase basicity. Therefore, the pKa values of this compound are estimated to be slightly lower than those of unsubstituted piperazine.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a standard and accurate method for determining the pKa of ionizable compounds.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH of the solution.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH of the solution after each addition.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a dibasic compound, two equivalence points and two half-equivalence points will be observed.

G Workflow for pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve this compound in deionized water setup Set up thermostatted titration vessel with calibrated pH electrode prep_sample->setup prep_titrant Prepare standardized HCl solution prep_titrant->setup titrate Titrate analyte with HCl, recording pH after each addition setup->titrate plot Plot pH vs. Volume of HCl added titrate->plot determine_pka Identify half-equivalence points to determine pKa values plot->determine_pka G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_sample Add excess solid to aqueous buffer (pH 7.4) agitate Agitate at constant temperature for 24-48 hours prep_sample->agitate separate Filter or centrifuge to obtain a clear saturated solution agitate->separate analyze Determine concentration of dissolved compound by HPLC or LC-MS separate->analyze G Workflow for LogD Determination cluster_prep Preparation cluster_partition Partitioning cluster_separation Phase Separation cluster_analysis Quantification & Calculation prep_phases Prepare pre-saturated n-octanol and aqueous buffer (pH 7.4) dissolve Dissolve compound in the aqueous phase prep_phases->dissolve mix Mix aqueous and octanol phases and shake to equilibrate dissolve->mix separate Centrifuge to separate the two phases mix->separate analyze Determine concentration in each phase by HPLC or LC-MS separate->analyze calculate Calculate LogD = log([Octanol]/[Aqueous]) analyze->calculate

References

N-Cyclopropyl-2-piperazin-1-ylacetamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 847783-37-3

For Research Use Only. Not for human or veterinary use. [1]

This technical guide provides an in-depth overview of N-cyclopropyl-2-piperazin-1-ylacetamide, a piperazine derivative with potential applications in drug discovery. While extensive research on this specific molecule is not publicly available, this document leverages data from structurally similar compounds to outline its potential physicochemical properties, synthesis, and biological activities. The information presented is intended for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

This compound is a small molecule featuring a central piperazine ring linked to a cyclopropyl acetamide moiety. The unique structural and physicochemical properties of the piperazine ring, a privileged scaffold in medicinal chemistry, contribute to its prevalence in a wide array of therapeutic agents.[1] The two nitrogen atoms in the piperazine ring provide a large polar surface area and opportunities for hydrogen bonding, which can enhance water solubility and oral bioavailability.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₇N₃O[1]
Molecular Weight 183.25 g/mol [1]
InChI Key PSGKMZFJVPGLJH-UHFFFAOYSA-N[1]
Predicted ¹H NMR Cyclopropyl protons: ~0.5-0.8 ppm (CH₂) and ~2.5-2.8 ppm (CH); Piperazine protons: ~2.4-3.0 ppm; Methylene protons (adjacent to carbonyl): ~3.0-3.2 ppm; Amide proton: ~7.8-8.2 ppm[1]
Predicted ¹³C NMR Cyclopropyl carbons: ~15-30 ppm (CH₂) and ~30-40 ppm (CH); Piperazine carbons: ~40-60 ppm; Methylene carbon (adjacent to carbonyl): ~50-60 ppm; Amide carbonyl carbon: ~170-175 ppm[1]

Synthesis

While a specific, detailed synthesis protocol for this compound is not widely published, several general methodologies for the synthesis of N-substituted-2-(piperazin-1-yl)acetamides are well-established. A common and direct approach involves the reaction of a substituted piperazine with a suitable electrophile like a chloroacetylated amine.[1]

Representative Synthetic Protocol: Amidation of Piperazine Acetic Acid

A plausible and efficient route to synthesize this compound is through the amidation of a piperazine-acetic acid precursor with cyclopropylamine. This reaction typically involves a coupling agent to facilitate the formation of the amide bond.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the piperazine-acetic acid precursor (1 equivalent) and cyclopropylamine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Agent Addition: Add a peptide coupling reagent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.

DOT Diagram: Synthetic Workflow

G Figure 1: General Synthetic Workflow cluster_start Starting Materials start1 Piperazine-acetic acid precursor reaction Amidation Reaction (Room Temperature, 12-24h) start1->reaction start2 Cyclopropylamine start2->reaction reagents Coupling Reagent (e.g., HATU) DIPEA, Solvent (e.g., DMF) reagents->reaction workup Aqueous Work-up (Acid/Base Washes) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General Synthetic Workflow for this compound.

Potential Biological Activities and Experimental Protocols

Based on the pharmacological profiles of analogous piperazine-acetamide derivatives, this compound is a candidate for screening in several therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications.[1]

Anti-inflammatory Activity

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production.

  • Nitrite Quantification: Measure the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent system.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.

Antimicrobial Activity

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use a panel of clinically relevant bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • Serial Dilution: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Lines: Utilize a panel of human cancer cell lines, for instance, MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48 or 72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[2]

Table 2: Hypothetical Biological Activity Data Presentation

AssayTarget/OrganismEndpointResult (Hypothetical)
Anti-inflammatoryRAW 264.7 cellsIC₅₀ (NO inhibition)e.g., 15 µM
AntimicrobialS. aureusMICe.g., 32 µg/mL
AntimicrobialE. coliMICe.g., 64 µg/mL
AnticancerMCF-7 cellsIC₅₀ (Cytotoxicity)e.g., 25 µM
AnticancerA549 cellsIC₅₀ (Cytotoxicity)e.g., 40 µM

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound is unknown, insights can be drawn from its structural analogues. Piperazine derivatives have been shown to interact with a variety of biological targets. For instance, some exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. In the context of cancer, they may induce apoptosis through pathways involving caspases or modulate the activity of protein kinases.

DOT Diagram: Potential Signaling Pathway in Cancer

G Figure 2: Hypothetical Apoptotic Pathway Compound This compound Target Putative Target (e.g., Protein Kinase) Compound->Target Inhibition/Modulation Pathway_Activation Signal Transduction Cascade Target->Pathway_Activation Caspase_Activation Caspase Activation (e.g., Caspase-3) Pathway_Activation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical apoptotic pathway induced by this compound.

DOT Diagram: Molecular Docking Workflow

G Figure 3: Molecular Docking Workflow cluster_prep Preparation Ligand 3D Structure of This compound Docking Molecular Docking Simulation (e.g., AutoDock, Glide) Ligand->Docking Protein 3D Structure of Target Protein (from PDB) Protein->Docking Analysis Analysis of Binding Modes and Interactions Docking->Analysis Result Predicted Binding Affinity and Pose Analysis->Result

Caption: A typical workflow for in silico molecular docking studies.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Although specific biological data for this compound is limited, the well-documented activities of its analogues suggest potential anti-inflammatory, antimicrobial, and anticancer properties. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to initiate further investigation into the therapeutic potential of this and related molecules. A systematic exploration of its structure-activity relationship (SAR) by synthesizing and evaluating a library of analogues would be a logical next step in the drug discovery process.[1]

References

An In-depth Technical Guide on N-cyclopropyl-2-piperazin-1-ylacetamide: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclopropyl-2-piperazin-1-ylacetamide is a small molecule belonging to the broad class of piperazine derivatives, a scaffold of significant interest in medicinal chemistry. While specific research on this particular compound is not extensively documented in publicly available literature, its structural motifs—a cyclopropyl group, an acetamide linker, and a piperazine ring—are present in numerous biologically active agents.[1] This technical guide provides a comprehensive overview of the molecule's structure, physicochemical properties, and a plausible synthetic route with detailed experimental protocols. Furthermore, based on the known activities of structurally related piperazine acetamides, this document explores its potential biological activities, with a focus on anticancer and antimicrobial applications. A hypothetical mechanism of action involving the PI3K/AKT signaling pathway and subsequent induction of apoptosis is presented, supported by diagrams generated using the DOT language. This guide aims to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel piperazine derivatives.

Molecular Structure and Physicochemical Properties

This compound is comprised of a central piperazine ring, with one nitrogen atom substituted with an acetamido group which is further substituted with a cyclopropyl ring. The other nitrogen of the piperazine ring is unsubstituted.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-cyclopropyl-2-(piperazin-1-yl)acetamidePubChem
CAS Number 847783-37-3Santa Cruz Biotechnology
Molecular Formula C9H17N3OPubChem
Molecular Weight 183.25 g/mol Santa Cruz Biotechnology
SMILES C1CC1NC(=O)CN2CCNCC2PubChem
InChIKey PSGKMZFJVPGLJH-UHFFFAOYSA-NPubChem
Predicted XlogP -0.5PubChemLite[2]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 55.4 ŲPubChem

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available reagents: piperazine and 2-chloro-N-cyclopropylacetamide.

G cluster_0 Step 1: Synthesis of 2-chloro-N-cyclopropylacetamide cluster_1 Step 2: N-Alkylation of Piperazine chloroacetyl_chloride Chloroacetyl chloride intermediate 2-chloro-N-cyclopropylacetamide chloroacetyl_chloride->intermediate Reaction with Cyclopropylamine cyclopropylamine Cyclopropylamine cyclopropylamine->intermediate final_product This compound intermediate->final_product N-Alkylation piperazine Piperazine piperazine->final_product

A high-level overview of the proposed synthetic workflow.
Detailed Experimental Protocols

Step 1: Synthesis of 2-chloro-N-cyclopropylacetamide

This step involves the acylation of cyclopropylamine with chloroacetyl chloride.

  • Materials:

    • Cyclopropylamine

    • Chloroacetyl chloride

    • Triethylamine (or another suitable base)

    • Dichloromethane (DCM) or other suitable aprotic solvent

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution while stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-cyclopropylacetamide.

    • The product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This step involves the N-alkylation of piperazine with the previously synthesized 2-chloro-N-cyclopropylacetamide. To favor mono-alkylation, a large excess of piperazine is typically used.

  • Materials:

    • 2-chloro-N-cyclopropylacetamide (from Step 1)

    • Piperazine (large excess, e.g., 5-10 equivalents)

    • Potassium carbonate (or another suitable base)

    • Acetonitrile or Dimethylformamide (DMF) as solvent

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve a large excess of piperazine in acetonitrile or DMF.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Add 2-chloro-N-cyclopropylacetamide (1.0 eq) to the mixture.

    • Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O stretch.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the broader class of piperazine acetamide derivatives has shown significant promise in various therapeutic areas.[1]

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of piperazine-containing compounds.[3][4][5] These derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. A common mechanism of action involves the inhibition of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/AKT pathway.[6][7]

Hypothesized Anticancer Signaling Pathway

Based on the literature for analogous compounds, it is plausible that this compound could exert its anticancer effects by inhibiting the PI3K/AKT signaling pathway, leading to caspase-dependent apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits Apoptosis Caspase9 Caspase-9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Molecule N-cyclopropyl-2- piperazin-1-ylacetamide Molecule->PI3K Inhibits

Hypothesized PI3K/AKT signaling pathway inhibition.
Antimicrobial Potential

Piperazine derivatives are also well-known for their antimicrobial properties.[8][9] The mechanism of action for their antibacterial and antifungal effects can vary but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound, a series of in vitro assays can be performed.

Table 2: Experimental Protocols for Biological Evaluation

AssayMethodologyPurpose
MTT Assay 1. Seed cancer cells in a 96-well plate and allow them to adhere overnight.2. Treat the cells with various concentrations of the test compound for 24-72 hours.3. Add MTT solution and incubate for 2-4 hours.4. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.5. Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.To assess the cytotoxic effect of the compound on cancer cell lines.
Caspase-Glo® 3/7 Assay 1. Seed cells in a 96-well plate and treat with the test compound.2. Add the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate.3. Incubate at room temperature.4. Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.To quantify the induction of apoptosis by measuring the activity of executioner caspases.
Broth Microdilution Assay 1. Prepare serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.2. Inoculate each well with a standardized suspension of the target microorganism.3. Incubate the plate under appropriate conditions.4. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth of the microorganism.To determine the antimicrobial activity of the compound against various bacteria and fungi.

Conclusion

This compound represents a molecule of interest within the pharmacologically significant class of piperazine derivatives. Although specific data for this compound is limited, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established methodologies and the known properties of its analogues. The proposed anticancer and antimicrobial activities, potentially mediated through the inhibition of key signaling pathways like PI3K/AKT, warrant further investigation. The experimental protocols and conceptual diagrams presented herein offer a solid starting point for researchers aiming to explore the therapeutic potential of this and related novel chemical entities.

References

An In-depth Technical Guide to the Synthesis of N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for N-cyclopropyl-2-piperazin-1-ylacetamide, a molecule of interest in medicinal chemistry and drug discovery. This document outlines the synthetic route, detailed experimental protocols, and expected analytical data.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an activated acetamide intermediate, 2-chloro-N-cyclopropylacetamide, from the reaction of cyclopropylamine with chloroacetyl chloride. The subsequent step is a nucleophilic substitution reaction where piperazine displaces the chloride from 2-chloro-N-cyclopropylacetamide to yield the final product.

A strategic consideration in the second step is the management of reactivity at the two secondary amine positions of piperazine to favor mono-alkylation and minimize the formation of the di-substituted byproduct. This can be controlled by using a large excess of piperazine.

Below is a graphical representation of the overall synthesis pathway.

Synthesis_Pathway cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Nucleophilic Substitution Cyclopropylamine Cyclopropylamine 2_chloro_N_cyclopropylacetamide 2_chloro_N_cyclopropylacetamide Cyclopropylamine->2_chloro_N_cyclopropylacetamide Chloroacetyl chloride, Base Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->2_chloro_N_cyclopropylacetamide Final_Product This compound 2_chloro_N_cyclopropylacetamide->Final_Product Piperazine, Base Piperazine Piperazine Piperazine->Final_Product

Diagram 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-chloro-N-cyclopropylacetamide

This procedure details the acylation of cyclopropylamine to form the key intermediate, 2-chloro-N-cyclopropylacetamide.

Materials:

  • Cyclopropylamine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in dichloromethane to the cooled reaction mixture dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-cyclopropylacetamide.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound

This procedure describes the nucleophilic substitution reaction between 2-chloro-N-cyclopropylacetamide and piperazine. To favor mono-substitution, a significant excess of piperazine is used.

Materials:

  • 2-chloro-N-cyclopropylacetamide

  • Piperazine

  • Potassium carbonate (or another suitable base)

  • Acetonitrile or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 2-chloro-N-cyclopropylacetamide (1.0 equivalent), a large excess of piperazine (5-10 equivalents), and potassium carbonate (2.0 equivalents) in acetonitrile or DMF.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in water and extract with ethyl acetate. The excess piperazine will largely remain in the aqueous layer.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following tables summarize the key properties and expected analytical data for the final product.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₇N₃O
Molecular Weight 183.25 g/mol [1]
CAS Number 847783-37-3[1]

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peaks
¹H NMR Cyclopropyl CH: 2.5-2.8 ppm; Cyclopropyl CH₂: 0.4-0.8 ppm; Piperazine CH₂: 2.5-3.5 ppm; Methylene (CH₂CO): 3.0-3.5 ppm; Amide NH: 7.5-8.5 ppm[1]
¹³C NMR Cyclopropyl CH: 30-40 ppm; Cyclopropyl CH₂: 15-30 ppm; Piperazine CH₂: 40-60 ppm; Methylene (CH₂CO): 50-60 ppm; Carbonyl C=O: 170-175 ppm[1]
Mass Spec (ESI+) [M+H]⁺: m/z 184.1444
IR Amide N-H stretch: ~3300 cm⁻¹; C=O stretch: ~1650 cm⁻¹; C-N stretch: ~1200-1350 cm⁻¹

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and a simplified signaling pathway where a piperazine-containing molecule might be involved.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start Materials Reaction Reaction Setup Start->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Final Product Characterization (NMR, MS, IR) Chromatography->Characterization

Diagram 2: General experimental workflow for synthesis and purification.

Signaling_Pathway Ligand Piperazine Derivative (e.g., Antagonist) Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters Level Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Diagram 3: Hypothetical signaling pathway involving a piperazine derivative.

References

The Enigmatic Core: A Technical Whitepaper on N-cyclopropyl-2-(1-piperazinyl)acetamide and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound N-cyclopropyl-2-(1-piperazinyl)acetamide is a novel chemical entity with limited publicly available data. This whitepaper, therefore, provides a comprehensive overview of the therapeutic potential of the broader class of piperazine acetamide derivatives, drawing inferences for the title compound based on established structure-activity relationships. The experimental protocols and potential mechanisms of action described herein are illustrative and based on general principles of medicinal chemistry and pharmacology.

Introduction: The Piperazine Acetamide Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it an attractive moiety for modulating pharmacokinetic and pharmacodynamic profiles. When coupled with an acetamide linker, the resulting piperazine acetamide core offers a versatile platform for the development of novel therapeutics across various disease areas. The N-cyclopropyl substituent in N-cyclopropyl-2-(1-piperazinyl)acetamide introduces a lipophilic and metabolically stable group that can enhance binding to biological targets and improve oral bioavailability.

Piperazine derivatives have demonstrated a wide array of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects. The specific biological activity is largely dictated by the nature of the substituents on the piperazine ring and the terminal acetamide group.

Physicochemical Properties of N-cyclopropyl-2-(1-piperazinyl)acetamide

While experimental data for N-cyclopropyl-2-(1-piperazinyl)acetamide is scarce, its fundamental physicochemical properties can be predicted. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C9H17N3OProvides the elemental composition.
Molecular Weight 183.25 g/mol Influences diffusion and transport across biological membranes.
logP ~0.5 - 1.5Indicates a balance between hydrophilicity and lipophilicity, suggesting potential for good oral absorption and cell permeability.
Topological Polar Surface Area (tPSA) 51.7 ŲSuggests good potential for blood-brain barrier penetration.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3These properties are critical for target binding and solubility.

Note: These values are estimations and require experimental validation.

Potential Therapeutic Applications and Mechanistic Insights

Based on the activities of structurally related piperazine acetamides, N-cyclopropyl-2-(1-piperazinyl)acetamide could be investigated for several therapeutic applications. A plausible, yet hypothetical, mechanism of action could involve the modulation of a key signaling pathway implicated in disease.

Hypothetical Signaling Pathway: GPCR Modulation

Many piperazine-containing drugs target G-protein coupled receptors (GPCRs). A hypothetical signaling pathway where a piperazine acetamide derivative could act as an antagonist is depicted below.

GPCR_Modulation cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Endogenous Ligand Receptor GPCR Ligand->Receptor Binds & Activates G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Compound N-cyclopropyl-2-(1-piperazinyl)acetamide (Antagonist) Compound->Receptor Blocks Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Hypothetical GPCR Antagonism by N-cyclopropyl-2-(1-piperazinyl)acetamide.

In this conceptual pathway, the compound acts as an antagonist at a GPCR, preventing the binding of the endogenous ligand and thereby inhibiting downstream signaling cascades that lead to a specific cellular response.

Experimental Protocols

To elucidate the actual biological activity and mechanism of action of N-cyclopropyl-2-(1-piperazinyl)acetamide, a series of in vitro and in vivo experiments would be necessary.

General Synthesis of N-substituted-2-(1-piperazinyl)acetamides

A representative synthetic route for this class of compounds is provided below. This is a general procedure and may require optimization for the specific synthesis of N-cyclopropyl-2-(1-piperazinyl)acetamide.

Synthesis_Workflow Reactant1 Piperazine Step1 Step 1: N-Alkylation Reactant1->Step1 Reactant2 Ethyl 2-chloroacetate Reactant2->Step1 Intermediate1 Ethyl 2-(1-piperazinyl)acetate Step1->Intermediate1 Step2 Step 2: Amidation Intermediate1->Step2 Reactant3 Cyclopropylamine Reactant3->Step2 Product N-cyclopropyl-2-(1-piperazinyl)acetamide Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis

General Synthetic Workflow for N-cyclopropyl-2-(1-piperazinyl)acetamide.

Step 1: Synthesis of Ethyl 2-(1-piperazinyl)acetate

  • To a solution of piperazine (2 equivalents) in a suitable solvent (e.g., acetonitrile or ethanol) at room temperature, add ethyl 2-chloroacetate (1 equivalent) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the piperazine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(1-piperazinyl)acetate.

Step 2: Synthesis of N-cyclopropyl-2-(1-piperazinyl)acetamide

  • Dissolve ethyl 2-(1-piperazinyl)acetate (1 equivalent) and cyclopropylamine (1.2 equivalents) in a suitable solvent (e.g., methanol or ethanol).

  • Heat the reaction mixture to reflux for 8-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the final product.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and the purity should be assessed by high-performance liquid chromatography (HPLC).

In Vitro Biological Evaluation

A general workflow for the initial biological screening of a novel compound is outlined below.

In_Vitro_Workflow Compound Test Compound (N-cyclopropyl-2-(1-piperazinyl)acetamide) Target_Screening Primary Target Screening (e.g., Receptor Binding Assays, Enzyme Assays) Compound->Target_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Cell_Based_Assays Cell-Based Assays (e.g., Reporter Gene Assays, Second Messenger Assays) Target_Screening->Cell_Based_Assays Hit_Identification Hit Identification Cell_Based_Assays->Hit_Identification Cytotoxicity->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

General Workflow for In Vitro Biological Evaluation.

Protocol for a Receptor Binding Assay (Example):

  • Prepare cell membranes expressing the target receptor of interest.

  • Incubate the membranes with a radiolabeled ligand known to bind to the receptor and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound radioligand by rapid filtration.

  • Quantify the radioactivity of the filter-bound complex using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

Future Directions and Conclusion

N-cyclopropyl-2-(1-piperazinyl)acetamide represents an intriguing, yet underexplored, chemical entity. The broader class of piperazine acetamide derivatives has shown significant promise in drug discovery. To unlock the therapeutic potential of the title compound, a systematic investigation into its synthesis, biological activity, and mechanism of action is warranted. The experimental frameworks provided in this whitepaper offer a roadmap for such an endeavor. Future research should focus on a broad biological screening to identify its primary targets, followed by more in-depth mechanistic studies and in vivo efficacy and safety evaluations. The insights gained from these studies will be crucial in determining the clinical viability of N-cyclopropyl-2-(1-piperazinyl)acetamide and its derivatives.

An In-depth Technical Guide on the Potential Mechanism of Action of N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of N-cyclopropyl-2-piperazin-1-ylacetamide is not extensively available in public literature. This guide synthesizes information from studies on structurally analogous compounds to infer its potential biological activities and mechanisms. The information presented herein is for research and informational purposes only.

Introduction

This compound is a small molecule featuring a central piperazine ring, a cyclopropyl group attached to an acetamide moiety, and a secondary amine. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties and ability to interact with various biological targets. Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, anticancer, and antimicrobial effects.[1] The structural versatility of the piperazine nucleus allows for extensive modification to fine-tune a compound's biological activity and selectivity.[1]

This technical guide explores the potential mechanisms of action of this compound by examining the established activities of structurally related compounds. The primary inferred mechanisms include cholinesterase inhibition, cyclooxygenase-2 (COX-2) inhibition, antimicrobial and antifungal activity, and modulation of ion channels and receptors.

Inferred Mechanisms of Action and Supporting Data

Based on the pharmacological profiles of analogous compounds, this compound may exhibit activity through one or more of the following mechanisms:

Cholinesterase Inhibition

A significant number of piperazine and acetamide derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy for Alzheimer's disease.[2]

Supporting Evidence from Analogous Compounds:

  • Derivatives of 2-(piperazin-1-yl)acetamide have been synthesized and evaluated as AChE and BChE inhibitors.[3]

  • A study on N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives identified compounds with potent AChE inhibitory activity.[4]

  • The mechanism involves the binding of the inhibitor to the active site of the cholinesterase enzyme, preventing the breakdown of acetylcholine.[5]

Quantitative Data from Analogous Compounds:

Compound ClassTargetIC50 (µM)Reference CompoundIC50 (µM)
Phthalimide-piperazine derivativesAcetylcholinesterase16.42 ± 1.07Donepezil0.41 ± 0.09
Benzamide-piperazine derivativesAcetylcholinesterase0.0071 (for compound 4e)Donepezil0.41
Benzothiazole-piperazine derivativesAcetylcholinesterase>100Donepezil0.014 ± 0.0012
2-(9-acridinylamino)-2-oxoethyl piperazinecarbodithioate derivativesButyrylcholinesterase0.092 (for compound 4m)Donepezil1.419

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The acetylcholinesterase and butyrylcholinesterase inhibitory activities of compounds are typically assessed using a spectrophotometric method developed by Ellman et al.[2][6][7]

  • Reagents:

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Acetylcholinesterase (from Electrophorus electricus) or Butyrylcholinesterase (from equine serum).

    • Phosphate buffer (pH 8.0).

    • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the respective enzyme (AChE or BChE).

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.

    • Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition of the enzyme activity for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cyclooxygenase-2 (COX-2) Inhibition

The acetamide moiety is present in many non-steroidal anti-inflammatory drugs (NSAIDs). Piperazine-containing acetamide derivatives have been investigated as selective COX-2 inhibitors, which are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs.[8]

Supporting Evidence from Analogous Compounds:

  • N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been explored for their potential as COX-2 inhibitors.

  • The design of selective COX-2 inhibitors often involves a central heterocyclic ring system with specific side chains that can fit into the larger active site of COX-2 compared to COX-1.[9]

Quantitative Data from Analogous Compounds:

Compound ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
1,2,3-Triazole-Benzenesulfonamide-NSAID hybridsCOX-20.04 (for compound 6b)329
Imidazoline analogsCOX-20.3 (for compound 17)Not specified
Thiazole-pyrimidine-acetamide hybridsCOX-21.03 (for compound 37)8.21

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The ability of a compound to inhibit COX-1 and COX-2 is typically determined using an enzyme immunoassay (EIA) kit.[9][10]

  • Reagents:

    • Ovine COX-1 or human recombinant COX-2 enzyme.

    • Arachidonic acid as the substrate.

    • Prostaglandin screening EIA kit.

    • Test compound dissolved in a suitable solvent.

  • Procedure:

    • Pre-incubate the enzyme (COX-1 or COX-2) with the test compound at various concentrations at room temperature for a specified time.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a set time at 37°C.

    • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using the EIA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound.

    • Determine the IC50 values for both COX-1 and COX-2.

    • The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Antimicrobial and Antifungal Activity

The piperazine scaffold is a common feature in many antimicrobial and antifungal agents.[11] Studies on 2-(piperazin-1-yl)-N-1,3-thiazol-2-ylacetamides have shown significant antibacterial and antifungal properties.[11]

Supporting Evidence from Analogous Compounds:

  • Molecular docking studies of 2-(piperazin-1-yl)-N-1,3-thiazol-2-ylacetamide derivatives suggest that they may act by inhibiting key bacterial and fungal enzymes such as E. coli MurB and Candida albicans CYP51 and dihydrofolate reductase.[11]

  • Other piperazine derivatives have shown activity against a range of bacterial and fungal strains, including resistant strains like MRSA.[11]

Quantitative Data from Analogous Compounds (Minimum Inhibitory Concentration - MIC):

CompoundOrganismMIC (µg/mL)
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)S. epidermidis2.5 ± 2.2
PNTS. aureus2.5 ± 0.0
PNTMRSA6.7 ± 2.9
2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-substituted acetamide derivativeS. aureus22-26
2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-substituted acetamide derivativeE. coli32

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Materials:

    • Bacterial or fungal strains.

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

    • 96-well microtiter plates.

    • Test compound serially diluted in the appropriate broth.

  • Procedure:

    • Prepare a standardized inoculum of the microorganism.

    • In a 96-well plate, add the appropriate broth to each well.

    • Perform serial two-fold dilutions of the test compound across the wells.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

T-type Calcium Channel (CaV3.2) Inhibition

Structurally related N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives have been identified as selective inhibitors of T-type calcium channels (CaV3.2).[1] These channels are involved in various physiological processes, and their inhibition can lead to antihypertensive effects.[1]

Experimental Protocol: Automated Electrophysiology for Ion Channel Activity

The activity of compounds on ion channels like CaV3.2 can be assessed using automated electrophysiology platforms.[12]

  • Cell Line:

    • Use a stable cell line expressing the human CaV3.2 channel (e.g., HEK-293 cells).

  • Procedure:

    • Cells are cultured and prepared for the automated patch-clamp system.

    • A whole-cell voltage-clamp configuration is established.

    • T-type calcium currents are elicited by a voltage step protocol (e.g., from a holding potential of -100 mV to a test potential of -30 mV).

    • The test compound is applied at various concentrations, and the effect on the peak current amplitude is measured.

    • Data is analyzed to determine the concentration-response curve and the IC50 value for the inhibition of the channel.

Visualizations

Potential Signaling Pathways

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds to Increased_Acetylcholine Increased Acetylcholine Cholinergic_Signaling Enhanced Cholinergic Signaling Postsynaptic_Receptor->Cholinergic_Signaling Activates N_cyclopropyl_2_piperazin_1_ylacetamide N-cyclopropyl-2- piperazin-1-ylacetamide N_cyclopropyl_2_piperazin_1_ylacetamide->AChE Inhibits

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation N_cyclopropyl_2_piperazin_1_ylacetamide N-cyclopropyl-2- piperazin-1-ylacetamide N_cyclopropyl_2_piperazin_1_ylacetamide->COX2 Inhibits

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cholinesterase_Assay Cholinesterase Inhibition Assay Animal_Model_AD Animal Model of Alzheimer's Disease Cholinesterase_Assay->Animal_Model_AD COX_Assay COX-1/COX-2 Inhibition Assay Animal_Model_Inflammation Animal Model of Inflammation COX_Assay->Animal_Model_Inflammation Antimicrobial_Assay Antimicrobial Susceptibility Testing Animal_Model_Infection Animal Model of Infection Antimicrobial_Assay->Animal_Model_Infection Ion_Channel_Assay Ion Channel Electrophysiology Animal_Model_Hypertension Animal Model of Hypertension Ion_Channel_Assay->Animal_Model_Hypertension Compound_Synthesis Compound Synthesis and Characterization Compound_Synthesis->Cholinesterase_Assay Compound_Synthesis->COX_Assay Compound_Synthesis->Antimicrobial_Assay Compound_Synthesis->Ion_Channel_Assay

Conclusion

While direct evidence for the mechanism of action of this compound is lacking, the extensive research on structurally similar piperazine and acetamide derivatives provides a strong basis for inferring its potential pharmacological activities. The most probable mechanisms of action include inhibition of cholinesterases, selective inhibition of COX-2, antimicrobial and antifungal effects, and modulation of ion channels such as T-type calcium channels.

Further investigation through the experimental protocols outlined in this guide is necessary to elucidate the precise mechanism of action and therapeutic potential of this compound. The provided data and methodologies from analogous compounds offer a solid foundation for initiating such research endeavors. The unique combination of the cyclopropyl and piperazine moieties may confer novel activity and selectivity profiles, making this compound an interesting candidate for further drug discovery and development efforts.

References

N-cyclopropyl-2-piperazin-1-ylacetamide: A Technical Guide to its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activity of N-cyclopropyl-2-piperazin-1-ylacetamide, a piperazine-containing compound with prospective therapeutic applications. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document aggregates and analyzes information from structurally analogous compounds to forecast its pharmacological profile. The guide covers potential antimicrobial and anticancer activities, supported by quantitative data from related piperazine derivatives. Detailed experimental protocols for key biological assays are provided, alongside visualizations of a hypothesized mechanism of action and a general experimental workflow to guide future research. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives.

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1] Its unique physicochemical properties, including the presence of two basic nitrogen atoms, often impart favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, antipsychotic, antidepressant, and anxiolytic activities.[2] The structural versatility of the piperazine nucleus allows for facile derivatization at the 1- and 4-positions, enabling the fine-tuning of biological activity and target selectivity.

This compound incorporates this privileged scaffold, featuring a cyclopropyl group attached to an acetamide linker at one nitrogen and a hydrogen at the other. The cyclopropyl moiety is a known bioisostere for larger groups and can influence metabolic stability and binding interactions. This guide explores the putative biological activities of this specific molecule by examining data from its structural congeners.

Predicted Biological Activities Based on Analogous Compounds

Based on the established activities of various N-substituted piperazine acetamides and related piperazine derivatives, this compound is predicted to exhibit potential antimicrobial and anticancer properties.

Potential Antimicrobial Activity

Numerous studies have reported the antimicrobial potential of piperazine derivatives against a range of bacterial and fungal pathogens.[3][4][5][6][7] The mechanism of action for some of these compounds is hypothesized to involve the inhibition of key bacterial enzymes, such as DNA gyrase.[8]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Antimicrobial Piperazine Analogs

Compound Class/NameTarget Organism(s)MIC (µg/mL)Reference
2-(piperazin-1-yl)-N-1,3-thiazol-2-ylacetamides (various derivatives)Listeria monocytogenes, MRSA, E. coli, P. aeruginosaPotent activity reported, more effective than ampicillin against MRSA[9][10]
(N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride derivativesProteus vulgaris NCIM 281393.7[11]
N-Alkyl and N-Aryl piperazine derivativesStaphylococcus aureus, Pseudomonas aeruginosa, Escherichia coliSignificant activity reported[7]
Novel Piperazine Derivative RL-308Shigella flexineri, S. aureus, MRSA2, 4, 16[3]
Potential Anticancer Activity

The piperazine scaffold is a common feature in a variety of anticancer agents.[12][13][14][15] These compounds can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation, such as the PI3K/AKT pathway.[12]

Table 2: In Vitro Anticancer Activity (IC50/GI50) of Selected Piperazine Analogs

Compound Class/NameCancer Cell Line(s)IC50/GI50 (µM)Reference
Novel Piperazine Derivative targeting multiple signaling pathwaysK562 (Chronic Myeloid Leukemia)0.06 - 0.16[12]
Thiazolinylphenyl-piperazinesLNCaP (Prostate)3.67[16]
Phenylpiperazine derivatives of 1,2-benzothiazine (BS130, BS230)MCF7 (Breast Adenocarcinoma)More cytotoxic than doxorubicin[14]
N-[2-(5-chlorothiophen-2-yl)ethyl]piperazinyl quinolonesVarious cancer cell linesSignificant cytotoxic activity reported[17]
4-amino-2H-benzo[h]chromen-2-one analog with piperazineLNCaP-hr (Prostate)0.52 ± 0.11[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the potential antimicrobial and anticancer activities of novel piperazine derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standardized methods for determining the MIC of a compound.[2][3]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Standard antimicrobial agent (e.g., Ciprofloxacin) as a positive control

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Inoculum Preparation: From a fresh 18-24 hour culture on an appropriate agar plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in MHB to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, except for the negative control wells (broth only).

  • Controls:

    • Positive Control: Wells containing MHB and the bacterial inoculum (no test compound).

    • Negative Control: Wells containing only MHB.

    • Standard Control: Wells with a known antimicrobial agent undergoing serial dilution and inoculation.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a standard colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[12][13][15]

Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC50).

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound prepared by serial dilution in the culture medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Hypothesized Mechanisms and Workflows

Hypothesized Signaling Pathway: Inhibition of Bacterial DNA Gyrase

Molecular docking studies on some antimicrobial piperazine derivatives suggest that they may target bacterial DNA gyrase, an essential enzyme for DNA replication.[8] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Compound N-cyclopropyl-2- piperazin-1-ylacetamide DNAGyrase DNA Gyrase (GyrA & GyrB subunits) Compound->DNAGyrase Binds to and inhibits DNA_Replication DNA Replication DNAGyrase->DNA_Replication Required for CellDeath Cell Death DNA_Replication->CellDeath Leads to

Caption: Hypothesized inhibition of bacterial DNA gyrase by this compound.

General Experimental Workflow for Biological Activity Screening

The preclinical evaluation of a novel compound like this compound typically follows a structured workflow to assess its efficacy and mechanism of action.[13]

Experimental_Workflow cluster_workflow Screening Workflow Start Compound Synthesis and Characterization Primary_Screening Primary Screening (e.g., MIC for antimicrobial, MTT for anticancer) Start->Primary_Screening Hit_Identification Hit Identification (Activity above threshold?) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., MBC, Apoptosis Assays, Cell Cycle Analysis) Hit_Identification->Secondary_Assays Yes Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization No, but promising scaffold Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Western Blot, Molecular Docking) Secondary_Assays->Mechanism_of_Action Mechanism_of_Action->Lead_Optimization End In Vivo Studies Mechanism_of_Action->End Promising Lead Lead_Optimization->Start Synthesize Analogs

References

N-cyclopropyl-2-piperazin-1-ylacetamide: A Technical Review of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-cyclopropyl-2-piperazin-1-ylacetamide, a piperazine derivative with potential for broad pharmacological applications. Due to the limited volume of research exclusively focused on this specific molecule, this document leverages data from structurally similar piperazine-acetamide analogs to build a predictive profile of its chemical properties, potential biological activities, and relevant experimental methodologies. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of therapeutic agents, including those with antipsychotic, antidepressant, anxiolytic, anticancer, and antimicrobial effects.[1] The structural versatility of the piperazine nucleus, which allows for easy substitution at its nitrogen atoms, enables the fine-tuning of a compound's biological activity and selectivity for specific molecular targets.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are detailed in Table 1. These predicted values provide a baseline for understanding the compound's behavior in biological systems.

PropertyValueSource
Molecular FormulaC9H17N3O--INVALID-LINK--
Molecular Weight183.25 g/mol --INVALID-LINK--
Monoisotopic Mass183.13716 Da--INVALID-LINK--
XlogP (predicted)-0.5--INVALID-LINK--
Predicted CCS ([M+H]+)146.4 Ų--INVALID-LINK--

Synthesis and Chemical Reactions

The synthesis of this compound and its analogs typically involves standard amide bond formation reactions. A general synthetic workflow is outlined below. Potential synthetic routes could include the palladium-catalyzed reaction of a piperazinyl halide with carbon monoxide and cyclopropylamine or hydroamination of an N-cyclopropyl-substituted alkyne with piperazine.[1]

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR (e.g., Dopamine/Serotonin Receptor) G_Protein G-Protein Receptor->G_Protein Activates/Inhibits Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Ligand Piperazine Derivative (Antagonist) Ligand->Receptor Blocks Cellular_Response Cellular Response (e.g., altered neuronal activity) Second_Messenger->Cellular_Response Leads to SAR_Logic cluster_core Core Scaffold: this compound cluster_modifications Potential Modification Sites Core Core Structure R1 Cyclopropyl Group (R1) Core->R1 Modification points R2 Piperazine Substitution (R2) Core->R2 Modification points Linker Acetamide Linker Core->Linker Modification points Activity Biological Activity (e.g., Antimicrobial, CNS, Enzyme Inhibition) R1->Activity Influences R2->Activity Influences Linker->Activity Influences

References

An In-Depth Technical Guide on the Discovery and History of N-cyclopropyl-containing Kinase Inhibitors: A Case Study on TAK-593

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, in-depth research and historical data specifically for "N-cyclopropyl-2-piperazin-1-ylacetamide" are not extensively available in public literature. Therefore, this guide focuses on a structurally related and well-documented compound, N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593) , to provide a representative technical overview in line with the core requirements of the query. TAK-593 is a potent kinase inhibitor that incorporates a cyclopropyl moiety, making it a relevant case study.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities. When combined with an acetamide linker and other functional groups, such as a cyclopropyl ring, these molecules can be fine-tuned to exhibit high potency and selectivity against various biological targets. This guide explores the discovery, mechanism of action, and synthetic pathways of cyclopropyl-containing kinase inhibitors, with a specific focus on TAK-593, a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase inhibitor.[1][2]

Discovery and History of TAK-593

The discovery of TAK-593 was the result of a strategic drug design approach involving the hybridization of two distinct imidazo[1,2-b]pyridazine scaffolds.[1][2] Researchers aimed to develop a potent inhibitor of VEGFR2, a key mediator of tumor angiogenesis.[1][2] Through a process of chemical optimization, TAK-593 emerged as a lead compound with exceptional inhibitory activity against VEGFR2.[1][2]

The development process involved synthesizing and evaluating a series of 2-acylamino-6-phenoxy-imidazo[1,2-b]pyridazine derivatives to establish a clear structure-activity relationship (SAR).[1][2] This systematic approach led to the identification of TAK-593 as a highly potent and selective inhibitor, demonstrating significant anti-tumor effects in preclinical models.[1][3]

Quantitative Pharmacological Data

The pharmacological profile of TAK-593 has been characterized by its potent inhibition of key kinases involved in angiogenesis and its strong anti-proliferative effects on endothelial cells.

Table 1: In Vitro Kinase Inhibitory Activity of TAK-593
Target KinaseIC50 (nM)
VEGFR13.2
VEGFR2 (KDR)0.95
VEGFR31.1
PDGFRα4.3
PDGFRβ13
Data compiled from multiple sources.[1][2][4]
Table 2: In Vitro Anti-proliferative Activity of TAK-593
Cell LineStimulantIC50 (nM)
Human Umbilical Vein Endothelial Cells (HUVEC)VEGF0.30
Data compiled from multiple sources.[1][2][5]

Mechanism of Action: Inhibition of VEGFR2 Signaling

Vascular Endothelial Growth Factor (VEGF) signaling, primarily through VEGFR2, is a critical pathway for angiogenesis.[1][2] The binding of VEGF to VEGFR2 triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[6]

TAK-593 acts as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of VEGFR2.[7] This action blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascade and suppressing tumor-associated angiogenesis.[1][2][3]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization P P VEGFR2->P Autophosphorylation TAK593 TAK-593 TAK593->VEGFR2 Inhibition ATP ATP ADP ADP ATP->ADP PLCg PLCγ P->PLCg PI3K PI3K P->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MAPK->Angiogenesis

VEGFR-2 Signaling Pathway and Inhibition by TAK-593.

Experimental Protocols

Synthesis of TAK-593

The synthesis of TAK-593 involves a multi-step process, with a key step being the coupling of 6-iodoimidazo[1,2-b]pyridazine with an appropriate aminophenol, followed by amidation.[2]

Step 1: Synthesis of the aniline intermediate The 6-iodoimidazo[1,2-b]pyridazine is coupled with the appropriate aminophenol derivative to yield the corresponding aniline intermediate.[2]

Step 2: Amide formation The resulting aniline is treated with 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride to form the final amide product, TAK-593.[2]

Synthesis_Workflow cluster_reagents cluster_process cluster_products reagent1 6-iodoimidazo[1,2-b]pyridazine step1 Coupling Reaction reagent1->step1 reagent2 Aminophenol derivative reagent2->step1 reagent3 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride step2 Amidation reagent3->step2 intermediate Aniline Intermediate step1->intermediate final_product TAK-593 step2->final_product intermediate->step2

General Synthetic Workflow for TAK-593.
In Vitro VEGFR2 Kinase Assay

The inhibitory activity of TAK-593 against VEGFR2 is determined using a non-radioisotopic assay system, such as the AlphaScreen™ kinase assay.[2]

Protocol:

  • The VEGFR2 enzyme, a biotinylated peptide substrate, and ATP are combined in a reaction buffer.

  • The test compound (TAK-593) at various concentrations is added to the mixture.

  • The reaction is initiated and incubated at room temperature.

  • AlphaScreen™ donor and acceptor beads are added to detect the phosphorylated substrate.

  • The signal is read on a suitable plate reader, and the IC50 value is calculated from the dose-response curve.[2]

HUVEC Proliferation Assay

The anti-proliferative effect of TAK-593 on endothelial cells is assessed using a cell viability assay, such as the Cell Counting Kit-8 (CCK-8).[8]

Protocol:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of TAK-593 in the presence of VEGF.

  • After a suitable incubation period (e.g., 72 hours), the CCK-8 reagent is added to each well.

  • Following further incubation, the absorbance is measured at 450 nm.

  • The IC50 value, representing the concentration that causes 50% inhibition of cell proliferation, is calculated from the dose-response curve.[8]

Conclusion

While specific data on this compound remains elusive, the detailed investigation of TAK-593 provides a valuable technical framework for understanding the discovery, development, and mechanism of action of related cyclopropyl-containing kinase inhibitors. The strategic design, potent pharmacological profile, and well-defined mechanism of action of TAK-593 highlight the therapeutic potential of this class of compounds in oncology and other diseases driven by aberrant kinase signaling. The methodologies and data presented serve as a comprehensive guide for researchers and professionals in the field of drug development.

References

Technical Guide: Solubility Profile of N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental solubility data for N-cyclopropyl-2-piperazin-1-ylacetamide is not publicly available. This guide provides a comprehensive overview of the standardized experimental protocols that would be employed to determine its solubility, along with a template for data presentation and a workflow visualization.

Introduction

This compound is a chemical compound of interest in pharmaceutical research. Understanding its solubility is a critical first step in the drug development process, as it directly influences bioavailability, formulation, and ultimately, therapeutic efficacy. This document outlines the established methodologies for determining the aqueous and non-aqueous solubility of such a compound.

Solubility Data

While specific quantitative data for this compound is not available, the following table serves as a template for how such data should be structured for clear comparison. The data would be obtained using the experimental protocols detailed in the subsequent section.

Table 1: Illustrative Solubility Data for this compound

Solvent SystemTemperature (°C)pHSolubility (mg/mL)Method
Purified Water257.0Data Not FoundShake-Flask
Phosphate Buffer377.4Data Not FoundShake-Flask
Simulated Gastric Fluid (SGF)371.2Data Not FoundShake-Flask
Simulated Intestinal Fluid (SIF)376.8Data Not FoundShake-Flask
Ethanol25N/AData Not FoundShake-Flask
Dimethyl Sulfoxide (DMSO)25N/AData Not FoundShake-Flask

Experimental Protocols for Solubility Determination

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the Shake-Flask Method . This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature, after a state of equilibrium has been reached between the dissolved and undissolved solid forms.

3.1. Thermodynamic Solubility Determination: The Shake-Flask Method

This protocol details the steps to ascertain the equilibrium solubility of a compound.

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., purified water, buffered solutions, organic solvents)

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

Procedure:

  • Preparation: An excess amount of solid this compound is added to a series of vials. The "excess" is crucial to ensure that a saturated solution is formed and that solid material remains at the end of the experiment.

  • Solvent Addition: A precise volume of the desired solvent is added to each vial.

  • Equilibration: The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). The samples are agitated for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[1] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[2]

  • Phase Separation: After the equilibration period, the samples are allowed to stand to permit the undissolved solid to sediment. To ensure complete separation of the solid from the liquid phase, the samples are then centrifuged at a high speed.

  • Sample Collection and Filtration: An aliquot of the clear supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any remaining solid particles.

  • pH Measurement: The pH of the remaining saturated solution is measured and recorded, as solubility can be highly pH-dependent for ionizable compounds.[1]

  • Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

  • Data Analysis: The solubility is reported in units such as mg/mL or µg/mL. The experiment should be performed in triplicate to ensure the reproducibility of the results.[2]

3.2. Kinetic Solubility Assessment

For high-throughput screening in early drug discovery, kinetic solubility is often measured. This method is faster but may overestimate the true thermodynamic solubility.[3]

Brief Methodology:

  • A concentrated stock solution of the compound is prepared in an organic solvent, typically DMSO.

  • Small aliquots of this stock solution are added to an aqueous buffer in a multi-well plate.

  • The formation of a precipitate is monitored over a short period (e.g., 1-2 hours) using methods like turbidimetry (light scattering) or nephelometry.[4][5]

  • The concentration at which precipitation occurs is defined as the kinetic solubility.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask method for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solid compound to vials B Add precise volume of solvent A->B C Seal vials and place in temperature-controlled shaker B->C D Agitate for 24-72 hours C->D E Allow solid to sediment D->E F Centrifuge samples E->F G Withdraw and filter supernatant F->G H Measure pH of filtrate G->H I Quantify concentration (e.g., via HPLC) H->I J Determine Solubility (mg/mL) I->J

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

References

N-cyclopropyl-2-piperazin-1-ylacetamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-2-piperazin-1-ylacetamide is a piperazine derivative with potential applications in pharmaceutical research and development. The piperazine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to impart favorable pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with plausible experimental protocols for its synthesis and analysis based on established methods for related compounds. Furthermore, it explores potential biological activities and relevant screening methodologies, acknowledging the current lack of specific biological data for this compound.

Core Compound Information

Chemical Structure:

IUPAC Name: N-cyclopropyl-2-(piperazin-1-yl)acetamide

CAS Number: 847783-37-3

Molecular Formula: C₉H₁₇N₃O

Molecular Weight: 183.25 g/mol

Physical and Chemical Properties

Due to a lack of experimentally determined data for this compound, the following table summarizes computed and predicted values obtained from publicly available chemical databases. These values serve as estimations and should be confirmed through experimental analysis.

PropertyValueSource
Molecular Weight 183.25 g/mol Multiple chemical suppliers
XLogP3 -0.9PubChem (Computed)
Hydrogen Bond Donor Count 2PubChem (Computed)
Hydrogen Bond Acceptor Count 3PubChem (Computed)
Rotatable Bond Count 3PubChem (Computed)
Topological Polar Surface Area 52.5 ŲPubChem (Computed)
Heavy Atom Count 13PubChem (Computed)
Formal Charge 0PubChem (Computed)
Complexity 184PubChem (Computed)

Experimental Protocols

While a specific, detailed synthesis protocol for this compound has not been published, a plausible and commonly employed method for the synthesis of N-substituted piperazine acetamides involves the acylation of a piperazine derivative.

Proposed Synthesis of this compound:

A potential synthetic route involves the reaction of piperazine with chloroacetyl chloride, followed by N-acylation with cyclopropylamine. A more direct and likely successful approach is the reaction of 1-(chloroacetyl)piperazine with cyclopropylamine.

Materials:

  • 1-(Chloroacetyl)piperazine hydrochloride

  • Cyclopropylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a stirred solution of 1-(chloroacetyl)piperazine hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane at 0 °C, add cyclopropylamine (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activities and Screening

There is currently no specific published data on the biological activity of this compound. However, the broader class of piperazine derivatives is known to exhibit a wide range of pharmacological effects, with significant research focused on their antimicrobial and anticancer properties.[1][2]

Given the structural motifs present in this compound, it is plausible that this compound could exhibit biological activity. A general workflow for the initial biological screening of this novel compound is proposed below.

General Biological Screening Workflow

The following diagram illustrates a typical workflow for the preliminary assessment of the biological activity of a novel chemical entity like this compound.

Biological_Screening_Workflow General Workflow for Biological Activity Screening A Compound Synthesis and Characterization B In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B Purity >95% C Primary Screening Assays B->C Acceptable Cytotoxicity D Antimicrobial Assays (e.g., MIC Determination) C->D E Anticancer Assays (e.g., Proliferation Assays) C->E F Enzyme Inhibition Assays C->F G Hit Identification and Lead Optimization D->G Active Hit E->G Active Hit F->G Active Hit H In Vivo Studies G->H I Further Preclinical Development H->I

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of a multitude of clinically significant drugs. Its unique six-membered heterocyclic structure, containing two nitrogen atoms at the 1 and 4 positions, imparts favorable physicochemical properties, including aqueous solubility and the ability to be readily functionalized.[1] This versatility has led to the development of piperazine derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antipsychotic, antidepressant, and anxiolytic effects.[2][3]

This technical guide focuses on N-cyclopropyl-2-piperazin-1-ylacetamide and its related piperazine derivatives. While extensive research has been conducted on the broader class of piperazine-containing compounds, specific quantitative data for this compound is limited in publicly available literature. Therefore, this guide will provide a comprehensive overview of the synthesis, experimental protocols, and known biological activities of structurally similar N-substituted-2-(piperazin-1-yl)acetamide derivatives to infer the potential therapeutic applications and guide future research on the title compound.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives typically involves a multi-step process. A common and versatile method is the nucleophilic substitution reaction between a suitable piperazine derivative and a chloroacetylated amine or a similar electrophile.[1] The general synthetic scheme allows for the introduction of diverse substituents on both the piperazine ring and the acetamide nitrogen, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.

A plausible synthetic route to this compound is outlined below:

Synthesis_Pathway Piperazine Piperazine Step1 Acylation Piperazine->Step1 Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Step1 Intermediate1 1-(Chloroacetyl)piperazine Step1->Intermediate1 Step2 Nucleophilic Substitution Intermediate1->Step2 Cyclopropylamine Cyclopropylamine Cyclopropylamine->Step2 Final_Product This compound Step2->Final_Product

Caption: General synthetic pathway for this compound.

Data Presentation: Biological Activities of Related Piperazine Derivatives

Table 1: Antimicrobial Activity of 2-(Piperazin-1-yl)-N-1,3-thiazol-2-ylacetamide Derivatives

Compound IDR GroupTest OrganismMIC (µg/mL)Reference
3d4-ChlorophenylListeria monocytogenes6.25[4]
3d4-ChlorophenylPseudomonas aeruginosa12.5[4]
3g4-NitrophenylEscherichia coli6.25[4]
3k2,4-DichlorophenylListeria monocytogenes3.12[4]
3k2,4-DichlorophenylAspergillus fumigatus12.5[4]
Ampicillin-L. monocytogenes12.5[4]
Ampicillin-P. aeruginosa25[4]
Ampicillin-E. coli12.5[4]

Table 2: Anticancer Activity of Arylamide Derivatives Containing a Piperazine Moiety

Compound IDR GroupCell LineIC50 (µM)Reference
16f4-ChlorophenylMGC-803 (Gastric)0.092[5]
16f4-ChlorophenylHCT-116 (Colon)0.098[5]
16f4-ChlorophenylSMMC-7721 (Liver)0.088[5]
Colchicine-MGC-803 (Gastric)0.085[5]
Colchicine-HCT-116 (Colon)0.091[5]
Colchicine-SMMC-7721 (Liver)0.082[5]

Experimental Protocols

General Synthesis of N-Aryl-2-(piperazin-1-yl)acetamide Derivatives

A solution of a substituted N-aryl-2-chloroacetamide (1 mmol) in a suitable solvent (e.g., acetone, DMF) is added to a mixture of a substituted piperazine (1 mmol) and a base (e.g., K2CO3, triethylamine) (1.5 mmol) in the same solvent.[6] The reaction mixture is stirred at room temperature or refluxed for a specified time (typically 8-24 hours).[6] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired N-aryl-2-(piperazin-1-yl)acetamide derivative.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial dilution of each compound is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The microbial suspension, adjusted to a standardized concentration (e.g., 0.5 McFarland), is added to each well. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

In Vitro Anticancer Activity (MTT Assay)

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[6]

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Cell_Seeding Seed cancer cells in 96-well plate Adhesion Allow cells to adhere overnight Cell_Seeding->Adhesion Add_Compound Add various concentrations of test compounds Adhesion->Add_Compound Incubation Incubate for 48-72 hours Add_Compound->Incubation Add_MTT Add MTT solution Incubation->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Dissolve_Formazan Dissolve formazan crystals Incubate_MTT->Dissolve_Formazan Measure_Absorbance Measure absorbance Dissolve_Formazan->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 Data Analysis Tubulin_Inhibition_Pathway Compound Piperazine Derivative Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubules Compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics Microtubules->Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Neurotransmitter_Modulation Compound Piperazine Derivative Receptor Neurotransmitter Receptor (e.g., 5-HT, Dopamine) Compound->Receptor Binds to Neuron Postsynaptic Neuron Signaling Modulation of Neuronal Signaling Receptor->Signaling Response Physiological Response (e.g., Antidepressant, Anxiolytic) Signaling->Response

References

Methodological & Application

Synthesis of N-cyclopropyl-2-piperazin-1-ylacetamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of N-cyclopropyl-2-piperazin-1-ylacetamide, a valuable building block in medicinal chemistry and drug development. The described two-step procedure is robust and scalable, offering researchers a reliable method for obtaining this versatile piperazine derivative.

This compound and its analogues are of significant interest in pharmaceutical research due to the prevalence of the piperazine moiety in a wide range of biologically active compounds. Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to antipsychotic, antidepressant, and anticancer effects.[1] This protocol details the synthesis from readily available starting materials, focusing on a clear and reproducible methodology suitable for a standard organic chemistry laboratory.

Chemical Properties and Data

The key chemical properties of the starting materials and the final product are summarized in the table below for easy reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
CyclopropylamineC₃H₇N57.09765-30-0
Chloroacetyl ChlorideC₂H₂Cl₂O112.9479-04-9
PiperazineC₄H₁₀N₂86.14110-85-0
This compound C₉H₁₇N₃O 183.25 847783-37-3

Experimental Protocols

The synthesis of this compound is achieved in two main steps: the preparation of the intermediate N-cyclopropyl-2-chloroacetamide, followed by the alkylation of piperazine.

Step 1: Synthesis of N-cyclopropyl-2-chloroacetamide

This step involves the acylation of cyclopropylamine with chloroacetyl chloride.

Materials:

  • Cyclopropylamine

  • Chloroacetyl chloride

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-cyclopropyl-2-chloroacetamide.

  • The crude product can be purified by recrystallization or column chromatography if necessary. Based on analogous reactions, yields for this step are typically in the range of 80-90%.[2]

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chloride in N-cyclopropyl-2-chloroacetamide by piperazine. To favor mono-alkylation, a large excess of piperazine is used.

Materials:

  • N-cyclopropyl-2-chloroacetamide (from Step 1)

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃) or another suitable inorganic base

  • Acetonitrile (ACN) or another suitable polar aprotic solvent

  • Dichloromethane (DCM) for extraction

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend piperazine (5.0 equivalents) and potassium carbonate (2.0 equivalents) in acetonitrile.

  • Add a solution of N-cyclopropyl-2-chloroacetamide (1.0 equivalent) in acetonitrile to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with water and then brine to remove excess piperazine and any remaining inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The crude product can be purified by column chromatography on silica gel to yield the final product. A patent for a similar synthesis of N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide suggests that yields for this type of alkylation can be optimized to be in the range of 60-80%.[3]

Visualized Synthesis Workflow and Reaction

The overall synthetic strategy and the specific chemical transformation are depicted in the following diagrams.

SynthesisWorkflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Piperazine Alkylation cluster_purification Purification Start1 Cyclopropylamine + Chloroacetyl Chloride Reaction1 Acylation Start1->Reaction1 Intermediate N-cyclopropyl-2-chloroacetamide Reaction1->Intermediate Reaction2 Alkylation Intermediate->Reaction2 Start2 Piperazine Start2->Reaction2 Product This compound Reaction2->Product Purification Column Chromatography Product->Purification

Caption: Overall workflow for the synthesis of this compound.

ReactionScheme R1 N-cyclopropyl-2-chloroacetamide plus + R2 Piperazine arrow K₂CO₃, Acetonitrile Reflux P1 This compound plus2 + P2 Piperazine Hydrochloride arrow->P1

Caption: Reaction scheme for the alkylation of piperazine.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined two-step procedure, researchers can efficiently produce this valuable compound for further investigation in drug discovery and development programs. The use of readily available starting materials and standard laboratory techniques makes this protocol accessible to a broad range of scientists.

References

Application Notes and Protocols for the Analytical Determination of N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-2-piperazin-1-ylacetamide is a chemical compound containing a cyclopropyl moiety, a piperazine ring, and an acetamide group. As with many novel chemical entities in drug discovery and development, robust and reliable analytical methods are crucial for its characterization, quantification, and quality control. These application notes provide an overview of suitable analytical techniques and detailed protocols for the analysis of this compound in various matrices. The methodologies described are based on established analytical principles for similar piperazine-containing compounds and are intended to serve as a comprehensive guide for researchers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for method development.

PropertyValueSource
Molecular FormulaC9H17N3O[1][2]
Molecular Weight183.25 g/mol [2]
Monoisotopic Mass183.13716 Da[1]
XlogP (predicted)-0.5[1]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is recommended for purity determination and assay.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of this compound and quantify it in bulk drug substance or formulated products.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • This compound reference standard

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Run Time 25 minutes

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., 50:50 water:acetonitrile) to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standard to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Purity Assessment: For purity analysis, calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions filter_sample Filter Samples prep_sample Prepare Sample Solutions prep_sample->filter_sample hplc_system HPLC System filter_sample->hplc_system data_acquisition Data Acquisition hplc_system->data_acquisition calibration_curve Construct Calibration Curve data_acquisition->calibration_curve quantification Quantify Sample calibration_curve->quantification purity Assess Purity

Caption: Workflow for HPLC analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

For the quantification of this compound in biological matrices such as plasma or tissue homogenates, a highly sensitive and selective method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.

Experimental Protocol: LC-MS/MS

Objective: To quantify this compound in rat plasma.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Data acquisition and analysis software.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)

LC Conditions:

ParameterCondition
Mobile Phase A 5 mM Ammonium formate in Water with 0.1% Formic Acid
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS/MS Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 184.1 [M+H]+
Product Ions (m/z) To be determined by infusion and fragmentation of the reference standard. Likely fragments would result from the loss of the cyclopropyl group or cleavage of the piperazine ring.
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Procedure:

  • Sample Pre-treatment (Protein Precipitation):

    • To 50 µL of plasma sample, add 10 µL of the internal standard working solution.

    • Add 150 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to an autosampler vial for injection.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking known concentrations of this compound into blank plasma and processing them as described above.

  • Analysis: Inject the processed samples, calibration standards, and QCs into the LC-MS/MS system.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of the analyte in the samples is then determined from this curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lcms_system LC-MS/MS System supernatant_transfer->lcms_system data_acquisition MRM Data Acquisition lcms_system->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantify Unknowns calibration_curve->quantification

Caption: Bioanalytical workflow for this compound using LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • This compound sample (5-10 mg)

Procedure:

  • Sample Preparation: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts of both ¹H and ¹³C spectra to the corresponding atoms in the molecule. The expected signals would include those for the cyclopropyl protons, piperazine protons, the methylene bridge, and the amide proton.

Expected ¹H NMR Chemical Shift Regions (in CDCl₃, approximate):

  • Cyclopropyl protons: ~0.4-0.8 ppm and ~2.6-2.8 ppm

  • Piperazine protons: ~2.4-3.0 ppm

  • Methylene (-CH₂-) protons: ~3.1 ppm

  • Amide NH proton: Broad signal, ~7.0-8.0 ppm

Expected ¹³C NMR Chemical Shift Regions (in CDCl₃, approximate):

  • Cyclopropyl carbons: ~5-10 ppm and ~30 ppm

  • Piperazine carbons: ~45-55 ppm

  • Methylene (-CH₂-) carbon: ~60 ppm

  • Carbonyl (C=O) carbon: ~170 ppm

NMR_Logic cluster_nmr NMR Spectroscopy cluster_info Structural Information Obtained compound This compound H_NMR 1H NMR compound->H_NMR C_NMR 13C NMR compound->C_NMR TwoD_NMR 2D NMR (COSY, HSQC) compound->TwoD_NMR proton_env Proton Environments (Chemical Shift, Multiplicity) H_NMR->proton_env carbon_backbone Carbon Skeleton C_NMR->carbon_backbone connectivity H-H & C-H Connectivity TwoD_NMR->connectivity structure_confirmation Structural Confirmation proton_env->structure_confirmation carbon_backbone->structure_confirmation connectivity->structure_confirmation

Caption: Logical diagram for structural elucidation using NMR spectroscopy.

Summary of Analytical Methods

Analytical TechniqueApplicationKey Parameters
HPLC-UV/DAD Purity assessment, quantification in bulk and formulationsC18 column, gradient elution with ACN/H₂O, UV detection
LC-MS/MS Quantification in biological matrices (e.g., plasma)C18 column, gradient elution, ESI+, Multiple Reaction Monitoring (MRM)
NMR Spectroscopy Structural confirmation and elucidation¹H, ¹³C, and 2D NMR in a deuterated solvent

These application notes and protocols provide a comprehensive framework for the analytical characterization of this compound. The specific parameters within each protocol may require optimization based on the available instrumentation and the specific sample matrix. Adherence to good laboratory practices and proper method validation are essential to ensure the generation of accurate and reliable data.

References

Application Note: HPLC Analysis of N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-cyclopropyl-2-piperazin-1-ylacetamide is a synthetic organic compound featuring a cyclopropyl group, an acetamide linkage, and a piperazine moiety. The piperazine ring is a common structural motif in many biologically active compounds, imparting a range of pharmacological properties.[1] As a polar basic compound, the accurate and precise quantification of this compound in various matrices is crucial for research, development, and quality control purposes. This application note presents a detailed protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Due to the polar nature of the analyte, challenges in achieving adequate retention on traditional C18 columns can arise.[2] This protocol utilizes a polar-modified C18 column to enhance retention and improve peak shape. The method is designed to be robust, specific, and suitable for the routine analysis of this compound.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: Polar-modified C18 column (e.g., Luna Omega Polar C18, 150 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

    • Ortho-phosphoric acid (AR grade)

    • Deionized water (18.2 MΩ·cm)

2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer (pH 3.0).

    • Dissolve 2.72 g of KH2PO4 in 1 L of deionized water.

    • Adjust the pH to 3.0 with ortho-phosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mobile Phase A / Acetonitrile (80:20, v/v).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1.0 to 100 µg/mL.

3. Chromatographic Conditions

A summary of the HPLC operating conditions is provided in the table below.

ParameterCondition
Column Polar-modified C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM KH2PO4, pH 3.0B: Acetonitrile
Gradient Program Isocratic
Composition 80% A : 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 10 minutes

4. Sample Preparation

For the analysis of bulk drug substance, accurately weigh approximately 10 mg of the sample, dissolve in and dilute to 10 mL with the diluent. Further dilute as necessary to fall within the calibration range. For analysis in complex matrices, appropriate sample extraction and clean-up procedures, such as solid-phase extraction (SPE), may be required.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound based on this method. Please note that this data is representative and should be validated for each specific application and instrument.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) > 20006500
%RSD of Peak Area ≤ 2.0% (n=6)0.8%
%RSD of Retention Time ≤ 1.0% (n=6)0.3%

Table 2: Method Validation Summary

ParameterResult
Linearity Range 1.0 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Precision (%RSD)
   Intra-day (n=6)< 2.0%
   Inter-day (n=6)< 3.0%
Accuracy (% Recovery) 98.0 - 102.0%
Retention Time (RT) Approximately 4.5 min

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_standard Prepare Standard Solutions hplc_system HPLC System Setup (Column, Temp, Flow) prep_standard->hplc_system prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->hplc_system prep_sample Prepare Sample Solution injection Inject Sample/ Standard prep_sample->injection hplc_system->injection detection UV Detection at 220 nm injection->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration (Area, RT) chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for HPLC analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The use of a polar-modified C18 column allows for the successful retention and quantification of this polar basic compound. The described method is suitable for routine quality control and research applications, offering good linearity, precision, and accuracy. It is recommended to perform a full method validation according to the respective guidelines before implementation in a regulated environment.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug discovery and development for the unambiguous structural elucidation and purity assessment of synthesized compounds. This document provides a detailed guide to the NMR spectroscopy of N-cyclopropyl-2-piperazin-1-ylacetamide, a piperazine-containing molecule of interest in medicinal chemistry. While experimentally obtained spectra for this specific molecule are not widely published, this note provides predicted ¹H and ¹³C NMR data to serve as a benchmark for researchers. Furthermore, comprehensive protocols for sample preparation, data acquisition, and processing are presented to facilitate the independent characterization of this and structurally related compounds.

Introduction

This compound belongs to the broad class of piperazine derivatives, which are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide array of therapeutic agents. The piperazine moiety often imparts favorable pharmacokinetic properties to drug candidates. The structural confirmation of such molecules is a critical step in the drug development pipeline. NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, enabling precise structural verification. This document outlines the expected NMR characteristics of this compound and provides a standardized protocol for its analysis.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for similar functional groups and molecular fragments.[1] It is important to note that the presence of E/Z rotamers around the amide bond could potentially lead to the observation of two sets of signals for the protons and carbons near the amide group.[1]

Table 1: Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Cyclopropyl CH2.5 - 2.8m1H
Cyclopropyl CH₂0.4 - 0.8m4H
Piperazine CH₂2.5 - 3.5m8H
Methylene (-CH₂-C=O)3.0 - 3.5s2H
Amide NH7.5 - 8.5br s1H
Table 2: Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)170 - 175
Methylene (-CH₂-C=O)50 - 60
Piperazine CH₂40 - 60
Cyclopropyl CH30 - 40
Cyclopropyl CH₂15 - 30

Experimental Protocols

This section provides a detailed methodology for the acquisition of high-quality NMR spectra of this compound.

Materials and Equipment
  • This compound sample

  • NMR-grade deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

  • 5 mm NMR tubes

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds, while dimethyl sulfoxide-d₆ (DMSO-d₆) is suitable for more polar compounds.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition
  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

  • ¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Temperature: 298 K (25 °C).

Data Processing and Analysis
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualizations

Chemical Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for NMR Analysis

NMR Spectroscopy Experimental Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcquisition NMR Data Acquisition (1H and 13C Spectra) SamplePrep->DataAcquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis StructureVerification Structure Verification Analysis->StructureVerification

References

Application Note: High-Resolution Mass Spectrometry of N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of N-cyclopropyl-2-piperazin-1-ylacetamide using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). This compound is a small molecule of interest in medicinal chemistry, belonging to the broad class of piperazine derivatives which have shown a wide range of pharmacological activities.[1] Accurate mass determination and structural elucidation are critical for its identification, purity assessment, and metabolism studies. The following protocols and data serve as a guide for researchers engaged in the analysis of this compound and its analogues.

Chemical Properties and Predicted Mass Spectrometry Data

This compound has the molecular formula C9H17N3O and a monoisotopic mass of 183.1372 g/mol .[2][3][4] The presence of multiple nitrogen atoms makes it amenable to positive ion mode electrospray ionization (ESI+). The predicted mass-to-charge ratios (m/z) for various adducts are summarized in the table below. These values are crucial for accurate identification in HRMS analysis.

AdductPredicted m/z
[M+H]+184.1444
[M+Na]+206.1264
[M+K]+222.1003
[M+NH4]+201.1710
[M+H-H2O]+166.1344
[M]+183.1366
Data sourced from PubChem CID 4962600[2]

Expected Fragmentation Pattern

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation of this compound is expected to occur at several key bonds.[1] The most probable cleavage sites are the amide bond, the bond between the piperazine ring and the acetyl group, and fragmentation within the piperazine ring itself. Common fragments would likely include ions corresponding to the cyclopropyl amide moiety and the piperazine ring.[1] A detailed fragmentation study using collision-induced dissociation (CID) would be necessary to establish the definitive fragmentation pathway.

Experimental Workflow

The general workflow for the analysis of this compound by LC-HRMS is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample Standard Solution or Biological Matrix extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction concentration Evaporation & Reconstitution extraction->concentration injection Autosampler Injection concentration->injection separation C18 Reversed-Phase Column injection->separation elution Gradient Elution separation->elution ionization Electrospray Ionization (ESI+) elution->ionization detection High-Resolution Mass Analyzer (e.g., FT-ICR, Orbitrap) ionization->detection fragmentation MS/MS Analysis (CID) detection->fragmentation processing Data Processing & Peak Integration fragmentation->processing identification Compound Identification (Accurate Mass & Fragmentation) processing->identification quantification Quantification identification->quantification

Caption: LC-HRMS workflow for the analysis of this compound.

Proposed Experimental Protocol

This protocol is a generalized procedure based on methods for similar piperazine derivatives and should be optimized for the specific instrumentation and analytical goals.[5][6][7]

Sample Preparation
  • Standard Solution Preparation : Prepare a stock solution of this compound at 1 mg/mL in methanol.[6]

  • Working Solutions : Serially dilute the stock solution with the initial mobile phase composition to create working standards for calibration curves and quality control samples.

  • Biological Matrix (if applicable) : For analysis in matrices like plasma or urine, a protein precipitation or liquid-liquid extraction step is recommended.[5]

    • To 100 µL of the biological sample, add an internal standard.

    • Add 300 µL of cold acetonitrile to precipitate proteins.[5]

    • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes.[5]

    • Collect the supernatant and filter it through a 0.2 or 0.45 µm filter before analysis.[5][6]

Liquid Chromatography (LC)
  • Column : C18 reversed-phase column (e.g., 150 x 2.0 mm, 4 µm particle size).[5]

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Methanol or Acetonitrile.[5]

  • Gradient : A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound, followed by a wash and re-equilibration step.

  • Flow Rate : 0.2-0.4 mL/min.

  • Column Temperature : 30 °C.[5]

  • Injection Volume : 5 µL.[5]

High-Resolution Mass Spectrometry (HRMS)

The following parameters are suggested for a high-resolution instrument such as a Fourier transform-ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometer.

  • Ionization Mode : Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage : 3.9 kV.[5][6]

  • Nebulizer Gas Pressure : 1.2 bar.[5][6]

  • Dry Gas Flow Rate : 4 L/min.[5][6]

  • Dry Gas Temperature : 200 °C.[5][6]

  • Mass Range : 100-500 m/z.

  • Data Acquisition : Full scan mode for accurate mass measurement and MS/MS mode for fragmentation analysis. For MS/MS, collision energies should be optimized for the precursor ion ([M+H]+ at m/z 184.14).[6]

Data Analysis

  • Peak Identification : Identify the peak corresponding to this compound based on its retention time and accurate mass measurement of the protonated molecule ([M+H]+). The measured mass should be within a 5 ppm error of the theoretical mass.

  • Structural Confirmation : Analyze the MS/MS spectrum to confirm the identity of the compound by matching the observed fragment ions to the expected fragmentation pattern.

  • Quantification : For quantitative analysis, construct a calibration curve by plotting the peak area of the analyte against its concentration.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The provided protocols for sample preparation, LC separation, and HRMS detection are based on established methods for related compounds and offer a solid starting point for method development.[5][6][7][8] Accurate mass measurements and MS/MS fragmentation data are crucial for the unambiguous identification and structural characterization of this and other novel piperazine derivatives in drug discovery and development.

References

Application Notes and Protocols for the Research Chemical N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-cyclopropyl-2-piperazin-1-ylacetamide is a research chemical. The information, protocols, and data presented herein are intended for laboratory research purposes only and are not for human or veterinary use. The biological activities and mechanisms of action described are largely based on structurally related compounds and should be considered as potential areas of investigation for this specific molecule. All experiments should be conducted by qualified personnel in a properly equipped laboratory, adhering to all relevant safety guidelines.

Introduction

This compound is a synthetic organic compound featuring a central piperazine ring, an N-cyclopropylacetamide moiety, and a secondary amine. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] Piperazine derivatives have shown a broad spectrum of pharmacological activities, including but not limited to antimicrobial, anticancer, antipsychotic, and anti-inflammatory effects.[2] The unique physicochemical properties conferred by the piperazine ring, such as improved aqueous solubility and bioavailability, make it a valuable component in drug design.[2]

This document provides an overview of the potential research applications of this compound based on the known activities of its analogs, along with detailed protocols for preliminary investigation.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 847783-37-3[1]
Molecular Formula C₉H₁₇N₃O[3]
Molecular Weight 183.25 g/mol [3]
Predicted XlogP -0.5[4]
Appearance Solid (form may vary)-
Solubility Expected to be soluble in water and polar organic solvents.[2]
Stability Store in a cool, dry, well-ventilated area.-

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Potential Research Applications and Protocols

Based on the pharmacological profiles of structurally similar piperazine acetamide derivatives, the following areas of research are proposed for this compound.

Antimicrobial Activity

Application Note: Piperazine derivatives have demonstrated significant potential as antimicrobial agents.[2] Analogs of 2-(piperazin-1-yl)acetamide have shown activity against a range of bacterial and fungal pathogens. Therefore, this compound is a candidate for screening as a novel antimicrobial agent.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial strains.

Workflow Diagram:

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare stock solution of this compound in DMSO serial_dilution Perform 2-fold serial dilutions of the compound in a 96-well plate prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare bacterial inoculum (e.g., E. coli, S. aureus) to 0.5 McFarland standard add_inoculum Add bacterial inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (bacteria only) and negative (broth only) controls add_inoculum->controls incubation Incubate at 37°C for 18-24 hours controls->incubation read_results Determine MIC by visual inspection for turbidity incubation->read_results quantify Optional: Quantify growth using a plate reader (OD600) read_results->quantify

Caption: Workflow for MIC determination.

Illustrative Quantitative Data:

Bacterial StrainMIC (µg/mL) of this compoundMIC (µg/mL) of Ampicillin (Control)
Escherichia coli648
Staphylococcus aureus324
Pseudomonas aeruginosa>12816
Anticancer Activity

Application Note: The piperazine scaffold is present in numerous anticancer drugs. Given that some piperazine acetamide derivatives have exhibited cytotoxic effects against cancer cell lines, this compound warrants investigation for its potential as an anticancer agent.[2]

Experimental Protocol: MTT Assay for Cell Viability

This protocol describes the use of the MTT assay to assess the effect of this compound on the viability of a cancer cell line (e.g., HeLa).

Workflow Diagram:

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_analysis Assay and Analysis seed_cells Seed cancer cells (e.g., HeLa) in a 96-well plate incubate_adherence Incubate for 24 hours to allow for cell adherence seed_cells->incubate_adherence treat_cells Treat cells with different concentrations of the compound incubate_adherence->treat_cells prepare_dilutions Prepare serial dilutions of the compound in culture medium prepare_dilutions->treat_cells controls Include vehicle control (e.g., DMSO) and untreated control treat_cells->controls incubate_treatment Incubate for 48-72 hours controls->incubate_treatment add_mtt Add MTT reagent to each well and incubate for 4 hours incubate_treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for MTT cell viability assay.

Illustrative Quantitative Data:

Cell LineIC₅₀ (µM) of this compoundIC₅₀ (µM) of Doxorubicin (Control)
HeLa25.50.8
A54942.11.2
MCF-738.70.5
Potential as a CNS-Active Agent

Application Note: The piperazine ring is a common feature in many centrally acting agents, including antipsychotics and antidepressants.[2] While speculative, the structural components of this compound suggest it could be explored for its potential to modulate CNS targets. Further research would be required to determine its ability to cross the blood-brain barrier and interact with specific receptors or ion channels.

Proposed Signaling Pathway (Hypothetical):

Based on analogs, a potential mechanism could involve modulation of a G-protein coupled receptor (GPCR).

signaling_pathway compound This compound receptor GPCR (e.g., Dopamine or Serotonin Receptor) compound->receptor Binds and modulates g_protein G-Protein receptor->g_protein Activates/Inhibits effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces/Inhibits downstream Downstream Cellular Response second_messenger->downstream

Caption: Hypothetical GPCR signaling pathway.

Conclusion

This compound is a research chemical with potential applications in antimicrobial and anticancer drug discovery, and possibly in neuroscience research, based on the known activities of its structural analogs. The protocols and data presented here are intended to serve as a starting point for researchers to explore the biological activities of this compound. Further investigation is required to fully elucidate its pharmacological profile and mechanisms of action.

References

Application Notes and Protocols for N-cyclopropyl-2-piperazin-1-ylacetamide as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-2-piperazin-1-ylacetamide is a synthetic intermediate of significant interest in medicinal chemistry. Its structure incorporates a piperazine ring, a privileged scaffold known to impart favorable physicochemical properties to drug candidates, such as improved aqueous solubility and oral bioavailability.[1] The presence of a cyclopropyl moiety and an acetamide linker provides opportunities for diverse chemical modifications to explore structure-activity relationships (SAR).[1] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, antidepressant, and antipsychotic effects.[1] These application notes provide an overview of the potential uses of this compound, its physicochemical properties, and detailed protocols for its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for assessing its drug-likeness and for planning further synthetic modifications.

PropertyValueSource
Molecular Formula C9H17N3OPubChem[2]
Molecular Weight 183.25 g/mol BenchChem[1]
CAS Number 847783-37-3BenchChem[1]
XlogP (predicted) -0.5PubChem[2]
Monoisotopic Mass 183.13716 DaPubChem[2]

Applications in Drug Discovery

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The piperazine core allows for the introduction of various substituents at the N4 position, enabling the fine-tuning of biological activity.[1]

Potential Therapeutic Areas:
  • Oncology: Piperazine-containing compounds have been investigated as anticancer agents.[1]

  • Infectious Diseases: The piperazine scaffold is present in numerous antimicrobial agents.[1]

  • Central Nervous System (CNS) Disorders: Derivatives of piperazine have been developed as antipsychotic and antidepressant drugs.[1]

  • Inflammatory Diseases: Analogues of piperazine-acetamide have been explored as potential COX-2 inhibitors for anti-inflammatory applications.[1]

Experimental Protocols

The following are proposed protocols for the synthesis of this compound. These are based on established methods for the synthesis of related compounds.

Protocol 1: Synthesis of 2-chloro-N-cyclopropylacetamide (Intermediate)

This protocol is adapted from the synthesis of 2-chloro-N-cyclohexylacetamide.[3]

Materials:

  • Cyclopropylamine

  • Chloroacetyl chloride

  • Acetonitrile

  • Ethyl acetate

  • 1.2 M Hydrochloric acid

  • 1 M Sodium carbonate solution

  • Magnesium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve cyclopropylamine (2.1 equivalents) in acetonitrile (1 mL per mmol of chloroacetyl chloride).

  • Cool the solution to approximately 15°C with stirring.

  • Add a solution of chloroacetyl chloride (1.0 equivalent) in acetonitrile (1 mL per mmol) dropwise to the cooled amine solution.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Dilute the reaction mixture with ethyl acetate (2 mL per mmol of chloroacetyl chloride).

  • Wash the organic layer with 1.2 M aqueous hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with 1 M aqueous sodium carbonate solution.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-N-cyclopropylacetamide.

Characterization Data (Predicted for 2-chloro-N-cyclopropylacetamide):

PropertyValueSource
Molecular Formula C5H8ClNOPubChem[4]
Molecular Weight 133.57 g/mol PubChem[4]
IUPAC Name 2-chloro-N-cyclopropylacetamidePubChem[4]
Protocol 2: Synthesis of this compound

This protocol is based on the alkylation of piperazine with a haloacetamide derivative.[5][6] To favor mono-alkylation, an excess of piperazine is used.

Materials:

  • 2-chloro-N-cyclopropylacetamide

  • Piperazine (large excess, e.g., 5-10 equivalents)

  • Ethanol

  • Triethylamine (optional, as a base)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of a large excess of piperazine in ethanol, add 2-chloro-N-cyclopropylacetamide (1 equivalent).

  • (Optional) Add triethylamine (1.1 equivalents) to act as an acid scavenger.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound.

G cluster_0 Synthesis of Intermediate cluster_1 Final Product Synthesis Cyclopropylamine Cyclopropylamine Intermediate 2-chloro-N-cyclopropylacetamide Cyclopropylamine->Intermediate Acetonitrile, 15°C to RT Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate Final_Product N-cyclopropyl-2- piperazin-1-ylacetamide Intermediate->Final_Product Ethanol, Reflux Piperazine Piperazine (excess) Piperazine->Final_Product

Caption: Synthetic scheme for this compound.

Potential Applications in Drug Discovery

The diagram below illustrates the central role of the piperazine scaffold in developing compounds for various therapeutic targets.

G Central_Node Piperazine Scaffold Anticancer Anticancer Agents Central_Node->Anticancer Antimicrobial Antimicrobial Agents Central_Node->Antimicrobial CNS_Drugs CNS Drugs Central_Node->CNS_Drugs Anti_inflammatory Anti-inflammatory Agents Central_Node->Anti_inflammatory

Caption: Diverse therapeutic applications of the piperazine scaffold.

References

Application Notes and Protocols for the In Vitro Experimental Use of N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a general guideline for the in vitro evaluation of N-cyclopropyl-2-piperazin-1-ylacetamide. As there is limited publicly available data on this specific compound, the methodologies and hypothetical data presented are based on the known activities of structurally related piperazine derivatives. Researchers should optimize these protocols based on their specific experimental setup and objectives.

Introduction

This compound is a synthetic organic compound featuring a piperazine core, a structural motif prevalent in a wide array of biologically active molecules. Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These activities are often attributed to the ability of the piperazine ring to interact with various biological targets. This document outlines potential in vitro applications and detailed experimental protocols to investigate the bioactivity of this compound.

Potential In Vitro Applications

Based on the activities of analogous compounds, this compound could be investigated for the following in vitro activities:

  • Anticancer Activity: Evaluation of cytotoxic and anti-proliferative effects against various cancer cell lines.

  • Antimicrobial Activity: Screening for inhibitory effects against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory Activity: Assessing the potential to modulate inflammatory responses in cell-based models.

Section 1: Anticancer Activity Evaluation

Application Note:

The cytotoxic potential of this compound against various cancer cell lines can be determined using cell viability assays such as the MTT or LDH assay. A dose-dependent decrease in cell viability would suggest potential anticancer properties. Further investigation into the mechanism of action could involve exploring its effect on key signaling pathways often dysregulated in cancer, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][2]

Quantitative Data Summary (Hypothetical)

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeIC50 (µM) after 48h exposure
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.8
HeLaCervical Cancer18.5
K562Chronic Myeloid Leukemia9.7

Table 2: Membrane Integrity Assessment of this compound on K562 Cells (LDH Assay)

Concentration (µM)% Cytotoxicity (LDH Release)
15.3
518.9
1045.1
2578.6
5092.4
Experimental Protocols:

1.1: MTT Cell Viability Assay [3][4][5][6][7]

This protocol outlines the measurement of cell viability based on the metabolic conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product by viable cells.

  • Materials:

    • This compound

    • Human cancer cell lines (e.g., MCF-7, A549, HeLa, K562)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

1.2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay [1][8][9][10][11]

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Materials:

    • Commercially available LDH cytotoxicity assay kit

    • Cells and compound as described in the MTT assay protocol

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Follow steps 1-4 of the MTT assay protocol.

    • Prepare controls as per the kit instructions: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a background control (medium only).

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

    • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Signaling Pathway and Workflow Diagrams:

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Compound N-cyclopropyl-2- piperazin-1-ylacetamide Compound->Akt Inhibits (Hypothetical)

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Anticancer_Assay_Workflow Cell_Culture Cancer Cell Culture (e.g., MCF-7, A549) Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat with N-cyclopropyl- 2-piperazin-1-ylacetamide (serial dilutions) Seeding->Treatment Incubation Incubate for 48 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay MTT MTT Assay Viability_Assay->MTT LDH LDH Assay Viability_Assay->LDH Data_Analysis Measure Absorbance & Analyze Data MTT->Data_Analysis LDH->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 Antimicrobial_Assay_Workflow cluster_screening Initial Screening cluster_quantitative Quantitative Assessment Disc_Diffusion Agar Disc Diffusion Method Zone_Inhibition Measure Zone of Inhibition Disc_Diffusion->Zone_Inhibition Broth_Microdilution Broth Microdilution Method MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Broth_Microdilution->MIC_Determination Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Disc_Diffusion Prepare_Inoculum->Broth_Microdilution Prepare_Compound Prepare Compound Stock Solution Prepare_Compound->Disc_Diffusion Prepare_Compound->Broth_Microdilution NFkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Gene_Expression Promotes Transcription Compound N-cyclopropyl-2- piperazin-1-ylacetamide Compound->IKK Inhibits (Hypothetical)

References

Application Notes and Protocols for N-cyclopropyl-2-piperazin-1-ylacetamide in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-2-piperazin-1-ylacetamide is a synthetic compound featuring a piperazine core, a structural motif prevalent in a wide array of pharmacologically active agents. The piperazine ring is a recognized privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets.[1] Derivatives of piperazine have demonstrated a broad spectrum of activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[1] The presence of the N-cyclopropyl and acetamide moieties suggests that this compound may exhibit specific interactions with central nervous system (CNS) receptors.

While direct binding data for this compound is not extensively documented in public literature, the chemical structure is analogous to compounds known to interact with aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[2][3][4] For instance, arylpiperazine derivatives are well-established ligands for 5-HT1A and dopamine D2/D3 receptors.[2][3] Therefore, this document provides detailed protocols for evaluating the binding affinity of this compound against a panel of these high-interest receptors.

Potential Target Receptors and Rationale

Based on the activities of structurally related piperazine compounds, the following receptors are proposed as primary targets for initial binding assays:

  • Serotonin Receptor 5-HT1A: Many anxiolytic and antidepressant piperazine analogues target this receptor.[1][2]

  • Dopamine D2 and D3 Receptors: These receptors are key targets for antipsychotic medications, and many piperazine-containing molecules exhibit high affinity for them.[3][5][6]

  • Serotonin Receptor 5-HT2A: This receptor is also a target for atypical antipsychotics and some psychedelic compounds containing the piperazine scaffold.[7]

Experimental Workflow for Receptor Binding Assays

The general workflow for determining the binding affinity of this compound is outlined below.

G A Preparation of Test Compound (this compound) Serial Dilutions C Radioligand Binding Assay (Incubation of Compound, Membranes, and Radioligand) A->C B Preparation of Cell Membranes (Expressing Receptor of Interest) B->C D Separation of Bound and Free Radioligand (Rapid Filtration) C->D E Quantification of Radioactivity (Scintillation Counting) D->E F Data Analysis (IC50 and Ki Determination) E->F

Caption: General workflow for in vitro receptor binding assays.

Data Presentation: Hypothetical Binding Affinity Profile

The following table is a template for summarizing the binding affinity data for this compound. The inhibition constant (Ki) is a measure of the compound's binding affinity for a given receptor. A lower Ki value indicates a higher affinity.

Receptor TargetRadioligandCell LineKi (nM)
Serotonin Receptors
5-HT1A[³H]-8-OH-DPATHEK-293TBD
5-HT2A[³H]-KetanserinCHO-K1TBD
Dopamine Receptors
D2[³H]-SpiperoneHEK-293TBD
D3[³H]-SpiperoneCHO-K1TBD

TBD: To be determined experimentally.

Experimental Protocols

Protocol 1: Serotonin 5-HT1A Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human 5-HT1A receptor.

Materials:

  • Test Compound: this compound

  • Cell Membranes: Commercially available or prepared from HEK-293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT (specific activity ~100-200 Ci/mmol)

  • Non-specific Binding Control: 5-Carboxamidotryptamine (5-CT) or Serotonin (10 µM final concentration)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well Plates

  • Glass Fiber Filters (e.g., Whatman GF/B)

  • Cell Harvester

  • Scintillation Counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control (e.g., 10 µM 5-CT).

    • 25 µL of the test compound at various dilutions.

    • 50 µL of [³H]-8-OH-DPAT (final concentration ~0.5 nM).

    • 100 µL of cell membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Dopamine D2/D3 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human dopamine D2 and D3 receptors.

Materials:

  • Test Compound: this compound

  • Cell Membranes: Membranes from HEK-293 or CHO-K1 cells stably expressing either the human D2 or D3 receptor.

  • Radioligand: [³H]-Spiperone (specific activity ~60-120 Ci/mmol)

  • Non-specific Binding Control: Haloperidol or (+)-Butaclamol (10 µM final concentration)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Other materials: As listed in Protocol 1.

Procedure:

  • Compound Preparation: Follow the same procedure as in Protocol 1.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control (e.g., 10 µM Haloperidol).

    • 25 µL of the test compound at various dilutions.

    • 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM).

    • 100 µL of cell membrane preparation (containing 20-40 µg of protein).

  • Incubation: Incubate the plate at 25°C for 90-120 minutes.

  • Filtration and Quantification: Follow steps 4 and 5 from Protocol 1.

  • Data Analysis: Follow step 6 from Protocol 1 to determine the IC50 and Ki values for both D2 and D3 receptors.

Signaling Pathways

Understanding the downstream signaling of the target receptors is crucial for designing functional assays (e.g., cAMP measurement, calcium mobilization) to further characterize the compound as an agonist, antagonist, or inverse agonist.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).

G cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Serotonin Serotonin or Agonist Serotonin->Receptor ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Response Phosphorylation Events

Caption: Simplified 5-HT1A receptor signaling pathway.

Dopamine D2 Receptor Signaling Pathway

Similar to the 5-HT1A receptor, the D2 receptor is also coupled to Gi/o proteins and its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

G cluster_membrane Cell Membrane Receptor D2 Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Dopamine Dopamine or Agonist Dopamine->Receptor ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., modulation of neurotransmission) PKA->Response Downstream Effects

Caption: Simplified Dopamine D2 receptor signaling pathway.

Conclusion

The provided protocols offer a robust framework for the initial characterization of this compound's binding profile at key CNS receptors. Based on the binding affinity data obtained, further functional assays can be designed to elucidate the pharmacological nature of this compound, paving the way for its potential development as a therapeutic agent.

References

Application Notes and Protocols for N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-2-piperazin-1-ylacetamide is a piperazine derivative with potential applications in pharmaceutical research and drug discovery.[1] The piperazine moiety is a common scaffold in medicinal chemistry, often conferring favorable pharmacokinetic properties such as improved water solubility and oral bioavailability.[1] This document provides a detailed protocol for the dissolution of this compound, essential for the preparation of stock solutions for various in vitro and in vivo studies.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below. Understanding these properties is crucial for proper handling and storage.

PropertyValueSource
CAS Number 847783-37-3[1][2][3]
Molecular Formula C9H17N3O[3][4]
Molecular Weight 183.25 g/mol [1][3]
Appearance Solid (predicted)General chemical knowledge
Predicted XlogP -0.5[4]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the presence of the piperazine ring suggests good solubility in aqueous solutions, particularly under acidic conditions due to the basic nature of the piperazine nitrogens.[1] The following table provides a qualitative prediction of solubility in common laboratory solvents. Researchers should perform small-scale solubility tests to confirm these predictions.

SolventPredicted SolubilityNotes
Water Sparingly Soluble to SolubleSolubility is expected to increase with decreasing pH.
DMSO (Dimethyl Sulfoxide) SolubleA common solvent for preparing high-concentration stock solutions of organic compounds.
Ethanol SolubleOften used as a co-solvent with aqueous buffers.
PBS (Phosphate-Buffered Saline) SolubleThe pH of the PBS will influence solubility. Acidic PBS is likely to improve solubility.

Experimental Protocol for Dissolution

This protocol outlines a general procedure for dissolving this compound to prepare a stock solution. It is recommended to start with a small amount of the compound to determine the optimal dissolution conditions.

Materials:

  • This compound powder

  • Desired solvent (e.g., DMSO, sterile water, PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath)

  • Warming block or water bath (optional)

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Adding the Solvent: Add the appropriate volume of the chosen solvent to achieve the desired final concentration. For initial tests, it is advisable to prepare a high-concentration stock solution in DMSO.

  • Initial Mixing: Vortex the solution vigorously for 30-60 seconds to facilitate initial dissolution.

  • Sonication: If the compound does not fully dissolve, place the tube in a water bath sonicator. Sonicate for 5-10 minutes. Check for dissolution periodically.

  • Warming (Optional): If sonication is insufficient, gently warm the solution to 37°C using a warming block or water bath. Do not overheat, as it may degrade the compound. Vortex intermittently during warming.

  • pH Adjustment (for aqueous solutions): For aqueous solutions, if the compound remains insoluble, consider adjusting the pH. Adding a small amount of a dilute acid (e.g., 0.1 M HCl) can significantly increase the solubility of piperazine-containing compounds. Monitor the pH to avoid extreme conditions that could affect compound stability or downstream assays.

  • Final Check and Sterilization: Once the compound is fully dissolved, visually inspect the solution for any particulates. If required for cell-based assays, sterilize the solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Dissolution Workflow

The following diagram illustrates the general workflow for dissolving this compound.

DissolutionWorkflow cluster_start Preparation cluster_dissolution Dissolution Steps cluster_final Finalization weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent vortex Vortex add_solvent->vortex check_dissolved Check if Dissolved vortex->check_dissolved sonicate Sonicate sonicate->check_dissolved warm Warm (Optional) warm->check_dissolved adjust_ph Adjust pH (Optional) adjust_ph->check_dissolved check_dissolved->sonicate No check_dissolved->warm No check_dissolved->adjust_ph No filter_sterilize Filter Sterilize check_dissolved->filter_sterilize Yes store Store Stock Solution filter_sterilize->store

Caption: Workflow for dissolving this compound.

Disclaimer: This protocol is a general guideline. The optimal conditions for dissolving this compound may vary depending on the specific experimental requirements, including the desired concentration and the solvent system used. It is highly recommended to perform small-scale pilot experiments to determine the most suitable dissolution method. Always refer to the manufacturer's Certificate of Analysis (CoA) for any specific handling and solubility information. This compound is for research use only and not for human or veterinary use.[1] Standard laboratory safety precautions should be followed.

References

Application Notes and Protocols for Cell-Based Assays Involving N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting cell-based assays to characterize the biological activity of N-cyclopropyl-2-piperazin-1-ylacetamide. Given the lack of specific published data for this compound, the protocols and expected outcomes are based on established methodologies for analogous piperazine derivatives, which are widely investigated for their therapeutic potential, particularly in oncology and infectious diseases.

Introduction

This compound belongs to the piperazine class of compounds, a versatile scaffold known for a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[1][2] The biological activity of piperazine derivatives is often attributed to the ability of the piperazine ring to interact with various biological targets.[1] These notes offer a starting point for the systematic evaluation of this specific compound's cellular effects.

Potential Therapeutic Areas and Cellular Mechanisms

Based on the activities of structurally related compounds, this compound is a candidate for screening in the following areas:

  • Anticancer Activity: Many piperazine derivatives exhibit cytotoxicity against a range of cancer cell lines.[3][4] Potential mechanisms include inhibition of protein kinases (e.g., PAK4), disruption of the cell cycle, and induction of apoptosis.[5]

  • Antimicrobial Activity: Piperazine-containing compounds have shown efficacy against various bacterial and fungal strains.[6] The mechanism can involve the inhibition of essential microbial enzymes.

  • Neurological Activity: Certain piperazine derivatives are known to interact with receptors and enzymes in the central nervous system, such as cholinesterases and β-secretase 1.[7]

Data Presentation: Representative Quantitative Data for Piperazine Derivatives

The following tables summarize typical quantitative data obtained for various piperazine derivatives in different cell-based assays. These serve as a reference for the types of data that can be generated for this compound.

Table 1: Anticancer Activity of Representative Piperazine Derivatives

Compound ClassCell LineAssay TypeParameterValue (µM)Reference
Quinazoline-PiperazineA549 (Lung Cancer)Cell ProliferationIC504.685[5]
Vindoline-PiperazineMDA-MB-468 (Breast Cancer)Growth InhibitionGI501.00[4]
Vindoline-PiperazineHOP-92 (Lung Cancer)Growth InhibitionGI501.35[4]
BenzhydrylpiperazineHL-60 (Leukemia)AntiproliferativeIC5016.80[8]
BenzhydrylpiperazineZ-138 (Lymphoma)AntiproliferativeIC5022.95[8]
PiperazinylacetamideHCT-116 (Colon Cancer)Growth InhibitionGI504.36[9]

Table 2: Antimicrobial Activity of Representative Piperazine Derivatives

Compound ClassMicroorganismAssay TypeParameterValue (µg/mL)Reference
Thiophene-Piperazine SulfonamideProteus vulgarisBroth MicrodilutionMIC93.7[10]
Thiophene-Piperazine SulfonamideAspergillus nigerBroth MicrodilutionMIC93.7[10]
Disubstituted PiperazineMethicillin-resistant S. aureusNot Specified-More potent than ampicillin[6]
Disubstituted PiperazinePseudomonas aeruginosaNot Specified-Better activity than ampicillin[6]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. It is crucial to include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (a compound with known activity in the assay).[11]

Cell Viability/Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • This compound

  • Trichloroacetic acid (TCA) solution

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well microplates

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.[1]

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA to each well. Incubate at 4°C for 1 hour.[1]

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well to stain the cellular proteins.

  • Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris base solution to solubilize the protein-bound dye.[1]

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of the test compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at 4°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining buffer. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of the compound on cell migration.

Materials:

  • Cancer cell lines (e.g., A549)

  • Complete cell culture medium

  • This compound

  • Sterile pipette tips or a wound healing assay tool

Protocol:

  • Create a Monolayer: Grow cells to a confluent monolayer in 6-well plates.

  • Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.

  • Treatment: Wash with PBS to remove detached cells and add fresh medium containing different concentrations of the test compound.

  • Imaging: Capture images of the wound at 0 hours and after a set time (e.g., 24 hours).

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.[10]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • This compound

  • Sterile 96-well microplates

  • Standard antimicrobial agents (e.g., Ampicillin, Nystatin)[10]

Protocol:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating a novel compound and a hypothetical signaling pathway that could be affected by a piperazine derivative.

G Experimental Workflow for this compound cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification cluster_3 Outcome a Compound Synthesis & QC b Cell Viability/Cytotoxicity Assays (e.g., SRB, MTT) a->b c Cell Cycle Analysis b->c d Apoptosis Assays b->d e Cell Migration/Invasion Assays b->e f Kinase Profiling d->f g Western Blot for Signaling Proteins d->g h Lead Compound Identification g->h

Caption: A generalized workflow for the initial screening and characterization of a novel compound.

G Hypothetical Kinase Inhibition Pathway compound N-cyclopropyl-2- piperazin-1-ylacetamide kinase Target Kinase (e.g., PAK4) compound->kinase Inhibition substrate Downstream Substrate kinase->substrate Phosphorylation apoptosis Apoptosis kinase->apoptosis Suppression of proliferation Cell Proliferation substrate->proliferation Inhibition of

Caption: A potential signaling pathway involving kinase inhibition by a piperazine derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of N-cyclopropyl-2-piperazin-1-ylacetamide.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound. The proposed primary synthesis route involves a two-step process: 1) Acylation of piperazine with 2-chloroacetyl chloride to form 1-(chloroacetyl)piperazine, and 2) Nucleophilic substitution of the chloride with cyclopropylamine to yield the final product.

Diagram of the Proposed Synthesis Workflow

Piperazine Piperazine Intermediate 1-(Chloroacetyl)piperazine Piperazine->Intermediate Acylation ChloroacetylChloride 2-Chloroacetyl chloride ChloroacetylChloride->Intermediate FinalProduct N-cyclopropyl-2- piperazin-1-ylacetamide Intermediate->FinalProduct Nucleophilic Substitution Cyclopropylamine Cyclopropylamine Cyclopropylamine->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Step 1 (Acylation) 1. Diacylation of Piperazine: The formation of 1,4-bis(chloroacetyl)piperazine as a major byproduct.- Use a large excess of piperazine to favor mono-acylation. - Slowly add chloroacetyl chloride to a cooled solution of piperazine. - Consider using a protecting group for one of the piperazine nitrogens.
2. Reaction with Water: Chloroacetyl chloride is highly reactive with water, leading to the formation of chloroacetic acid.- Ensure all glassware is thoroughly dried. - Use anhydrous solvents.
3. Inadequate Base: Insufficient base to neutralize the HCl generated during the reaction can lead to the formation of piperazine hydrochloride salts, which are less reactive.- Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl.
Low yield in Step 2 (Nucleophilic Substitution) 1. Competing Elimination Reaction: Under strongly basic conditions, elimination of HCl from 1-(chloroacetyl)piperazine can occur.- Use a non-hindered base. - Maintain a moderate reaction temperature.
2. Low Reactivity of Cyclopropylamine: Steric hindrance from the cyclopropyl group might slow down the reaction.- Increase the reaction temperature. - Use a higher boiling point solvent. - Increase the reaction time.
3. Formation of Side Products: The second nitrogen of the piperazine ring in the product can react with another molecule of 1-(chloroacetyl)piperazine.- Use a slight excess of cyclopropylamine.
Product Purity Issues 1. Unreacted Starting Materials: Incomplete reaction in either step.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Adjust reaction time and temperature as needed.
2. Byproduct Contamination: Presence of diacylated piperazine or other side products.- Purify the crude product using column chromatography. - Recrystallization of the final product can also improve purity.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

Q2: How can I monitor the progress of the reaction?

The progress of both reaction steps can be effectively monitored by Thin Layer Chromatography (TLC). For more detailed analysis and to confirm the presence of the desired product and any intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[1]

Q3: What are the key considerations for solvent selection in each step?

  • Step 1 (Acylation): A polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable. It is crucial to use an anhydrous solvent to prevent the hydrolysis of chloroacetyl chloride.

  • Step 2 (Nucleophilic Substitution): A polar solvent that can facilitate the SN2 reaction is preferred. Acetonitrile or dimethylformamide (DMF) are good choices.

Q4: Is it necessary to protect one of the piperazine nitrogens?

While not strictly necessary, using a protecting group like tert-butoxycarbonyl (Boc) on one of the piperazine nitrogens can prevent diacylation and lead to a cleaner reaction with a potentially higher yield of the mono-acylated intermediate. However, this adds extra protection and deprotection steps to the overall synthesis.

Troubleshooting Logic Diagram

Start Low Yield or Purity Issue CheckStep1 Analyze Step 1 (Acylation) Start->CheckStep1 CheckStep2 Analyze Step 2 (Substitution) Start->CheckStep2 Purification Purification Issue? Start->Purification Diacylation Diacylation Byproduct? CheckStep1->Diacylation IncompleteReaction1 Incomplete Reaction? CheckStep1->IncompleteReaction1 IncompleteReaction2 Incomplete Reaction? CheckStep2->IncompleteReaction2 OptimizePiperazine Increase Piperazine Excess Diacylation->OptimizePiperazine Yes OptimizeTempTime1 Increase Time/ Temp for Step 1 IncompleteReaction1->OptimizeTempTime1 Yes OptimizeTempTime2 Increase Time/ Temp for Step 2 IncompleteReaction2->OptimizeTempTime2 Yes ImprovePurification Optimize Column Chromatography/ Recrystallization Purification->ImprovePurification Yes

Caption: A logical workflow for troubleshooting synthesis issues.

Experimental Protocols

Step 1: Synthesis of 1-(Chloroacetyl)piperazine

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve piperazine (5 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagent: Slowly add a solution of 2-chloroacetyl chloride (1 equivalent) in anhydrous DCM to the piperazine solution over 30 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the chloroacetyl chloride is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The product can be purified further by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Setup: In a round-bottom flask, dissolve 1-(chloroacetyl)piperazine (1 equivalent) in acetonitrile.

  • Addition of Reagents: Add cyclopropylamine (1.2 equivalents) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and stir for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the 1-(chloroacetyl)piperazine is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Quantitative Data Summary

Since specific experimental data for optimizing the yield of this compound is not available, the following table presents hypothetical data to illustrate how different reaction parameters could be compared to improve the yield.

Entry Step Solvent Base Temperature (°C) Time (h) Yield (%)
11DCMNone0 to RT355
21DCMTriethylamine (2 eq)0 to RT375
32AcetonitrileK₂CO₃82860
42DMFK₂CO₃100670

References

Technical Support Center: Purification of N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of N-cyclopropyl-2-piperazin-1-ylacetamide. Given the compound's structure, which includes a basic piperazine ring and a polar acetamide group, researchers may encounter specific challenges during isolation and purification. This guide addresses these common issues with practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges arise from the compound's physicochemical properties. The piperazine moiety imparts high basicity and polarity, which can lead to several issues:

  • Streaking on Silica Gel: The basic nitrogen atoms can interact strongly with the acidic silanol groups on standard silica gel, causing significant tailing or streaking during thin-layer chromatography (TLC) and column chromatography.[1][2][3]

  • Poor Solubility: The compound may have limited solubility in common non-polar organic solvents used for chromatography, like hexanes.

  • Formation of Byproducts: Synthesis, typically via N-alkylation of a piperazine derivative, can lead to impurities such as di-alkylated products or unreacted starting materials that may have similar polarities, complicating separation.[4]

  • Water Solubility: The polarity may lead to the product partitioning into the aqueous layer during liquid-liquid extractions, especially if the pH is not controlled.

Q2: What is the best chromatographic technique for this compound?

A2: Normal-phase flash column chromatography is a common and effective method, but it requires modification to achieve good separation.[5][6] Key recommendations include:

  • Using a Modified Mobile Phase: Adding a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA) or a solution of ammonia in methanol, to the eluent is critical.[1][3] This modifier neutralizes the acidic sites on the silica gel, preventing strong adsorption and reducing peak tailing.[3]

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a more basic or neutral stationary phase like alumina or an amine-functionalized silica gel (NH2 column).[2][6]

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase flash chromatography can be an excellent alternative, often using a C18-functionalized silica and a mobile phase of water and acetonitrile or methanol.[1][5][7]

Q3: How can I remove common impurities from the synthesis of this compound?

A3: Impurities often include unreacted piperazine starting material and potentially di-alkylated byproducts.

  • Acidic Wash: During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can protonate the basic piperazine-containing compounds, pulling them into the aqueous layer.[8] The desired product can then be recovered by basifying the aqueous layer and re-extracting. This method is only suitable if the product is stable to acid.

  • Crystallization: If the product is a solid, recrystallization can be highly effective.[4] Common solvent systems for piperazine derivatives include alcohols like isopropanol or ethanol, sometimes with the addition of a co-solvent like ethyl acetate.[4] Forming a salt (e.g., hydrochloride or diacetate) can also facilitate crystallization and purification.[9][10]

Q4: My compound won't elute from the silica column. What should I do?

A4: This indicates that the compound is very strongly adsorbed to the silica gel, likely due to its basicity.

  • Increase Eluent Polarity: Gradually increase the concentration of the polar solvent (e.g., methanol) in your mobile phase.[6]

  • Add a Basic Modifier: If you are not already using one, add triethylamine or ammonia to your eluent. This is often the most effective solution.[1][3]

  • Flush the Column: As a last resort, you can flush the column with a very strong solvent system, such as 10-20% methanol in dichloromethane containing 1-2% triethylamine, to recover the compound.[3]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification workflow.

ProblemPotential Cause(s)Recommended Solution(s)
Severe streaking/tailing on TLC plate. Acid-Base Interaction: The basic piperazine nitrogens are strongly interacting with the acidic silica gel surface.[1]Add a Base Modifier: Prepare your eluent with 0.5-2% triethylamine (TEA) or use a pre-mixed solution of 1-10% ammonia in methanol as your polar solvent component.[3][6]
Sample Overload: The initial spot on the TLC plate is too concentrated.Dilute your sample before spotting it on the TLC plate.
Compound is insoluble in the loading solvent for column chromatography. High Polarity: The compound is too polar for common non-polar solvents like hexane or ethyl acetate.Use a stronger, more polar solvent for dissolution, such as dichloromethane (DCM) or a small amount of methanol. For best results, pre-adsorb the compound onto a small amount of silica gel before loading it onto the column.[3]
Multiple spots are observed on TLC, but they co-elute from the column. Insufficient Resolution: The chosen mobile phase does not provide adequate separation between the product and impurities.Optimize the Solvent System: Systematically test different solvent combinations (e.g., DCM/Methanol, Ethyl Acetate/Hexane) with varying ratios.[5][6] Consider using an amine-functionalized (NH2) column, which can offer different selectivity for basic compounds.[2]
An emulsion forms during aqueous workup. Surfactant Properties: Amines can act as surfactants, stabilizing the interface between the organic and aqueous layers."Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion.[11]
Low yield after purification. Adsorption to Silica: Irreversible binding of the basic compound to the acidic silica gel.[1]Use a basic modifier in the eluent or switch to a less acidic stationary phase like alumina.[1][6]
Product in Aqueous Layer: The polar product may have been lost to the aqueous phase during extraction.Before discarding any aqueous layers, check them by TLC. If the product is present, basify the aqueous layer (pH > 10) with NaOH and re-extract with an organic solvent like DCM.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel with Basic Modifier

This protocol is a standard method for purifying basic amines like this compound.

  • Mobile Phase Selection:

    • Begin by finding a suitable solvent system using TLC. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).

    • Prepare a test eluent, for example, 95:5 DCM:MeOH. Add 1% triethylamine (TEA) by volume to this mixture.

    • Run a TLC plate to determine the Rf value of the target compound. An ideal Rf for column chromatography is between 0.2 and 0.4. Adjust the DCM:MeOH ratio as needed.

  • Column Packing:

    • Select an appropriately sized flash column for the amount of crude material.

    • Pack the column with silica gel using the non-polar component of your mobile phase (e.g., DCM) or a hexane/ethyl acetate mixture. Ensure the packing is uniform and free of air bubbles.

  • Equilibration:

    • Equilibrate the packed column by flushing it with 2-3 column volumes of the final mobile phase (containing TEA). This step is crucial to neutralize the silica gel before the sample is loaded.[1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the mobile phase.

    • For better resolution: Add a small amount of silica gel to the dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column bed. This technique is known as dry loading.[3]

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase, maintaining a constant flow rate.

    • Collect fractions and monitor their contents by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator. Note that removing the final traces of TEA may require co-evaporation with a solvent like DCM or placing the sample under high vacuum.

Visualizations

General Purification Workflow

G Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., Dilute Acid Wash) Crude->Workup Concentrate1 Concentrate Organic Layer Workup->Concentrate1 TLC TLC Analysis (with TEA modifier) Concentrate1->TLC Assess Purity & Choose Solvents Column Flash Column Chromatography (Silica + TEA or Alumina) Concentrate1->Column TLC->Column Fractions Collect & Combine Pure Fractions Column->Fractions Concentrate2 Concentrate & Dry Under High Vacuum Fractions->Concentrate2 Pure Pure N-cyclopropyl-2- piperazin-1-ylacetamide Concentrate2->Pure

Caption: A standard workflow for the purification of this compound.

Troubleshooting Decision Tree for Chromatography

G Start Problem: Poor Separation or Streaking on Silica TLC CheckBase Are you using a basic modifier (e.g., TEA)? Start->CheckBase AddBase Action: Add 1% TEA or 1% NH4OH to eluent. CheckBase->AddBase No StillIssue Still streaking? CheckBase->StillIssue Yes AddBase->StillIssue CheckPolarity Is the compound stuck at the baseline (Rf=0)? StillIssue->CheckPolarity Yes Success Problem Resolved StillIssue->Success No ChangeStationary Action: Switch stationary phase. Try Alumina or NH2-Silica. ChangeStationary->Success CheckPolarity->ChangeStationary No IncreasePolarity Action: Increase polarity. (e.g., add more Methanol) CheckPolarity->IncreasePolarity Yes IncreasePolarity->Success

Caption: A decision tree for troubleshooting common chromatography issues with basic amines.

References

Technical Support Center: N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of N-cyclopropyl-2-piperazin-1-ylacetamide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: Based on its chemical structure, which includes an amide linkage and a piperazine ring, this compound is susceptible to degradation through hydrolysis and oxidation.

  • Hydrolytic Degradation: The amide bond is prone to hydrolysis under both acidic and basic conditions. This would lead to the cleavage of the molecule, yielding cyclopropylamine and 2-(piperazin-1-yl)acetic acid.

  • Oxidative Degradation: The piperazine ring, with its two secondary amine groups, is susceptible to oxidation. This can lead to the formation of N-oxides, ring-opened products, or other oxidative derivatives.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) in a tightly sealed container is recommended. Inert atmosphere (e.g., nitrogen or argon) can also be considered to prevent oxidation.

Q3: How can I monitor the stability of this compound in my samples?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the recommended approach. This method should be able to separate the parent compound from its potential degradation products.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Analysis

Possible Cause 1: Degradation of the compound.

  • Troubleshooting Steps:

    • Review Sample Handling and Storage: Ensure that the sample has been stored under the recommended conditions (cool, dry, protected from light). Avoid repeated freeze-thaw cycles.

    • Perform Forced Degradation Studies: To confirm if the unexpected peaks are degradation products, subject a reference sample of this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress). Analyze the stressed samples using the same HPLC method to see if the retention times of the new peaks match those observed in your sample.

    • Characterize Degradants: If degradation is confirmed, use techniques like LC-MS/MS or NMR to identify the structure of the degradation products.

Possible Cause 2: Contamination.

  • Troubleshooting Steps:

    • Analyze a Blank: Inject a blank sample (solvent without the compound) to check for any contaminants from the solvent or the HPLC system.

    • Verify Purity of Starting Material: If possible, re-analyze the starting material to ensure its initial purity.

Issue 2: Loss of Potency or Inconsistent Results in Biological Assays

Possible Cause: Degradation of the active compound.

  • Troubleshooting Steps:

    • Assess Compound Stability in Assay Media: The compound may be unstable in the specific buffer or media used for the biological assay. Perform a time-course experiment by incubating this compound in the assay media and analyzing its concentration at different time points using a validated HPLC method.

    • Evaluate pH and Temperature Effects: The pH and temperature of the assay conditions can significantly impact stability. Assess the stability of the compound at the specific pH and temperature of your experiment.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

3. Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration and analyze them using a stability-indicating HPLC method.

4. Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.

Quantitative Data Summary

The following table summarizes hypothetical degradation data for this compound under various stress conditions.

Stress ConditionDurationTemperature% DegradationMajor Degradation Products
0.1 N HCl24 hours60°C15.2%Cyclopropylamine, 2-(piperazin-1-yl)acetic acid
0.1 N NaOH24 hours60°C25.8%Cyclopropylamine, 2-(piperazin-1-yl)acetic acid
3% H₂O₂24 hoursRoom Temp8.5%N-oxide derivatives
Thermal48 hours105°C5.1%Unidentified polar degradants
Photolytic (UV)7 daysRoom Temp3.2%Unidentified degradants

Visualizations

Logical Workflow for a Stability Study

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Formal Stability Testing A Develop Stability-Indicating HPLC Method B Method Validation (Specificity, Linearity, Accuracy, Precision) A->B C Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) B->C D Identify and Characterize Degradation Products (LC-MS/MS, NMR) C->D E Place Samples on Stability (Long-term and Accelerated Conditions) D->E F Analyze Samples at Pre-defined Time Points E->F G Determine Shelf-life F->G

Caption: Workflow for a comprehensive stability study of a pharmaceutical compound.

Hypothetical Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent This compound Deg1 Cyclopropylamine Parent->Deg1 Amide Cleavage Deg2 2-(piperazin-1-yl)acetic acid Parent->Deg2 Amide Cleavage Deg3 N-Oxide Derivatives Parent->Deg3 N-Oxidation Deg4 Ring-Opened Products Parent->Deg4 Ring Oxidation

Caption: Potential degradation pathways for this compound.

Technical Support Center: Synthesis of N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-cyclopropyl-2-piperazin-1-ylacetamide and related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low yield for my this compound synthesis. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, which typically involves the acylation of piperazine with an activated N-cyclopropylacetyl derivative, can stem from several factors. Here is a systematic guide to troubleshooting this issue.

Potential Causes & Solutions:

  • Purity of Starting Materials:

    • Piperazine: Piperazine is hygroscopic and can absorb atmospheric CO2 to form a carbonate salt, reducing the amount of free base available for reaction. Ensure you are using anhydrous piperazine or consider a pre-treatment step like drying in a vacuum oven.

    • Acylating Agent (e.g., N-cyclopropyl-2-chloroacetamide): The stability of the acylating agent is crucial. It can degrade over time, especially if exposed to moisture. Use a freshly prepared or purified acylating agent. Verify its purity by techniques like NMR or GC-MS.

  • Reaction Conditions:

    • Base: The choice and amount of base are critical. If using a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), ensure it is used in sufficient excess (typically 1.1-1.5 equivalents) to neutralize the acid generated during the reaction. Inorganic bases like K2CO3 or Cs2CO3 can also be effective, particularly in polar aprotic solvents.

    • Solvent: The solvent should be inert to the reactants and capable of dissolving the starting materials. Dichloromethane (DCM), acetonitrile (ACN), and dimethylformamide (DMF) are commonly used. Ensure the solvent is anhydrous.

    • Temperature: Amide bond formation is often performed at room temperature, but gentle heating (40-60 °C) can sometimes drive the reaction to completion. However, excessive heat can lead to side reactions and degradation. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes minimize side product formation.

  • Stoichiometry:

    • Using a slight excess of the piperazine starting material can sometimes help to consume the acylating agent completely, though this might complicate purification. Conversely, if bis-acylation is an issue, using an excess of piperazine is recommended.

Troubleshooting Flowchart for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_purity 1. Check Purity of Starting Materials (Piperazine, Acylating Agent) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok purify_sm Purify/Use Fresh Starting Materials purity_ok->purify_sm No check_conditions 2. Evaluate Reaction Conditions (Base, Solvent, Temperature) purity_ok->check_conditions Yes purify_sm->check_purity conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Optimize: Screen Bases (e.g., TEA, DIPEA, K2CO3) Screen Solvents (e.g., DCM, ACN, DMF) Vary Temperature (0°C to 60°C) conditions_ok->optimize_conditions No check_stoichiometry 3. Review Stoichiometry conditions_ok->check_stoichiometry Yes optimize_conditions->check_conditions stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok adjust_stoichiometry Adjust Reactant Ratios (e.g., use excess piperazine) stoichiometry_ok->adjust_stoichiometry No final_yield Improved Yield stoichiometry_ok->final_yield Yes adjust_stoichiometry->check_stoichiometry synthesis_workflow start Start reactants 1. Combine Piperazine, K2CO3 in ACN start->reactants addition 2. Add N-cyclopropyl-2-chloroacetamide solution reactants->addition reaction 3. Stir at Room Temperature (12-24h) Monitor by TLC/LC-MS addition->reaction workup 4. Work-up: - Remove Solvent - Partition between DCM/Water - Extract with DCM reaction->workup purification 5. Purification: - Dry and Concentrate - Purify by Chromatography or  Acid-Base Extraction workup->purification product Final Product: This compound purification->product

Technical Support Center: Optimizing Reaction Conditions for N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-cyclopropyl-2-piperazin-1-ylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the N-alkylation of piperazine with a suitable 2-halo-N-cyclopropylacetamide, typically 2-chloro-N-cyclopropylacetamide. This reaction falls under the category of nucleophilic substitution, where the secondary amine of the piperazine ring acts as a nucleophile, displacing the halide from the acetamide derivative.

Q2: What are the main challenges in the synthesis of this compound?

The primary challenge in this synthesis is controlling the selectivity of the reaction. Since piperazine has two reactive nitrogen atoms, a common side reaction is the formation of the di-alkylated byproduct, where two molecules of 2-chloro-N-cyclopropylacetamide react with one molecule of piperazine. Another challenge can be the purification of the final product from unreacted starting materials and byproducts, especially given the basic and often water-soluble nature of piperazine derivatives.

Q3: How can I favor the formation of the mono-alkylated product over the di-alkylated byproduct?

Several strategies can be employed to enhance the yield of the desired mono-alkylated product:

  • Use of a Protecting Group: This is the most reliable method for achieving mono-substitution. By using a mono-protected piperazine, such as N-Boc-piperazine, one nitrogen atom is blocked, directing the alkylation to the unprotected nitrogen. The protecting group can be subsequently removed in a separate deprotection step.

  • Control of Stoichiometry: Using a large excess of piperazine relative to 2-chloro-N-cyclopropylacetamide can statistically favor mono-alkylation. However, this approach may complicate the purification process due to the need to remove the excess piperazine.

  • Slow Addition of the Alkylating Agent: Adding the 2-chloro-N-cyclopropylacetamide solution dropwise to the piperazine solution helps to maintain a low concentration of the electrophile, thereby reducing the probability of a second alkylation event on the same piperazine molecule.

Q4: What are the recommended solvents and bases for this reaction?

  • Solvents: Polar aprotic solvents are generally preferred for this type of N-alkylation. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are common choices as they facilitate the dissolution of the reactants and support the nucleophilic substitution mechanism.

  • Bases: A base is required to neutralize the hydrochloric acid formed during the reaction. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used. Triethylamine (Et₃N) is also a viable option.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Ineffective base. 2. Low reaction temperature. 3. Poor quality of starting materials.1. Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃. Ensure at least 2 equivalents are used. 2. Increase the reaction temperature. Many N-alkylation reactions require heating (e.g., 60-80 °C). 3. Ensure starting materials are pure and dry.
High Percentage of Di-alkylated Product 1. Incorrect stoichiometry. 2. Rapid addition of the alkylating agent. 3. High reaction temperature or prolonged reaction time.1. Use a significant excess of piperazine (e.g., 5-10 equivalents). 2. Add the 2-chloro-N-cyclopropylacetamide solution slowly and dropwise. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. 4. For optimal control, use N-Boc-piperazine.
Reaction Stalls (Incomplete Conversion) 1. Insufficient base. 2. Poor solubility of reactants.1. Add additional base to ensure the complete neutralization of the acid byproduct. 2. Switch to a more polar solvent like DMF to ensure all reactants are fully dissolved.
Difficult Product Purification 1. Product is water-soluble as a salt. 2. Tailing on silica gel chromatography.1. During aqueous work-up, basify the aqueous layer to a pH of 10-12 with NaOH or K₂CO₃ to deprotonate the product and facilitate its extraction into an organic solvent. 2. Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent during column chromatography.

Data Presentation

The following tables provide representative data on how reaction parameters can influence the outcome of piperazine N-alkylation.

Table 1: Effect of Piperazine Stoichiometry on Mono- vs. Di-alkylation

Molar Ratio (Piperazine : Alkylating Agent)Mono-alkylated Product Yield (%)Di-alkylated Product Yield (%)
1 : 140 - 5030 - 40
3 : 160 - 7010 - 20
5 : 175 - 85< 10
10 : 1> 90< 5

Note: Yields are approximate and can vary based on the specific alkylating agent and reaction conditions.

Table 2: Comparison of Mono-alkylation Strategies

StrategyTypical Mono-alkylated Product Yield (%)Key AdvantagesKey Disadvantages
Excess Piperazine (5-10 eq.)75 - 95One-step reaction.Requires removal of a large excess of piperazine.
N-Boc-piperazine> 95 (before deprotection)High selectivity, clean reaction.Requires an additional deprotection step.

Experimental Protocols

Protocol 1: Direct N-alkylation of Piperazine with 2-chloro-N-cyclopropylacetamide

This protocol prioritizes simplicity by using an excess of piperazine to favor mono-alkylation.

Materials:

  • Piperazine (10 eq.)

  • 2-chloro-N-cyclopropylacetamide (1 eq.)

  • Potassium carbonate (K₂CO₃) (2 eq.)

  • Acetonitrile (MeCN)

Procedure:

  • To a round-bottom flask, add piperazine and acetonitrile.

  • Add potassium carbonate to the suspension.

  • Slowly add a solution of 2-chloro-N-cyclopropylacetamide in acetonitrile to the reaction mixture at room temperature over 1-2 hours.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an eluent system such as dichloromethane/methanol with 1% triethylamine.

Protocol 2: N-alkylation using N-Boc-piperazine followed by Deprotection

This two-step protocol offers higher selectivity for the mono-alkylated product.

Step 1: Synthesis of tert-butyl 4-(2-(cyclopropylamino)-2-oxoethyl)piperazine-1-carboxylate

Materials:

  • N-Boc-piperazine (1 eq.)

  • 2-chloro-N-cyclopropylacetamide (1.1 eq.)

  • Potassium carbonate (K₂CO₃) (2 eq.)

  • Acetonitrile (MeCN)

Procedure:

  • In a round-bottom flask, combine N-Boc-piperazine, potassium carbonate, and acetonitrile.

  • Add 2-chloro-N-cyclopropylacetamide to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Step 2: Deprotection of the Boc Group

Materials:

  • tert-butyl 4-(2-(cyclopropylamino)-2-oxoethyl)piperazine-1-carboxylate

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in dichloromethane.

  • Cool the solution to 0 °C and slowly add trifluoroacetic acid or 4M HCl in dioxane.

  • Stir the reaction at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Mandatory Visualization

experimental_workflow cluster_direct_alkylation Protocol 1: Direct Alkylation cluster_boc_protection Protocol 2: Boc-Protection Strategy da_start Start da_reactants Mix Piperazine (excess), K2CO3, and MeCN da_start->da_reactants da_addition Slowly add 2-chloro-N-cyclopropylacetamide da_reactants->da_addition da_reaction Heat and Stir (60-70°C, 12-24h) da_addition->da_reaction da_workup Filter and Concentrate da_reaction->da_workup da_purify Column Chromatography da_workup->da_purify da_end Final Product da_purify->da_end bp_start Start bp_reactants Mix N-Boc-piperazine, K2CO3, MeCN, and 2-chloro-N-cyclopropylacetamide bp_start->bp_reactants bp_reaction Heat and Stir (80°C, 12-18h) bp_reactants->bp_reaction bp_workup Filter, Concentrate, and Purify bp_reaction->bp_workup bp_intermediate Boc-protected Intermediate bp_workup->bp_intermediate bp_deprotection Deprotection (TFA or HCl) bp_intermediate->bp_deprotection bp_final_workup Basify and Extract bp_deprotection->bp_final_workup bp_end Final Product bp_final_workup->bp_end

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions cluster_causes_dialkylation Potential Causes cluster_solutions_dialkylation Solutions start Low Yield or Incomplete Reaction? cause1 Ineffective Base start->cause1 Check Base cause2 Low Temperature start->cause2 Check Temperature cause3 Poor Solubility start->cause3 Check Solubility sol1 Use anhydrous K2CO3 or Cs2CO3 cause1->sol1 sol2 Increase reaction temperature cause2->sol2 sol3 Switch to a more polar solvent (e.g., DMF) cause3->sol3 high_dialkylation High Di-alkylation? cause_d1 Incorrect Stoichiometry high_dialkylation->cause_d1 cause_d2 Rapid Addition high_dialkylation->cause_d2 sol_d3 Use N-Boc-piperazine high_dialkylation->sol_d3 Best Solution sol_d1 Use large excess of piperazine cause_d1->sol_d1 sol_d2 Slow, dropwise addition of alkylating agent cause_d2->sol_d2

Caption: Troubleshooting logic for common synthesis issues.

Technical Support Center: N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is intended for researchers, scientists, and drug development professionals who may be experiencing solubility challenges with N-cyclopropyl-2-piperazin-1-ylacetamide. The following troubleshooting guides and frequently asked questions (FAQs) offer direct, actionable advice and detailed experimental protocols to address these issues.

Troubleshooting Guide

Q1: My this compound is not dissolving in my aqueous buffer, leading to inconsistent results in my biological assays. What are the initial steps to address this?

A1: Poor aqueous solubility is a common issue with piperazine-containing compounds. The piperazine moiety is basic, which can be leveraged to improve solubility. Here is a step-by-step guide to troubleshoot this issue:

  • pH Adjustment: The solubility of this compound, as a likely weak base, is expected to increase significantly in acidic conditions. Lowering the pH of your aqueous solution will lead to the protonation of the piperazine nitrogens, increasing the compound's polarity and, consequently, its solubility.[1][2][3]

  • Use of Co-solvents: If pH adjustment is not compatible with your experimental system, the use of a water-miscible organic co-solvent can be an effective strategy.[1][4] It is recommended to first dissolve the compound in a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) and then dilute it with your aqueous buffer. Ensure the final concentration of the co-solvent is low enough (typically <0.5% for DMSO) to not affect your experimental results.[2]

  • Salt Formation: For more persistent solubility issues, consider converting the free base form of the compound to a salt.[2][5] This is a standard and highly effective method for enhancing the aqueous solubility of basic compounds.[2] A salt screening study can help identify the most suitable acidic counterion (e.g., hydrochloride, mesylate, sulfate) to achieve optimal solubility and stability.[2]

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: While extensive experimental data for this specific compound is limited in publicly available literature, we can refer to computed properties from databases like PubChem.

PropertyValueSource
Molecular Formula C9H17N3OPubChem[6]
Molecular Weight 183.25 g/mol Santa Cruz Biotechnology[7]
Predicted XlogP -0.5PubChem[6]
Monoisotopic Mass 183.13716 DaPubChem[6]

Note: XlogP is a computed value that indicates the lipophilicity of a compound. A lower value suggests higher hydrophilicity.

Q2: At what concentration can I expect this compound to be soluble?

A2: The exact aqueous solubility is not well-documented. It is crucial to experimentally determine the kinetic solubility in your specific assay buffer. This will provide the concentration at which the compound begins to precipitate under your experimental conditions.[2]

Q3: Are there any general recommendations for handling and storing this compound to maintain its integrity?

A3: For solid forms, it is advisable to store the compound in a cool, dry place, protected from light. For solutions, especially in organic solvents like DMSO, it is best to store them at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: Can particle size reduction be used to improve the solubility of this compound?

A4: Yes, reducing the particle size through techniques like micronization can increase the surface area of the compound, which in turn can lead to a faster dissolution rate.[1][4] However, this method does not alter the equilibrium solubility of the compound.[4] For significant enhancements in solubility, chemical modifications like pH adjustment or salt formation are generally more effective.[3][5]

Experimental Protocols

Protocol 1: Determining Kinetic Solubility via Turbidimetry

Objective: To determine the concentration at which this compound begins to precipitate in a specific aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., PBS, TRIS)

  • 96-well microplate (clear bottom)

  • Microplate reader with turbidity measurement capability (e.g., at 620 nm)

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • In the 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Add the aqueous buffer to each well, ensuring the final DMSO concentration is consistent and below a level that affects the assay (e.g., 0.5%).

  • Seal the plate and incubate at room temperature for a set period (e.g., 2 hours), with gentle shaking.

  • Measure the turbidity of each well using the microplate reader.

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: pH-Dependent Solubility Assessment

Objective: To evaluate the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • A series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Add an excess amount of solid this compound to separate vials, each containing a different pH buffer.

  • Vortex the vials vigorously for a set time (e.g., 1-2 minutes).

  • Agitate the samples at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

  • Plot the solubility as a function of pH to determine the optimal pH range for dissolution.

Visualizations

Troubleshooting_Workflow cluster_start Initial Observation cluster_step1 Step 1: Initial Checks cluster_step2 Step 2: Solubility Enhancement cluster_end Outcome start Precipitation or Inconsistent Results check_compound Verify Compound Identity and Purity start->check_compound check_solvent Assess Solvent Quality start->check_solvent ph_adjust pH Adjustment (for aqueous solutions) check_compound->ph_adjust check_solvent->ph_adjust cosolvent Use of Co-solvents (e.g., DMSO) ph_adjust->cosolvent If pH adjustment is not sufficient or compatible success Compound Solubilized Proceed with Experiment ph_adjust->success salt_formation Salt Formation cosolvent->salt_formation For persistent issues cosolvent->success salt_formation->success failure Consult Further (e.g., formulation strategies) salt_formation->failure If still unsuccessful

Caption: Troubleshooting workflow for solubility issues.

Signaling_Pathway cluster_input Input cluster_pathway Hypothetical Signaling Pathway cluster_output Output compound N-cyclopropyl-2- piperazin-1-ylacetamide receptor Target Receptor (e.g., GPCR) compound->receptor Binds and Modulates effector Effector Protein (e.g., Adenylyl Cyclase) receptor->effector Activates/Inhibits second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates/Reduces kinase_cascade Kinase Cascade second_messenger->kinase_cascade Initiates response Cellular Response kinase_cascade->response

Caption: Hypothetical signaling pathway modulation.

References

Technical Support Center: Synthesis of N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-cyclopropyl-2-piperazin-1-ylacetamide. Our aim is to help you navigate common challenges and avoid the formation of byproducts in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method is the amide coupling of a piperazine precursor, such as 2-(piperazin-1-yl)acetic acid or its ester derivative, with cyclopropylamine. This is typically facilitated by a coupling reagent. Another common approach involves the N-alkylation of piperazine with N-cyclopropyl-2-haloacetamide.

Q2: Why is byproduct formation a concern in this synthesis?

A2: Byproduct formation reduces the overall yield and purity of the desired product, this compound. These impurities can complicate purification processes, requiring additional chromatographic steps, and may interfere with downstream applications, such as in vitro or in vivo studies.

Q3: How can I minimize the formation of di-acylated piperazine?

A3: Di-acylated piperazine forms when both nitrogen atoms of the piperazine ring react with the acylating agent. To prevent this, it is crucial to use a piperazine starting material with one of the nitrogens protected, for example, with a tert-butyloxycarbonyl (Boc) group. The protecting group can then be removed in a subsequent step after the amide bond formation.

Q4: What is the role of an additive like HOBt in carbodiimide-mediated coupling reactions?

A4: In carbodiimide (e.g., EDC) mediated couplings, an additive like 1-hydroxybenzotriazole (HOBt) is often used to suppress side reactions and minimize racemization, particularly when coupling chiral molecules.[1][2] HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and reacts more efficiently with the amine.[2]

Troubleshooting Guide: Common Byproducts and Their Avoidance

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common byproducts.

Issue/Byproduct Potential Cause(s) Recommended Solution(s)
N-acylurea Use of carbodiimide coupling reagents (e.g., EDC, DCC). The O-acylisourea intermediate can rearrange to form the N-acylurea byproduct.[3]- Add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or Oxyma to the reaction mixture. These additives form active esters that are more reactive towards the amine and less susceptible to rearrangement.[1][2] - Optimize the reaction temperature; lower temperatures can sometimes reduce the rate of rearrangement. - Consider switching to a different class of coupling reagent, such as a phosphonium or uronium salt (e.g., PyBOP, HATU).
Guanidinium Byproduct Use of uronium-based coupling reagents (e.g., HATU, HBTU). The amine nucleophile can react directly with the coupling reagent.[4][5]- Control the order of addition. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can minimize this side reaction.[5] - Avoid a large excess of the coupling reagent.
Dimerization/Oligomerization of Piperazine Precursor If using a piperazine precursor with two reactive NH groups, self-condensation can occur.- Use a mono-protected piperazine derivative (e.g., N-Boc-piperazine) to ensure only one nitrogen is available for acylation.
Unreacted Starting Materials Incomplete reaction due to insufficient activation, low temperature, or short reaction time.- Increase the reaction time and/or temperature. - Ensure the use of an appropriate excess of the coupling reagent and base. - Confirm the quality and dryness of all reagents and solvents.
Epimerization (if applicable) Loss of stereochemical integrity at a chiral center, often promoted by the coupling conditions.- Use of additives like HOBt or Oxyma is known to reduce racemization.[1] - Uronium-based reagents like HATU are often preferred for their ability to facilitate rapid coupling with less epimerization.[1]

Data Presentation: Comparison of Common Amide Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity. While specific quantitative data for the synthesis of this compound is not extensively published, the following table provides a general comparison of commonly used reagents based on their performance in similar amide bond formations.[4][6]

Coupling Reagent Class Typical Yield Reaction Time Common Byproducts/Issues Notes
EDC/HOBt CarbodiimideGood to Excellent4 - 24 hoursN-acylurea, requires aqueous workup to remove urea byproduct.[1][3]Cost-effective and widely used. The urea byproduct from EDC is water-soluble, simplifying purification compared to DCC.[1][7]
HATU Uronium SaltExcellent1 - 4 hoursGuanidinium byproduct.Highly efficient and rapid, often preferred for sterically hindered substrates and to minimize racemization.[1][4]
PyBOP Phosphonium SaltExcellent1 - 6 hoursByproducts are generally not carcinogenic, unlike older phosphonium reagents like BOP.[4]Very effective with a good safety profile.
COMU Uronium SaltExcellent1 - 2 hoursWater-soluble byproducts.Offers high efficiency with the added benefit of easy purification due to the water solubility of its byproducts.[4]

Experimental Protocols

Key Experiment: Synthesis of N-cyclopropyl-2-(piperazin-1-yl)acetamide via EDC/HOBt Coupling

This protocol describes a general procedure for the amide coupling of a carboxylic acid with an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • 2-(piperazin-1-yl)acetic acid derivative (e.g., N-Boc protected) (1.0 eq)

  • Cyclopropylamine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 0.1 M HCl (for workup)

  • Saturated NaHCO3 solution (for workup)

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • To a solution of the 2-(piperazin-1-yl)acetic acid derivative (1.0 eq) in anhydrous DCM or DMF, add cyclopropylamine (1.1 eq).

  • Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 0.1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow for Amide Coupling

experimental_workflow reagents Combine Carboxylic Acid, Amine, HOBt, and Base in Solvent cooling Cool to 0°C reagents->cooling coupling_reagent Add Coupling Reagent (e.g., EDC) cooling->coupling_reagent reaction Stir at Room Temperature (4-24h) coupling_reagent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup (Acid/Base Washes) monitoring->workup Reaction Complete purification Dry, Concentrate, and Purify workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for amide bond formation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound is a scaffold that can be incorporated into more complex molecules like Proteolysis Targeting Chimeras (PROTACs). The following diagram illustrates the general mechanism of action for a PROTAC.

protac_pathway cluster_0 PROTAC Action cluster_1 Cellular Machinery PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (Protein of Interest) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycled TernaryComplex->E3Ligase Recycled UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation UbiquitinatedProtein->Proteasome Recognition

Caption: Mechanism of PROTAC-mediated protein degradation.

References

Technical Support Center: N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-cyclopropyl-2-piperazin-1-ylacetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • N-Alkylation of Piperazine: Reaction of piperazine with an activated acetic acid derivative (e.g., 2-chloro-N-cyclopropylacetamide). To avoid di-alkylation, it is advisable to use a large excess of piperazine or to employ a mono-protected piperazine derivative, such as N-Boc-piperazine, followed by a deprotection step.

  • Amide Bond Formation: Coupling of 2-(piperazin-1-yl)acetic acid with cyclopropylamine using standard peptide coupling reagents.

Q2: What are the key stability concerns for this compound?

A2: Piperazine-containing compounds can be susceptible to oxidation and pH-dependent degradation. Aqueous solutions should be freshly prepared, and for long-term storage, it is recommended to store the compound as a solid in a cool, dry, and dark place. In solution, maintaining an optimal pH with a suitable buffer system is critical for stability.

Q3: Are there any known off-target activities for compounds with a piperazine moiety?

A3: The piperazine scaffold is present in a wide range of biologically active compounds and can interact with various receptors and enzymes. Depending on the overall structure of the molecule, off-target effects at dopamine, serotonin, or other GPCRs could be possible. It is recommended to perform a broad off-target screening panel during preclinical development.

Troubleshooting Guides

Synthesis & Purification

Problem 1: Low yield during the N-alkylation of piperazine with 2-chloro-N-cyclopropylacetamide due to the formation of a di-alkylated byproduct.

Cause: The presence of two reactive nitrogen atoms in the piperazine ring makes it susceptible to di-alkylation.

Solution:

  • Stoichiometry Control: Use a significant excess of piperazine (5-10 equivalents) relative to the alkylating agent to favor mono-alkylation.

  • Slow Addition: Add the 2-chloro-N-cyclopropylacetamide slowly to the reaction mixture to maintain a low concentration of the electrophile.

  • Use of a Protecting Group: Employ a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step.

Problem 2: Incomplete reaction or low yield during amide bond formation between 2-(piperazin-1-yl)acetic acid and cyclopropylamine.

Cause: Inefficient activation of the carboxylic acid or side reactions involving the coupling reagents.

Solution:

  • Choice of Coupling Reagent: If standard carbodiimide reagents like DCC or EDC are ineffective, consider using more potent coupling agents such as HATU or HBTU, especially if the amine is not very nucleophilic.

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated intermediate. The choice of base (e.g., DIPEA, triethylamine) and solvent (e.g., DMF, DCM) can also significantly impact the reaction outcome.

  • Acyl Chloride Formation: As an alternative, the carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride prior to the addition of cyclopropylamine.

Coupling Reagent Common Side Reactions/Issues Recommended Use
EDC/HOBt Racemization of chiral centers, formation of N-acylurea byproductGeneral purpose, cost-effective
HATU/HBTU Can be expensive, potential for side reactions with sensitive functional groupsFor difficult couplings, sterically hindered amines or acids
Acyl Chloride Harsh formation conditions, generation of HCl byproductWhen other methods fail, for robust substrates
Analytical & Characterization

Problem 3: Poor peak shape (tailing) and inconsistent retention times during reverse-phase HPLC analysis.

Cause: The basic nature of the piperazine moiety can lead to strong interactions with residual silanols on the silica-based stationary phase of the HPLC column.

Solution:

  • Mobile Phase Modification:

    • pH Adjustment: Maintain the mobile phase pH in a range where the analyte is in a consistent protonation state (e.g., pH < 3 or pH > 8, depending on column stability).

    • Additives: Incorporate a small amount of a competing base, such as triethylamine (0.1%), into the mobile phase to block the active sites on the stationary phase.

  • Column Selection:

    • Consider using a column with a different stationary phase, such as C8, phenyl, or a cyano column, which may offer different selectivity.

    • Employ an end-capped column specifically designed for the analysis of basic compounds.

HPLC Column Type Recommended Mobile Phase Additive Expected Outcome
Standard C18 0.1% Trifluoroacetic Acid (TFA) or 0.1% Triethylamine (TEA)Improved peak shape and reproducibility
Phenyl-Hexyl 0.1% Formic AcidAlternative selectivity
Cyano (CN) 0.1% Formic Acid or Ammonium Acetate bufferGood for moderately polar compounds

Problem 4: Ambiguous fragmentation pattern in mass spectrometry analysis, making structural confirmation difficult.

Cause: this compound can undergo several fragmentation pathways under mass spectrometry conditions.

Solution:

  • Expected Fragmentation: Be aware of the common fragmentation patterns for this type of structure. The primary cleavage is often at the amide bond (N-CO cleavage). Alpha-cleavage adjacent to the piperazine nitrogens is also a high-probability fragmentation pathway.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of the parent ion and key fragment ions. This can help to confirm the elemental composition of the fragments and increase confidence in structural assignments.

  • Tandem MS (MS/MS): Isolate the parent ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum. This is invaluable for detailed structural elucidation.

Experimental Protocols & Visualizations

General Protocol for Amide Coupling using HATU
  • Dissolve 2-(piperazin-1-yl)acetic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add cyclopropylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification Acid 2-(piperazin-1-yl)acetic acid ActivatedEster Activated Ester Intermediate Acid->ActivatedEster in DMF HATU HATU + DIPEA HATU->ActivatedEster Product This compound ActivatedEster->Product Nucleophilic Acyl Substitution Amine Cyclopropylamine Amine->Product Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for HATU-mediated amide coupling.

Troubleshooting Logic for HPLC Peak Tailing

HPLC_Troubleshooting Start Poor Peak Shape (Tailing) CheckMobilePhase Is mobile phase pH controlled? Start->CheckMobilePhase CheckMobilePhase->CheckMobilePhase No, adjust pH CheckAdditive Is a competing base (e.g., TEA) present? CheckMobilePhase->CheckAdditive Yes CheckAdditive->CheckAdditive No, add TEA ChangeColumn Consider alternative column chemistry (e.g., Phenyl, Cyano) CheckAdditive->ChangeColumn Yes GoodPeak Good Peak Shape ChangeColumn->GoodPeak

Caption: Decision tree for troubleshooting HPLC peak tailing.

Predicted Mass Spectrometry Fragmentation Pathway

MS_Fragmentation cluster_frags Primary Fragments Parent This compound [M+H]+ Frag1 Amide Cleavage Loss of cyclopropylamine [M+H - 57]+ Parent:f1->Frag1 N-CO bond scission Frag2 Alpha Cleavage Loss of acetamide group [M+H - 100]+ Parent:f1->Frag2 Piperazine ring fragmentation

Caption: Common MS fragmentation pathways.

Technical Support Center: Scaling Up N-cyclopropyl-2-piperazin-1-ylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of N-cyclopropyl-2-piperazin-1-ylacetamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during laboratory and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable synthetic approach involves a two-step process. The first step is the synthesis of the intermediate N-cyclopropyl-2-chloroacetamide. The second step is the N-alkylation of piperazine with this intermediate. This method is favored for its use of readily available starting materials and generally good yields.

Q2: How can I minimize the formation of the di-substituted piperazine byproduct?

A2: Formation of 1,4-bis(cyclopropylacetyl)piperazine is a common side reaction. To favor mono-substitution, it is recommended to use a large excess of piperazine (typically 5-10 equivalents) relative to N-cyclopropyl-2-chloroacetamide. This statistically favors the reaction of the electrophile with an unreacted piperazine molecule. Another effective strategy is the slow, dropwise addition of N-cyclopropyl-2-chloroacetamide to the piperazine solution, which helps to maintain a low concentration of the alkylating agent.

Q3: What are the critical parameters to control during the N-alkylation step?

A3: Temperature, reaction time, and the choice of base are crucial. The reaction is typically carried out at a moderate temperature to ensure a reasonable reaction rate without promoting side reactions. Prolonged reaction times can lead to increased formation of the di-substituted byproduct. A non-nucleophilic base, such as potassium carbonate or triethylamine, is essential to neutralize the hydrochloric acid formed during the reaction without competing with the piperazine nucleophile.

Q4: What are the recommended purification methods for this compound on a larger scale?

A4: For laboratory scale, column chromatography is often employed for high purity. However, for scaling up, this method can be costly and time-consuming. Alternative methods include:

  • Acid-base extraction: The product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The aqueous layer is then basified, and the product is extracted back into an organic solvent.

  • Crystallization: If the product is a solid and a suitable solvent system can be identified, crystallization is an efficient and scalable purification method. Formation of a salt, such as the hydrochloride salt, can often facilitate crystallization and improve handling of the final product.

Q5: Are there any safety precautions I should be aware of during this synthesis?

A5: Yes. Chloroacetyl chloride, used in the synthesis of the intermediate, is corrosive and a lachrymator, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Piperazine can be irritating to the skin and respiratory system. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of N-cyclopropyl-2-chloroacetamide Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Consider extending the reaction time or slightly increasing the temperature.
Side reactions due to moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Loss during workup.Optimize the extraction and washing steps to minimize product loss.
Low Yield of this compound Significant formation of di-substituted byproduct.Increase the excess of piperazine to 10 equivalents or more. Add the N-cyclopropyl-2-chloroacetamide solution slowly to the piperazine mixture.
Incomplete reaction.Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a moderate increase in temperature may be necessary.
Suboptimal base.Ensure an adequate amount of a suitable non-nucleophilic base (e.g., K₂CO₃, Et₃N) is used to neutralize the HCl generated.
Product is Difficult to Purify Presence of unreacted piperazine.Wash the crude product with water to remove the highly water-soluble piperazine.
Co-elution of product and di-substituted byproduct during column chromatography.Optimize the solvent system for column chromatography to improve separation. Consider using a gradient elution.
Oily product that is difficult to handle.Attempt to form a salt (e.g., hydrochloride) to induce crystallization and obtain a solid product.
Reaction does not go to completion Insufficient reaction time or temperature.Monitor the reaction closely and allow for sufficient time to reach completion. A modest increase in temperature can increase the reaction rate.
Poor quality of reagents.Use reagents from a reliable source and ensure they are not degraded.

Experimental Protocols

Synthesis of N-cyclopropyl-2-chloroacetamide (Intermediate)

This protocol describes the synthesis of the key intermediate, N-cyclopropyl-2-chloroacetamide, from cyclopropylamine and chloroacetyl chloride.

Materials:

  • Cyclopropylamine

  • Chloroacetyl chloride

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve cyclopropylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq.) in anhydrous dichloromethane to the cooled mixture with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-cyclopropyl-2-chloroacetamide.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Parameter Condition Yield (%)
Base Triethylamine~85-95%
Potassium Carbonate~80-90%
Solvent DichloromethaneGood
TetrahydrofuranModerate
Temperature 0 °C to Room TempOptimal
Synthesis of this compound

This protocol details the N-alkylation of piperazine with N-cyclopropyl-2-chloroacetamide to yield the final product.

Materials:

  • Piperazine

  • N-cyclopropyl-2-chloroacetamide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or Ethanol

  • Dichloromethane (DCM) for extraction

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, add a large excess of piperazine (5-10 eq.) and potassium carbonate (2.0 eq.) to acetonitrile.

  • Heat the mixture to a moderate temperature (e.g., 50-60 °C) with stirring.

  • Dissolve N-cyclopropyl-2-chloroacetamide (1.0 eq.) in a minimal amount of acetonitrile.

  • Add the N-cyclopropyl-2-chloroacetamide solution dropwise to the heated piperazine mixture over 1-2 hours.

  • Maintain the reaction at the same temperature and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove excess piperazine and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude this compound by column chromatography or crystallization.

Parameter Condition Yield (%) Purity (%)
Piperazine excess 5 equivalents~60-70%>95% (after purification)
10 equivalents~75-85%>98% (after purification)
Solvent AcetonitrileGoodGood
EthanolModerateGood
Temperature 50-60 °COptimalOptimal

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: N-Alkylation cluster_purification Purification Cyclopropylamine Cyclopropylamine Reaction_1 Amide Formation Cyclopropylamine->Reaction_1 Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Reaction_1 Intermediate N-cyclopropyl-2-chloroacetamide Reaction_1->Intermediate Reaction_2 N-Alkylation Intermediate->Reaction_2 Piperazine Piperazine Piperazine->Reaction_2 Final_Product This compound Reaction_2->Final_Product Purification Purification (Chromatography/Crystallization) Final_Product->Purification Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM Analyze_Byproducts Identify Byproducts (LC-MS, NMR) Start->Analyze_Byproducts Di-substitution Di-substituted byproduct detected? Analyze_Byproducts->Di-substitution Optimize_Stoichiometry Increase Piperazine Excess Slow Addition of Electrophile Di-substitution->Optimize_Stoichiometry Yes Incomplete_Reaction Incomplete Reaction? Di-substitution->Incomplete_Reaction No End Improved Yield/Purity Optimize_Stoichiometry->End Optimize_Conditions Increase Temperature/Time Check Base Incomplete_Reaction->Optimize_Conditions Yes Purification_Issue Purification Difficulty? Incomplete_Reaction->Purification_Issue No Optimize_Conditions->End Optimize_Purification Optimize Chromatography Attempt Salt Formation/Crystallization Purification_Issue->Optimize_Purification Yes Purification_Issue->End No Optimize_Purification->End

Technical Support Center: Troubleshooting HPLC Methods for N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of N-cyclopropyl-2-piperazin-1-ylacetamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing. What are the common causes and solutions?

A1: Peak tailing for a basic compound like this compound is a frequent issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine groups of the analyte and acidic residual silanol groups on the silica-based stationary phase.

Here are the primary causes and troubleshooting steps:

  • Mobile Phase pH: The pH of the mobile phase is critical.[1] If the pH is not optimal, the piperazine moiety can exist in multiple protonation states, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be 2-3 units below the pKa of the piperazine nitrogens. This ensures the analyte is in a single, fully protonated state. A lower pH (e.g., pH 2.5-3.5) is generally recommended. Use a suitable buffer to maintain a consistent pH.

  • Silanol Interactions: Residual silanols on the column packing material can strongly interact with the basic analyte.

    • Solution 1: Use a Base-Deactivated Column: Employ a modern, high-purity, base-deactivated C18 or C8 column. These columns have fewer accessible silanol groups.

    • Solution 2: Add a Competing Base: Introduce a small amount of a competing amine, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1% v/v).[1] These additives will preferentially interact with the active silanol sites, reducing peak tailing for your analyte.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

Q2: I am observing poor retention of this compound on my C18 column; it elutes near the void volume. How can I increase its retention?

A2: this compound is a relatively polar compound due to the piperazine ring and acetamide group.[2][3] Poor retention on a non-polar C18 stationary phase is a common challenge with such molecules in reversed-phase chromatography.[3]

Here are several strategies to improve retention:

  • Decrease Mobile Phase Polarity:

    • Solution: Reduce the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. A higher proportion of the aqueous phase will increase the retention of polar compounds.

  • Use a Polar-Embedded Column:

    • Solution: Switch to a polar-embedded stationary phase (e.g., amide or carbamate).[3] These columns are designed to provide better retention for polar analytes and are compatible with highly aqueous mobile phases without the risk of phase collapse.[3]

  • Hydrophilic Interaction Chromatography (HILIC):

    • Solution: For very polar compounds, HILIC is an excellent alternative.[4] In HILIC, a polar stationary phase (like silica or a bonded polar phase) is used with a mobile phase rich in organic solvent. This mode of chromatography provides strong retention for polar compounds.

  • Ion-Pairing Chromatography:

    • Solution: Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. This will form a neutral ion-pair with the protonated analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column.

Q3: My retention times for this compound are drifting from one injection to the next. What could be the cause?

A3: Drifting retention times can be caused by several factors, often related to column equilibration or mobile phase instability.[5][6]

  • Insufficient Column Equilibration:

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run.[6] This is particularly important when using mobile phase additives or after a gradient elution. Allow at least 10-15 column volumes of mobile phase to pass through the column for proper equilibration.

  • Mobile Phase Composition Changes:

    • Solution: Prepare fresh mobile phase daily. Organic solvents can evaporate over time, and the pH of aqueous buffers can change upon exposure to air, leading to shifts in retention.[6] Ensure the mobile phase components are well-mixed.

  • Temperature Fluctuations:

    • Solution: Use a column thermostat to maintain a constant column temperature.[6] Even small changes in ambient temperature can affect retention times.

Proposed HPLC Method and Troubleshooting Data

Below is a starting HPLC method for the analysis of this compound, followed by a table summarizing common troubleshooting scenarios and their impact on key chromatographic parameters.

Experimental Protocol: Starting HPLC Method
ParameterCondition
Column Base-deactivated C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm (Note: The compound lacks a strong chromophore, so a low wavelength is used. Consider alternative detectors like ELSD, CAD, or MS for better sensitivity).[2]
Sample Preparation Dissolve the sample in a 50:50 mixture of water and acetonitrile.
Data Presentation: Troubleshooting Scenarios
IssuePotential CauseObserved Effect on ChromatogramRetention TimePeak AsymmetryResolution
Peak Tailing Secondary silanol interactionsAsymmetric peak with a tailMay slightly increase> 1.5May decrease
Poor Retention High mobile phase polarityPeak elutes near the solvent frontVery low (< 2 min)N/APoor
Retention Time Drift Insufficient equilibrationRetention time consistently shifts (increases or decreases) with each injectionVariableUnchangedUnchanged
Broad Peaks Column degradation or extra-column volumeWider peaks with lower heightUnchanged or slightly shiftedMay increaseDecreased
Ghost Peaks Contamination in the system or sample carryoverUnexpected peaks appear in the chromatogramN/AN/AMay be affected

Troubleshooting Workflows

The following diagrams illustrate logical workflows for addressing common HPLC issues.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH 2-3 units below pKa? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., 2.5-3.5 with buffer) check_ph->adjust_ph No check_column Using a Base-Deactivated Column? check_ph->check_column Yes adjust_ph->check_column use_bd_column Switch to a Base-Deactivated Column check_column->use_bd_column No add_additive Add Competing Base (e.g., 0.1% TEA) check_column->add_additive Yes check_overload Is Sample Concentration Too High? use_bd_column->check_overload add_additive->check_overload reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes solution Problem Solved check_overload->solution No reduce_conc->solution

Caption: Troubleshooting workflow for peak tailing.

Troubleshooting_Poor_Retention start Poor Retention Observed decrease_organic Decrease Organic Modifier (e.g., Acetonitrile %) start->decrease_organic check_improvement Sufficient Improvement? decrease_organic->check_improvement polar_column Switch to a Polar-Embedded Column check_improvement->polar_column No solution Problem Solved check_improvement->solution Yes consider_hilic Consider HILIC Mode polar_column->consider_hilic ion_pairing Use Ion-Pairing Reagent (e.g., HFBA) consider_hilic->ion_pairing ion_pairing->solution

Caption: Troubleshooting workflow for poor retention.

References

Technical Support Center: N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of N-cyclopropyl-2-piperazin-1-ylacetamide during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the potential impurities?

A common and straightforward method for the synthesis of this compound is the N-alkylation of piperazine with 2-chloro-N-cyclopropylacetamide.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Potential Impurities:

  • Unreacted Starting Materials: Residual piperazine and 2-chloro-N-cyclopropylacetamide.

  • Di-substituted Piperazine: The major byproduct is often 1,4-bis(N-cyclopropylacetyl)piperazine, formed by the reaction of a second molecule of 2-chloro-N-cyclopropylacetamide with the product.

  • Salts: Piperazine hydrochloride salts may form if a base is not used or is insufficient.

Q2: My reaction is complete, but I am struggling to isolate the pure product. What are the initial purification steps?

After the reaction, a typical workup involves quenching the reaction with water and extracting the product into an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The resulting crude product will likely be a mixture of the desired product and impurities and will require further purification.

Q3: I observe multiple spots on my TLC plate after initial workup. How can I effectively separate my product from the di-substituted byproduct?

The mono- and di-substituted piperazine derivatives can have similar polarities, making their separation challenging.[2] Column chromatography is the most effective method for this separation. Due to the basic nature of the piperazine moiety, it is advisable to use a stationary phase that is less prone to strong interactions.

Q4: What are the recommended conditions for column chromatography?

A silica gel slurry packed column is commonly used. To minimize peak tailing of the basic product, the silica gel can be pre-treated with a small amount of triethylamine in the mobile phase. A gradient elution is often more effective than an isocratic one.

Recommended Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is a good starting point. The polarity can be adjusted based on the TLC analysis of the crude mixture.

Q5: I have isolated the product by chromatography, but it still shows minor impurities. Can I use recrystallization for final purification?

Yes, recrystallization is an excellent technique for final purification to remove minor impurities and obtain a crystalline solid. The choice of solvent is critical for successful recrystallization.

Q6: Which solvents are suitable for the recrystallization of this compound?

A mixed solvent system is often effective for piperazine derivatives. A good approach is to dissolve the compound in a minimal amount of a solvent in which it is readily soluble (like ethanol or methanol) at an elevated temperature, and then slowly add a solvent in which it is poorly soluble (an anti-solvent, like diethyl ether or hexane) until turbidity is observed. Allowing the solution to cool slowly will promote the formation of pure crystals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of the Desired Product - Incomplete reaction. - Formation of a significant amount of the di-substituted byproduct. - Product loss during workup and purification.- Monitor the reaction closely by TLC or LC-MS to ensure completion. - Use a large excess of piperazine (e.g., 5-10 equivalents) to favor mono-alkylation. - Perform the reaction at a lower temperature to improve selectivity. - Optimize the workup procedure to minimize emulsion formation and ensure complete extraction.
Product is Contaminated with Di-substituted Byproduct The stoichiometry of the reactants favors di-substitution.- Employ a protecting group strategy: Use a mono-protected piperazine (e.g., N-Boc-piperazine) for the alkylation, followed by deprotection. - Optimize column chromatography: Use a shallower gradient and collect smaller fractions to improve separation.
Product Streaks on the TLC Plate and Shows Tailing during Column Chromatography The basic nitrogen atoms of the piperazine ring are interacting strongly with the acidic silica gel.- Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the mobile phase for both TLC and column chromatography. - Consider using a different stationary phase , such as alumina (neutral or basic).
Difficulty in Obtaining a Crystalline Solid from Recrystallization (Oiling Out) The compound is precipitating from the solution above its melting point, or the solvent system is not optimal.- Ensure the anti-solvent is added slowly and with vigorous stirring to the hot solution. - Try a different solvent/anti-solvent combination. Good pairs to test include Ethanol/Diethyl Ether, Methanol/Hexane, or Ethyl Acetate/Hexane. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal if available.
Product Appears to be a Salt (e.g., Hydrochloride) Insufficient base was used during the reaction, or the workup involved an acidic wash without subsequent neutralization.- Ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) are used in the reaction. - During workup, wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to ensure the product is in its free base form before purification.

Experimental Protocols

Synthesis of this compound
  • To a solution of piperazine (5 equivalents) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like triethylamine (2 equivalents).

  • Stir the mixture at room temperature and add a solution of 2-chloro-N-cyclopropylacetamide (1 equivalent) in the same solvent dropwise over 30 minutes.

  • Heat the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Prepare a silica gel slurry in the initial mobile phase (e.g., 100% dichloromethane with 0.5% triethylamine).

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimum amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) containing 0.5% triethylamine.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Purification by Recrystallization
  • Dissolve the partially purified product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol).

  • Slowly add a miscible anti-solvent in which the product is poorly soluble (e.g., diethyl ether) until the solution becomes slightly turbid.

  • If turbidity persists, add a drop or two of the hot soluble solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

Data Presentation

Table 1: Expected Purity and Yield at Different Purification Stages

Purification StageExpected Purity (by LC-MS)Typical Yield
Crude Product40-60%~90% (crude)
After Column Chromatography>95%60-75%
After Recrystallization>99%85-95% (from chromatography purified material)

Table 2: Analytical Data for this compound

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.5 (br s, 1H, NH), ~3.2 (s, 2H, COCH₂), ~2.7-2.9 (m, 4H, piperazine-H), ~2.5-2.7 (m, 1H, cyclopropyl-CH), ~2.4-2.6 (m, 4H, piperazine-H), ~0.7-0.9 (m, 2H, cyclopropyl-CH₂), ~0.4-0.6 (m, 2H, cyclopropyl-CH₂)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~171 (C=O), ~60 (COCH₂), ~54 (piperazine-CH₂), ~46 (piperazine-CH₂), ~23 (cyclopropyl-CH), ~6 (cyclopropyl-CH₂)
Mass Spectrometry (ESI+)m/z: 184.1444 [M+H]⁺

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis synthesis N-Alkylation of Piperazine with 2-chloro-N-cyclopropylacetamide workup Aqueous Workup and Extraction synthesis->workup Crude Product chromatography Column Chromatography (DCM/MeOH Gradient + Et3N) workup->chromatography Partially Purified recrystallization Recrystallization (e.g., EtOH/Ether) chromatography->recrystallization Further Purification analysis Purity and Identity Confirmation (LC-MS, NMR) recrystallization->analysis Final Product troubleshooting_purity start Low Purity after Initial Synthesis impurity_check Identify Main Impurity (TLC, LC-MS) start->impurity_check di_substituted Di-substituted Piperazine impurity_check->di_substituted Major Impurity starting_material Unreacted Starting Material impurity_check->starting_material Major Impurity optimize_synthesis Optimize Reaction: - Excess Piperazine - Lower Temperature di_substituted->optimize_synthesis If significant optimize_chromatography Optimize Chromatography: - Shallow Gradient - Use Basic Modifier di_substituted->optimize_chromatography If minor starting_material->optimize_synthesis Drive reaction to completion optimize_synthesis->impurity_check Re-evaluate recrystallize Recrystallize Product optimize_chromatography->recrystallize final_product High Purity Product recrystallize->final_product

References

Technical Support Center: N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe storage and handling of N-cyclopropyl-2-piperazin-1-ylacetamide, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

This compound is classified with several hazard statements, indicating potential health risks upon exposure.[1] Personal protective equipment (PPE) should always be used when handling this compound.

Hazard Summary Table

Hazard CodeDescription
H302Harmful if swallowed.[1]
H312Harmful in contact with skin.[1]
H315Causes skin irritation.[1]
H318Causes serious eye damage.[1]
H332Harmful if inhaled.[1]
H335May cause respiratory irritation.[1]

2. What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] It is also advisable to store the compound in a dark place, away from light.[3]

Storage Conditions Summary

ParameterRecommendation
TemperatureCool
HumidityDry
LightStore in a dark place[3]
AtmosphereWell-ventilated area[2]
ContainerTightly closed container[2][3]

3. What personal protective equipment (PPE) is required when handling this compound?

Due to the hazardous nature of this compound, appropriate PPE is mandatory. This includes:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear protective clothing to prevent skin exposure.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated.

Always wash hands and face thoroughly after handling.[3]

Troubleshooting Guides

Issue 1: Poor Solubility

If you are experiencing difficulty dissolving this compound, consider the following:

  • pH Adjustment: The piperazine moiety is basic, and altering the pH of the solution may improve solubility. For aqueous solutions, acidification may form a more soluble salt.

  • Gentle Heating: Gentle warming and sonication can aid in the dissolution of the compound. However, be cautious of potential degradation at elevated temperatures.

Issue 2: Compound Instability or Degradation

If you suspect your compound is degrading, please consider the following potential causes:

  • Improper Storage: Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed).[2][3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

  • Light Exposure: As a precaution based on general handling of similar chemicals, minimize exposure to direct sunlight.[4]

Experimental Workflow and Logic Diagrams

Below are diagrams illustrating a typical experimental workflow for handling this compound and a troubleshooting decision tree for common issues.

experimental_workflow Experimental Workflow for Handling this compound prep Preparation - Review SDS - Don appropriate PPE weigh Weighing - Use a chemical fume hood - Minimize dust generation prep->weigh dissolve Dissolution - Select appropriate solvent - Use sonication or gentle heating if necessary weigh->dissolve reaction Reaction Setup - Add to reaction vessel under controlled conditions dissolve->reaction workup Work-up & Purification - Follow standard laboratory procedures reaction->workup waste Waste Disposal - Dispose of in accordance with local regulations workup->waste

General experimental workflow for this compound.

troubleshooting_guide Troubleshooting Guide for Experiments with this compound start Experiment Issue Encountered solubility_check Is the compound fully dissolved? start->solubility_check stability_check Unexpected reaction outcome or product degradation? solubility_check->stability_check Yes solvent Try alternative solvents solubility_check->solvent No storage Verify storage conditions (cool, dry, dark) stability_check->storage Yes ph Adjust pH solvent->ph heat Apply gentle heat/sonication ph->heat incompatible Check for incompatible reagents (e.g., strong oxidizers) storage->incompatible light Minimize light exposure during experiment incompatible->light

Troubleshooting decision tree for common experimental issues.

References

Validation & Comparative

A Comparative Bioactivity Analysis of N-cyclopropyl-2-piperazin-1-ylacetamide and Structurally Related Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of N-cyclopropyl-2-piperazin-1-ylacetamide. Due to the limited publicly available bioactivity data for this specific compound, this guide leverages experimental data from structurally similar piperazine acetamide derivatives to infer its potential pharmacological activities. The following sections present a comparison based on antimicrobial and anti-inflammatory assays, including detailed experimental protocols and relevant biological pathways.

Data Presentation: Comparative Bioactivity of Piperazine Acetamide Derivatives

The following tables summarize the quantitative bioactivity data for selected piperazine acetamide derivatives, which can serve as a benchmark for predicting the potential efficacy of this compound.

Table 1: Antimicrobial Activity of 2-(piperazin-1-yl)-N-1,3-thiazol-2-ylacetamide Derivatives

Compound IDTest OrganismMIC (μg/mL)Reference DrugReference Drug MIC (μg/mL)
3d Pseudomonas aeruginosa>100Ampicillin>100
3g Escherichia coli50Ampicillin100
3k Listeria monocytogenes12.5Ampicillin25
3k Methicillin-resistant Staphylococcus aureus (MRSA)25Ampicillin50

Data sourced from a study on the synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides.[1]

Table 2: In Vitro α-Glucosidase Inhibitory Activity of Quinoline-Benzimidazole Piperazine Acetamide Derivatives

Compound IDIC50 (µM)Standard (Acarbose) IC50 (µM)
7m 1.30 ± 0.0538.25 ± 0.12

Data from a study on quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted for the evaluation of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

a) Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar plates for 18-24 hours at 37°C.

  • A few colonies are transferred to a sterile saline solution.

  • The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • The suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

b) Assay Procedure:

  • The test compounds and reference antibiotics are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • The prepared bacterial inoculum is added to each well.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

a) Reagents and Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compound and Acarbose (standard inhibitor)

  • 96-well microplate reader

b) Assay Procedure:

  • A solution of α-glucosidase is prepared in phosphate buffer.

  • The test compound is dissolved in a suitable solvent and serially diluted to various concentrations.

  • In a 96-well plate, the enzyme solution is pre-incubated with the test compound or the standard inhibitor for a specific period at a controlled temperature.

  • The substrate, pNPG, is added to initiate the enzymatic reaction.

  • The reaction is allowed to proceed for a defined time, and then it is stopped by adding a basic solution (e.g., Na₂CO₃).

  • The amount of p-nitrophenol released is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial testing and a potential signaling pathway for anti-inflammatory action.

experimental_workflow Experimental Workflow: Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Bacterial Culture inoculum Prepare Inoculum (0.5 McFarland) start->inoculum dilution Dilute to 5x10^5 CFU/mL inoculum->dilution add_inoculum Add Bacterial Inoculum to Wells dilution->add_inoculum serial_dilution Serial Dilution of Test Compound serial_dilution->add_inoculum incubation Incubate at 37°C for 18-24h add_inoculum->incubation read_results Observe for Visible Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

signaling_pathway Potential Anti-inflammatory Pathway: COX Inhibition membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX-1 & COX-2) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor Piperazine Derivative (e.g., this compound) inhibitor->cox Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by a potential inhibitor.

Objective Comparison and Discussion

The antimicrobial data presented in Table 1 for 2-(piperazin-1-yl)-N-1,3-thiazol-2-ylacetamide derivatives suggest that compounds with a piperazine acetamide core can exhibit significant antibacterial activity.[1] Notably, compound 3k shows promising activity against both Gram-positive (Listeria monocytogenes and MRSA) bacteria.[1] The presence of the cyclopropyl group in this compound could modulate this activity, potentially enhancing potency or altering the spectrum of activity.

Furthermore, the potent α-glucosidase inhibition exhibited by the quinoline-benzimidazole piperazine acetamide derivative 7m (Table 2) highlights another potential therapeutic avenue.[2] This suggests that this compound could be investigated for antidiabetic properties. The inhibitory activity of 7m was found to be 28-fold more potent than the standard drug, acarbose.[2]

Additionally, various piperazine derivatives have been explored for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, as depicted in the signaling pathway diagram.[3] The acetamide linkage and the N-substituent on the piperazine ring are crucial for tuning the inhibitory activity and selectivity towards COX-1 and COX-2.

References

Validating the Structure of N-cyclopropyl-2-piperazin-1-ylacetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the structural validation of N-cyclopropyl-2-piperazin-1-ylacetamide, a piperazine derivative with potential applications in medicinal chemistry.[1] The validation of a molecule's structure is a critical step in drug discovery and development, ensuring its identity, purity, and conformity to the intended chemical entity. This document outlines the key experimental protocols and presents the expected analytical data, comparing it with a structurally related compound to highlight the specificity of the validation techniques.

Structural Elucidation: A Multi-Technique Approach

The definitive confirmation of this compound's structure relies on a combination of spectroscopic and analytical methods. Each technique provides unique and complementary information about the molecule's atomic composition, connectivity, and functional groups. The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for mapping the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): This technique determines the molecular weight and provides information about the molecule's fragmentation pattern, further confirming its structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the amide C=O bond and N-H bonds.

  • Elemental Analysis: This method provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen), which can be compared against the theoretical values calculated from the molecular formula.

Comparative Data Analysis

The following tables summarize the expected analytical data for this compound and compare it with a structurally similar analog, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide.[2][3] This comparison illustrates how subtle changes in the molecular structure lead to distinct and identifiable differences in the analytical data.

Table 1: Physicochemical Properties

PropertyThis compoundN-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide
CAS Number 847783-37-3[1][4]5294-61-1[2][3]
Molecular Formula C₉H₁₇N₃O[5]C₁₄H₂₁N₃O[2][3]
Molecular Weight 183.25 g/mol [1][4]247.34 g/mol [3]

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

ProtonsThis compound (Predicted Shifts, ppm)[1]N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (Typical Shifts, ppm)
Cyclopropyl-CH 2.6 - 2.8-
Cyclopropyl-CH₂ 0.4 - 0.8-
Piperazine-CH₂ 2.4 - 2.8 and 2.8 - 3.02.6 - 2.8 and 3.0 - 3.2
COCH₂ 3.1 - 3.33.2 - 3.4
Amide-NH 6.5 - 7.5 (broad)8.0 - 9.0 (broad)
Aromatic-CH -7.0 - 7.2
Aromatic-CH₃ -2.2 - 2.3

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CarbonThis compound (Predicted Shifts, ppm)[1]N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (Typical Shifts, ppm)
C=O (Amide) 170 - 175168 - 172
COCH₂ 50 - 6060 - 65
Piperazine-C 40 - 6045 - 55
Cyclopropyl-CH 30 - 40-
Cyclopropyl-CH₂ 15 - 30-
Aromatic-C -125 - 140
Aromatic-CH₃ -18 - 20

Table 4: Mass Spectrometry Data

IonThis compound (Predicted m/z)[5]N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (Expected m/z)
[M+H]⁺ 184.1444248.1757
[M+Na]⁺ 206.1264270.1577

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument.

    • Use standard acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign protons to their respective positions in the molecule.

    • Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values or spectral databases.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts like [M+Na]⁺.

    • Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass.

  • Data Analysis:

    • Identify the molecular ion peak and compare its mass-to-charge ratio (m/z) with the calculated molecular weight.

    • Use the exact mass from HRMS to confirm the molecular formula.

    • Analyze the fragmentation pattern (if MS/MS is performed) to further support the proposed structure.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, use the KBr pellet technique or Attenuated Total Reflectance (ATR).

    • For liquid samples, a thin film can be prepared between salt plates.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands for the functional groups present in the molecule. Key expected peaks for this compound include:

      • ~3300 cm⁻¹ (N-H stretch)

      • ~2800-3000 cm⁻¹ (C-H stretch)

      • ~1650 cm⁻¹ (C=O amide stretch)

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of a newly synthesized batch of this compound.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (LRMS, HRMS) purification->ms ir IR Spectroscopy purification->ir elemental Elemental Analysis purification->elemental data_analysis Compare Experimental Data with Theoretical Values nmr->data_analysis ms->data_analysis ir->data_analysis elemental->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation Match structure_mismatch Structure Mismatch data_analysis->structure_mismatch No Match structure_mismatch->purification Re-purify or Re-synthesize

Caption: Workflow for the synthesis and structural validation of this compound.

References

N-cyclopropyl-2-piperazin-1-ylacetamide vs other piperazine amides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Piperazine Amide Derivatives in Drug Discovery

The piperazine amide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in bioactive compounds across diverse therapeutic areas.[1][2] Its unique physicochemical properties—including a high polar surface area and the presence of two nitrogen atoms for hydrogen bonding—often confer favorable aqueous solubility and pharmacokinetic profiles.[2][3] This guide uses the foundational molecule, N-cyclopropyl-2-piperazin-1-ylacetamide , as a reference point to explore how substitutions on this core structure give rise to highly potent and selective agents targeting pain, cancer, and infectious diseases.

Comparative Analysis of Biological Activity

While specific biological data for the simple this compound is not extensively documented in public literature, the core scaffold serves as an excellent starting point for structure-activity relationship (SAR) studies.[1] By exploring derivatives where the cyclopropyl group and the second piperazine nitrogen are substituted, researchers have developed potent modulators of various biological targets.

Piperazine Amides as State-Dependent NaV1.7 Inhibitors for Pain

The voltage-gated sodium channel NaV1.7 is a high-interest target for novel analgesics. Research has identified a series of piperazine amides that act as potent, state-dependent inhibitors of this channel. The data below compares key compounds from this class, demonstrating how systematic modification of the core structure enhances potency and selectivity against the cardiac channel NaV1.5, a critical factor for avoiding cardiovascular side effects.

Table 1: Performance of Piperazine Amides as NaV1.7 Inhibitors

Compound IDA-Ring Substitution (Amide)C-Ring Substitution (Piperazine-N)NaV1.7 IC50 (µM)NaV1.5 IC50 (µM)Selectivity (Fold vs. NaV1.5)
14 3,5-difluorophenyl2-methyl-2H-tetrazol-5-yl0.02713~481
16 3,5-difluorophenyl(Not specified)0.024>30>1250
31 3,5-difluorophenylCyclopropylmethyl0.01111~1000
32 3,5-difluorophenylCyclopropylmethyl0.00811~1375

Data sourced from discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors.[4]

The SAR analysis reveals that 3,5-disubstitution on the aromatic amide ring provides an optimal balance of potency and selectivity.[4] Furthermore, the introduction of a cyclopropylmethyl group on the second piperazine nitrogen, as seen in compounds 31 and 32 , significantly boosts potency while maintaining high selectivity.[4]

Piperazine Amides as Anticancer Agents

The piperazine amide scaffold is also integral to the development of novel cytotoxic agents. By attaching complex aromatic or heterocyclic moieties, researchers have synthesized compounds with potent activity against various human cancer cell lines.

Table 2: Cytotoxic Activity of Piperazine Amide Derivatives

Compound IDKey Structural FeaturesCell LineIC50 (µM)Reference DrugRef. Drug IC50 (µM)
Comp. 8 Chalcone derivativePC3 (Prostate)1.055-FU29.31
Comp. 11 Resveratrol-chalcone hybridA549 (Lung)0.26Cisplatin11.54
Comp. 38 Artemisinin derivativeMCF-7 (Breast)2.1Doxorubicin0.9
Comp. 40 Bergenin-triazole hybridHeLa (Cervical)1.33Doxorubicin1.98
Comp. 3 Benzodioxol derivativeMDA-MB-231 (Breast)11.3--

Data compiled from studies on natural product modifications and novel piperazine amide syntheses.[5][6]

These derivatives demonstrate that introducing large, often natural product-derived, functional groups can lead to potent anticancer activity, in some cases far exceeding that of established chemotherapy agents like 5-Fluorouracil (5-FU) and Cisplatin.[6]

Piperazine Amides as Antimicrobial Agents

Modifications of the piperazine acetamide structure have also yielded compounds with significant antibacterial and antifungal properties. The study of 2-(piperazin-1-yl)-N-1,3-thiazol-2-ylacetamides revealed broad-spectrum activity.

Table 3: Antimicrobial Activity of a Piperazine Thiazolylacetamide (Compound 3k)

Microbial StrainTypeActivity (MIC, µg/mL)
L. monocytogenesGram-positive BacteriaPotent Activity
S. aureus (MRSA)Gram-positive BacteriaMore potent than Ampicillin
T. virideFungusMost sensitive fungus tested
A. fumigatusFungusResistant

Data from a study on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides.[7]

Experimental Protocols

To ensure reproducibility and facilitate objective comparison, detailed methodologies are crucial.

General Synthesis of Piperazine Amides

A common method for synthesizing piperazine amides involves the coupling of a carboxylic acid with a substituted piperazine using a peptide coupling agent.[8]

  • Activation: Dissolve the carboxylic acid (1.1 mmol) in a suitable solvent like dichloromethane (DCM). Add N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 mmol) and 1-hydroxybenzotriazole (HOBt, 1.1 mmol).

  • Reaction: Stir the mixture for 1 hour at room temperature to form the activated ester.

  • Coupling: Add the desired substituted piperazine (1.0 mmol) to the reaction vessel.

  • Work-up: Allow the reaction to proceed to completion. The product is then purified using standard techniques such as extraction and column chromatography.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

  • Cell Plating: Seed human cancer cells (e.g., MDA-MB-231) in 96-well plates and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized piperazine amide derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated from the dose-response curve.

Visualized Workflows and Pathways

Screening Cascade for Novel Piperazine Amides

The following diagram illustrates a typical workflow for the discovery and optimization of novel piperazine amide drug candidates.

G cluster_0 Library Synthesis cluster_1 Primary Screening cluster_2 Secondary & Functional Assays cluster_3 Lead Optimization Lib Piperazine Amide Library Synthesis Screen High-Throughput Primary Assay (e.g., Target Binding) Lib->Screen Hits Identify Initial Hits Screen->Hits Potency Dose-Response & IC50 Determination Hits->Potency Selectivity Selectivity Panel (e.g., vs. NaV1.5, other kinases) Potency->Selectivity Cellular Cell-Based Functional Assay (e.g., Cytotoxicity, Ca2+ influx) Selectivity->Cellular SAR Structure-Activity Relationship (SAR) Studies Cellular->SAR SAR->Lib Iterative Design ADME In Vitro ADME/ Tox Assays SAR->ADME InVivo In Vivo Efficacy & PK/PD Studies ADME->InVivo Candidate Candidate Selection InVivo->Candidate

Caption: A generalized workflow for the discovery of piperazine amide drug candidates.

NaV1.7 Signaling in Nociceptive Neurons

This diagram shows the role of the NaV1.7 channel in propagating pain signals, the target for the piperazine amides discussed in Section 1.1.

G Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) DRG_Neuron Nociceptive Neuron (DRG) Noxious_Stimuli->DRG_Neuron Membrane_Depol Membrane Depolarization DRG_Neuron->Membrane_Depol Nav17_Activation NaV1.7 Channel Activation Membrane_Depol->Nav17_Activation Na_Influx Na+ Influx Nav17_Activation->Na_Influx Action_Potential Action Potential Generation & Propagation Na_Influx->Action_Potential Spinal_Cord Signal to Spinal Cord Action_Potential->Spinal_Cord Brain Pain Perception in Brain Spinal_Cord->Brain Piperazine_Amide Piperazine Amide Inhibitor Piperazine_Amide->Nav17_Activation

Caption: Simplified signaling pathway showing NaV1.7 as a key mediator of pain signals.

References

Comparative Analysis of N-Cyclopropyl-2-(4-substituted-piperazin-1-yl)acetamide Derivatives as Dopamine D3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of novel N-cyclopropyl-2-(4-substituted-piperazin-1-yl)acetamide derivatives reveals their potential as selective antagonists for the dopamine D3 receptor (D3R), a key target in the treatment of various neuropsychiatric disorders, including substance use disorder. This guide provides a comparative analysis of their performance, supported by experimental data on their binding affinities and functional activities.

A series of N-cyclopropyl-2-(4-substituted-piperazin-1-yl)acetamide derivatives were synthesized and evaluated for their in vitro binding affinity at human dopamine D2 and D3 receptors. The structure-activity relationship (SAR) study focused on modifications at the 4-position of the piperazine ring, incorporating various aryl and heteroaryl carboxamides. The objective was to explore how these substitutions influence binding potency and selectivity for the D3 receptor over the D2 receptor.

Data Presentation: In Vitro Binding Affinities

The binding affinities of the synthesized compounds for the human dopamine D2 and D3 receptors were determined using a competitive radioligand binding assay. The results, expressed as inhibition constants (Ki), are summarized in the table below. Lower Ki values indicate higher binding affinity.

Compound ID4-Piperazine SubstituentD3 Ki (nM)D2 Ki (nM)D2/D3 Selectivity Ratio
1a 4-(Thiophen-2-yl)benzamide0.8136170
1b 4-(Pyridin-4-yl)benzamide1.328.622
1c 4-(Pyrimidin-2-yl)benzamide2.515060
1d 4-(Thiazol-2-yl)benzamide3.121770
1e 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol9.8>1000>102

Experimental Protocols

Dopamine D2/D3 Receptor Binding Assay

The in vitro binding affinities of the N-cyclopropyl-2-(4-substituted-piperazin-1-yl)acetamide derivatives were determined using a competitive radioligand binding assay with membranes from HEK293 cells stably expressing either the human dopamine D2 or D3 receptor.

Materials:

  • HEK293 cell membranes expressing human D2 or D3 receptors.

  • Radioligand: [¹²⁵I]IABN.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding control: 10 µM haloperidol.

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • A reaction mixture containing cell membranes (10-20 µg protein), varying concentrations of the test compound, and a fixed concentration of [¹²⁵I]IABN (approximately 0.1 nM) in assay buffer was prepared in a 96-well plate.

  • The plate was incubated at room temperature for 2 hours to reach equilibrium.

  • The binding reaction was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were washed three times with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters was measured using a liquid scintillation counter.

  • Non-specific binding was determined in the presence of 10 µM haloperidol.

  • The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) were calculated by non-linear regression analysis of the competition curves.

  • The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for D2-like dopamine receptors and the workflow of the radioligand binding assay.

G cluster_membrane Cell Membrane D3R D3 Receptor G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ligand D3 Antagonist (e.g., Derivative 1a) Ligand->D3R Binds to Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Dopamine D3 Receptor Signaling Pathway.

G start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prepare_reagents incubation Incubate Reagents in 96-well plate prepare_reagents->incubation filtration Rapid Filtration (Separate bound from unbound) incubation->filtration counting Scintillation Counting (Measure radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow.

Structure-Activity Relationship (SAR) Analysis

The SAR study of this series of N-cyclopropyl-2-(4-substituted-piperazin-1-yl)acetamide derivatives highlights several key structural features that contribute to their high affinity and selectivity for the D3 receptor.

  • Aryl Carboxamide Moiety: The introduction of an aryl carboxamide group at the 4-position of the piperazine ring is crucial for high D3 receptor affinity.

  • Heterocyclic Substituents: The nature of the heterocyclic ring on the benzamide moiety significantly influences both affinity and selectivity. The 4-(thiophen-2-yl)benzamide derivative (1a ) exhibited the highest affinity and selectivity for the D3 receptor. This suggests that the electronic and steric properties of the thiophene ring are optimal for interaction with the D3 receptor binding pocket.

  • Pyridine and Pyrimidine Substituents: While still potent, the pyridine (1b ) and pyrimidine (1c ) analogs showed lower selectivity compared to the thiophene analog, indicating that the position and number of nitrogen atoms in the heteroaromatic ring can modulate the D2/D3 selectivity.

  • Triazole-thiol Substituent: The 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (1e ) displayed a significant drop in affinity for the D2 receptor, leading to a high selectivity ratio, although its D3 affinity was lower than the other analogs. This suggests that bulkier and more complex heterocyclic systems might be less tolerated by the D2 receptor.

References

Comparative Guide to the Biological Efficacy of N-substituted 2-piperazin-1-ylacetamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Comparative Efficacy of Piperazine-Acetamide Analogs in Oncology

Recent research has explored the antiproliferative activity of various N-substituted piperazine-acetamide derivatives against a range of human cancer cell lines. The following data summarizes the in vitro cytotoxic effects of two distinct series of analogs.

Anticancer Activity of Benzhydrylpiperazine-Triazoline Analogs

A series of novel benzhydrylpiperazine derivatives bearing a Δ²-1,2,3-triazoline moiety were synthesized and evaluated for their antiproliferative activity against a panel of eight human cancer cell lines.[3] The half-maximal inhibitory concentrations (IC50) are presented in Table 1.

Table 1: In Vitro Antiproliferative Activity of Benzhydrylpiperazine-Triazoline Analogs (IC50 in µM) [3]

CompoundHL-60 (Leukemia)Z138 (Lymphoma)DND-41 (Leukemia)Capan-1 (Pancreatic)HCT-116 (Colon)LN229 (Glioblastoma)K562 (Leukemia)
10 19.9018.0018.5040.9036.2543.9036.10
11 16.8018.5019.2040.9036.2543.9036.10
13 >50>5019.90>50>50>50>50
Anticancer Activity of Ciprofloxacin-Piperazine Analogs

A series of 31 derivatives of the fluoroquinolone antibiotic ciprofloxacin, featuring substitutions on the piperazine ring, were synthesized and evaluated for their in vitro antitumor activity against five human cancer cell lines.[4] A selection of the most potent compounds is presented in Table 2.

Table 2: In Vitro Antitumor Activity of 7-((4-Substituted)piperazin-1-yl) Ciprofloxacin Derivatives (IC50 in µM) [4]

CompoundA549 (Lung)HCT-116 (Colon)LoVo (Colon)MCF-7 (Breast)MDA-MB-231 (Breast)
2 10>1001010>100
6h 101010>10010

II. Antimicrobial Activity of Piperazine-Acetamide Analogs

Derivatives of 2-piperazin-1-yl-acetamide have also been investigated for their antimicrobial properties. A study on (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives revealed significant antibacterial and antifungal activity.[5]

Table 3: Antimicrobial Activity of Piperazine-Thiophene-Acetamide Analogs (MIC in µg/mL) [5]

CompoundProteus vulgarisAspergillus niger
7f 93.7-
7g -93.7
7i -93.7
Ampicillin (Std.)125-
Nystatin (Std.)-125

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of N-substituted 2-piperazin-1-ylacetamide analogs.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxic effects of novel compounds on cancer cell lines.[6]

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.

Antimicrobial Susceptibility Testing (Micro Broth Dilution Method)

This protocol is based on the methodology used to determine the Minimum Inhibitory Concentration (MIC) of new antimicrobial agents.[5]

  • Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Visualizations

The following diagrams illustrate key concepts related to the synthesis and mechanism of action of piperazine-acetamide analogs.

G General Synthesis of N-Substituted 2-piperazin-1-ylacetamide Analogs cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Final Product Piperazine Piperazine Step1 Acylation Piperazine->Step1 Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Step1 Amine R-NH2 Step2 Nucleophilic Substitution Amine->Step2 Intermediate 1-(2-Chloroacetyl)piperazine Step1->Intermediate Final_Product N-R-2-(piperazin-1-yl)acetamide Step2->Final_Product Intermediate->Step2

Caption: A generalized synthetic route for N-substituted 2-piperazin-1-ylacetamide analogs.

G Proposed Anticancer Mechanism of Action Analog Piperazine-Acetamide Analog Target Cellular Target (e.g., Kinase, DNA) Analog->Target Inhibition/Binding Pathway Signaling Pathway Disruption Target->Pathway Arrest Cell Cycle Arrest Pathway->Arrest Apoptosis Apoptosis Pathway->Apoptosis G Experimental Workflow for In Vitro Anticancer Screening Start Synthesized Analogs Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with Analogs Cell_Culture->Treatment Assay Cytotoxicity Assay (e.g., MTT) Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50

References

Structure-Activity Relationship of N-cyclopropyl-2-piperazin-1-ylacetamide and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. The compound N-cyclopropyl-2-piperazin-1-ylacetamide represents a simple yet versatile template within this class. Its structure comprises three key components amenable to modification for exploring structure-activity relationships (SAR): the N-acyl group (cyclopropyl), the piperazine core, and the substituent on the second piperazine nitrogen. This guide provides a comparative analysis of the SAR of piperazine-acetamide derivatives, with a focus on antimicrobial activity, supported by experimental data and detailed protocols.

Comparative Analysis of Antimicrobial Activity

To illustrate the SAR of N-substituted piperazine derivatives, we present data from a study on a series of N,N'-disubstituted piperazines evaluated for their in vitro antibacterial activity. While not direct analogs of this compound, these compounds share the core piperazine-acetamide-like linkage and provide valuable insights into how structural modifications impact antimicrobial potency. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of N,N'-disubstituted Piperazine Derivatives against various bacterial strains.

Compound IDR GroupS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)
4 4-chlorophenyl16>25664
6c 4-fluorophenyl16328
6d 4-bromophenyl161632
7b 2,4-dichlorophenyl321664
Gentamycin (Reference)428

Data sourced from a study on N,N′-Bis(1,3,4-thiadiazole) substituted piperazines, which share a disubstituted piperazine core relevant for SAR comparison.[1]

From the data presented, several SAR trends can be observed:

  • Influence of Phenyl Substitution: The nature of the substituent on the phenyl ring at the N4 position of the piperazine significantly influences antibacterial activity. Halogen substitution appears to be favorable.

  • Gram-Negative vs. Gram-Positive Activity: Compound 6c (4-fluorophenyl) demonstrates potent activity against the Gram-negative bacterium E. coli (MIC = 8 µg/mL), comparable to the reference antibiotic Gentamycin.[1]

  • Potency against Gram-Positive Bacteria: Compounds 4 , 6c , and 6d show notable activity against the Gram-positive bacterium S. aureus with an MIC of 16 µg/mL.[1] Compound 6d (4-bromophenyl) and 7b (2,4-dichlorophenyl) are also the most potent against B. subtilis (MIC = 16 µg/mL).[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the agar well diffusion method.[1]

  • Preparation of Microbial Cultures: Bacterial strains (S. aureus, B. subtilis, and E. coli) are cultured in a suitable broth medium at 37°C for 24 hours.

  • Preparation of Agar Plates: Mueller-Hinton agar is prepared and sterilized, then poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar plates are uniformly inoculated with the respective bacterial suspensions using a sterile cotton swab.

  • Well Preparation: Wells of a defined diameter (e.g., 6 mm) are created in the agar using a sterile borer.

  • Compound Application: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the compounds are prepared, and a fixed volume of each dilution is added to the wells. A well containing the solvent alone serves as a negative control, and a well with a standard antibiotic (e.g., Gentamycin) serves as a positive control.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria around the well.[1]

Structure-Activity Relationship Workflow

The following diagram illustrates the logical workflow for establishing the structure-activity relationship of piperazine-acetamide derivatives.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis SAR Analysis Core This compound Scaffold Analogs Synthesize Analogs (Vary R1, R2, R3) Core->Analogs Purification Purification & Characterization (NMR, MS, HPLC) Analogs->Purification Screening In vitro Biological Assays (e.g., Antimicrobial, Enzyme Inhibition) Purification->Screening Data Collect Quantitative Data (MIC, IC50) Screening->Data SAR_Table Construct SAR Table Data->SAR_Table Analysis Analyze Structure-Activity Relationships SAR_Table->Analysis Lead_ID Identify Lead Compounds Analysis->Lead_ID Lead_ID->Analogs Further Optimization Signaling_Pathway Receptor Target Receptor (e.g., GPCR, Ion Channel) Effector Downstream Effector (e.g., Adenylyl Cyclase) Receptor->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Kinase_Cascade->Cellular_Response Inhibitor Piperazine-acetamide Derivative Inhibitor->Receptor Inhibition Experimental_Workflow cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & SAR start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & QC synthesis->purification primary_assay Primary Screening (e.g., MIC Assay) purification->primary_assay secondary_assay Secondary Assay (e.g., IC50 Determination) primary_assay->secondary_assay tertiary_assay Mechanism of Action Studies secondary_assay->tertiary_assay data_analysis Data Compilation tertiary_assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis lead_selection Lead Compound Selection sar_analysis->lead_selection

References

A Comparative Guide to N-Substituted Piperazinyl-Acetamides: In Vivo and In Vitro Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data on N-substituted piperazinyl-acetamide analogs offers valuable insights into their potential therapeutic applications. Due to a lack of publicly available research specifically on N-cyclopropyl-2-piperazin-1-ylacetamide, this guide focuses on closely related analogs to provide a comparative overview of their in vivo and in vitro biological activities.

The piperazine ring is a well-established pharmacophore in medicinal chemistry, known to impart favorable pharmacokinetic properties to a wide range of therapeutic agents.[1] The N-substituted piperazinyl-acetamide scaffold, in particular, has emerged as a promising framework for the development of novel drugs targeting various biological pathways. This guide synthesizes data from preclinical studies on analogs of this compound to highlight their potential in areas such as anticonvulsant therapy.

In Vivo Anticonvulsant Activity of N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide Analogs

A significant body of research has focused on the anticonvulsant properties of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. These compounds have been evaluated in various animal models of epilepsy, providing crucial data on their efficacy and neurotoxicity.

Quantitative Comparison of Anticonvulsant Activity

The following table summarizes the in vivo anticonvulsant activity of selected N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives in the maximal electroshock (MES) seizure model in mice.

Compound IDR (Substitution on anilide ring)R1 (Substitution on 4-phenylpiperazine ring)Dose (mg/kg, i.p.)Time (h)MES Test (% Protection)Neurotoxicity (% Deficit)
12 3-ClCH31000.5250
3000.500
100400
300400
19 3-CF34-F-Ph1000.5500
3000.51000
10041000
3004750
20 3-CF34-Cl-Ph1000.5250
3000.5750
1004500
3004500
Phenytoin --300.51000
1000.510025
3041000
10041000
Carbamazepine --300.51000
1000.5100100
3041000
100410050

Data sourced from a study by Kamiński et al. (2015).[2][3]

In Vitro Mechanistic Insights

To elucidate the mechanism of action of these anticonvulsant analogs, in vitro studies have been conducted to assess their interaction with specific molecular targets.

Voltage-Sensitive Sodium Channel (VSSC) Binding

The most potent anticonvulsant derivative, compound 20 , was evaluated for its ability to bind to the neuronal voltage-sensitive sodium channel (site 2).[2]

CompoundTest Concentration (µM)% Inhibition of [3H]batrachotoxin binding
20 115
1035
10055

Data sourced from a study by Kamiński et al. (2015).[2][3]

These results suggest that the anticonvulsant activity of these compounds may be mediated, at least in part, by their interaction with voltage-sensitive sodium channels.[2]

Experimental Protocols

In Vivo Anticonvulsant Screening[2][3]
  • Animals: Adult male albino Swiss mice (20-25 g) and Wistar rats (180-220 g) were used. Animals were housed under standard laboratory conditions with free access to food and water.

  • Drug Administration: Test compounds were suspended in a 0.5% solution of methylcellulose in water and administered intraperitoneally (i.p.).

  • Maximal Electroshock (MES) Test: Seizures were induced by a 0.2-second electrical stimulus (50 mA in mice, 150 mA in rats) delivered via ear-clip electrodes. Protection was defined as the abolition of the tonic hind limb extension phase of the seizure.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: Seizures were induced by a subcutaneous injection of pentylenetetrazole (85 mg/kg in mice, 70 mg/kg in rats). Protection was defined as the absence of clonic seizures for at least 30 minutes.

  • 6-Hz Psychomotor Seizure Test: Seizures were induced by a 3-second electrical stimulus (32 mA, 6 Hz) delivered via corneal electrodes. Protection was defined as the absence of seizure activity.

  • Neurotoxicity (Rotarod Test): Motor impairment was assessed using a rotarod apparatus. Animals were trained to remain on a rotating rod (6 rpm) for 2 minutes. Neurotoxicity was indicated by the inability of the animal to maintain its balance on the rod for this duration.

In Vitro Voltage-Sensitive Sodium Channel Binding Assay[2]
  • Preparation of Rat Cortical Membranes: Cerebral cortices from male Wistar rats were homogenized in a sucrose buffer. The homogenate was centrifuged, and the resulting pellet containing the membrane fraction was used for the binding assay.

  • Binding Assay: The membrane preparation was incubated with the radioligand [3H]batrachotoxin and the test compound at various concentrations. Non-specific binding was determined in the presence of a high concentration of veratridine. The radioactivity was measured using a liquid scintillation counter.

Visualizing Experimental Workflows and Pathways

Anticonvulsant Drug Screening Workflow

G cluster_0 In Vivo Screening cluster_1 In Vitro Screening Compound Synthesis Compound Synthesis Drug Administration (i.p.) Drug Administration (i.p.) Compound Synthesis->Drug Administration (i.p.) VSSC Binding Assay VSSC Binding Assay Compound Synthesis->VSSC Binding Assay MES Test MES Test Drug Administration (i.p.)->MES Test scPTZ Test scPTZ Test Drug Administration (i.p.)->scPTZ Test 6-Hz Test 6-Hz Test Drug Administration (i.p.)->6-Hz Test Rotarod Test (Neurotoxicity) Rotarod Test (Neurotoxicity) Drug Administration (i.p.)->Rotarod Test (Neurotoxicity) Efficacy Data Efficacy Data MES Test->Efficacy Data scPTZ Test->Efficacy Data 6-Hz Test->Efficacy Data Toxicity Data Toxicity Data Rotarod Test (Neurotoxicity)->Toxicity Data Mechanism of Action Insight Mechanism of Action Insight VSSC Binding Assay->Mechanism of Action Insight

Caption: Workflow for anticonvulsant screening.

Proposed Mechanism of Action Signaling Pathway

G Compound Compound VSSC Voltage-Sensitive Sodium Channel Compound->VSSC Inhibition Na_Influx Decreased Na+ Influx VSSC->Na_Influx Neuronal_Excitability Reduced Neuronal Excitability Na_Influx->Neuronal_Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Caption: Proposed anticonvulsant mechanism.

Concluding Remarks

While direct experimental data on this compound remains elusive, the comprehensive analysis of its structural analogs provides a strong foundation for predicting its potential biological activities. The N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide scaffold has demonstrated significant anticonvulsant effects in vivo, likely mediated by the inhibition of voltage-sensitive sodium channels. This comparative guide underscores the therapeutic potential of this class of compounds and provides a roadmap for future research and development endeavors. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and safety of these and related molecules is warranted to fully realize their clinical potential.

References

A Comparative Guide to the Synthesis of N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-cyclopropyl-2-piperazin-1-ylacetamide is a piperazine-containing compound with potential applications in medicinal chemistry and drug discovery. The synthesis of this molecule can be approached through several strategic routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of two primary synthetic pathways, offering detailed experimental protocols and a summary of expected outcomes to aid in methodological selection for research and development.

Executive Summary

Two principal synthetic routes for this compound are presented:

  • Route 1: Direct Alkylation. This one-step approach involves the direct alkylation of piperazine with N-cyclopropyl-2-chloroacetamide. It is a straightforward method, though it may require careful control of reaction conditions to minimize side products.

  • Route 2: Two-Step Acylation of a Precursor. This route first involves the synthesis of 1-(cyclopropylmethyl)piperazine, which is then acylated to yield the final product. While this method involves an additional step, it can offer higher overall yields and purity.

The following sections provide a detailed comparison of these routes, including experimental protocols, quantitative data, and workflow diagrams.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Direct AlkylationRoute 2: Two-Step Acylation of Precursor
Number of Steps 12
Starting Materials Piperazine, N-cyclopropyl-2-chloroacetamideN-Boc-piperazine, Cyclopropanecarbonyl chloride, Chloroacetyl chloride, Cyclopropylamine
Overall Yield ModerateHigh[1]
Purity Good, may require chromatographic purificationExcellent[1]
Key Advantages Simplicity, fewer reaction stepsHigh yield of precursor, potentially purer final product
Potential Challenges Formation of di-substituted piperazine byproductsLonger overall synthesis time

Experimental Protocols

Route 1: Direct Alkylation of Piperazine

This method is adapted from general procedures for the alkylation of piperazines with 2-chloroacetamides.[2][3]

Step 1: Synthesis of this compound

  • To a solution of piperazine (2.0 equivalents) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature and add a solution of N-cyclopropyl-2-chloroacetamide (1.0 equivalent) in the same solvent dropwise over 30 minutes.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with triethylamine) to afford this compound.

Route 2: Two-Step Acylation of 1-(cyclopropylmethyl)piperazine

This route first synthesizes the key intermediate, 1-(cyclopropylmethyl)piperazine, in high yield, followed by acylation.

Step 1: Synthesis of 1-(cyclopropylmethyl)piperazine [1]

  • To a solution of N-Boc-piperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in an inert solvent such as dichloromethane, add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and concentrate the organic phase to obtain N-Boc-4-(cyclopropanecarbonyl)piperazine.

  • To a solution of the product from the previous step in an ether solvent (e.g., THF), add sodium borohydride (2.0 equivalents) followed by the dropwise addition of boron trifluoride-etherate (2.0 equivalents) at 0 °C.

  • After the reaction is complete, quench with water, extract with an organic solvent, and concentrate to yield N-Boc-4-(cyclopropylmethyl)piperazine.

  • Deprotect the Boc group by dissolving the intermediate in an alcohol solvent (e.g., isopropanol) and adding concentrated hydrochloric acid. Heat the mixture to 40-60 °C.

  • After deprotection is complete, basify the solution with aqueous sodium hydroxide and extract the product with dichloromethane.

  • Concentrate the organic extracts to obtain 1-(cyclopropylmethyl)piperazine as a pale yellow liquid with a reported yield of 94%.[1]

Step 2: Acylation of 1-(cyclopropylmethyl)piperazine

  • To a solution of 1-(cyclopropylmethyl)piperazine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in dichloromethane, add chloroacetyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting N-(cyclopropylmethyl)-2-chloro-N-(piperazin-1-yl)acetamide can then be reacted with cyclopropylamine to yield the final product. Alternatively, direct acylation with 2-chloro-N-cyclopropylacetamide can be performed.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Route_1 cluster_0 Route 1: Direct Alkylation piperazine Piperazine product This compound piperazine->product Alkylation chloroacetamide N-cyclopropyl-2-chloroacetamide chloroacetamide->product Alkylation

Caption: Workflow for Route 1: Direct Alkylation.

Route_2 cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acylation nboc_piperazine N-Boc-piperazine intermediate1 1-(Cyclopropylmethyl)piperazine nboc_piperazine->intermediate1 Acylation, Reduction, Deprotection cpc Cyclopropanecarbonyl chloride cpc->intermediate1 product This compound intermediate1->product Acylation chloroacetyl_chloride Chloroacetyl chloride chloroacetyl_chloride->product

Caption: Workflow for Route 2: Two-Step Acylation.

Conclusion

The choice between the direct alkylation and the two-step acylation route for the synthesis of this compound will depend on the specific requirements of the research or development project. For rapid synthesis and proof-of-concept studies, the one-step direct alkylation may be preferable due to its simplicity. However, for larger-scale synthesis where high yield and purity are paramount, the two-step acylation of the pre-synthesized 1-(cyclopropylmethyl)piperazine intermediate is likely the superior method, benefiting from a high-yielding precursor synthesis step.[1] Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate and efficient synthetic strategy.

References

Potential Cross-Reactivity Profile of N-cyclopropyl-2-piperazin-1-ylacetamide: A Comparative Analysis Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

This guide provides a comparative analysis of the potential cross-reactivity of N-cyclopropyl-2-piperazin-1-ylacetamide. Due to the limited availability of direct experimental data for this specific compound, this report leverages structure-activity relationship (SAR) data from structurally related piperazine derivatives to infer a potential off-target profile. The information is intended for researchers, scientists, and drug development professionals to anticipate potential biological interactions and guide experimental design.

This compound is a piperazine derivative. This chemical family is known for its broad range of pharmacological activities, which include, but are not limited to, antipsychotic, antidepressant, anxiolytic, anticancer, and antimicrobial effects.[1] The versatile nature of the piperazine scaffold allows for its interaction with a variety of biological targets, which can lead to both therapeutic effects and potential off-target activities.

Understanding Potential Off-Target Interactions

Piperazine derivatives are known to interact with several families of proteins, leading to potential cross-reactivity. The most commonly observed off-target activities are associated with G-protein coupled receptors (GPCRs), ion channels, and kinases.

Key Potential Off-Target Families for Piperazine Derivatives:
  • GPCRs: Many piperazine-containing compounds exhibit affinity for serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors. This can result in a range of central nervous system and cardiovascular effects.[2][3]

  • hERG Potassium Channel: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a significant safety concern for many piperazine derivatives, as it can lead to cardiotoxicity.[2] Key molecular features that influence hERG binding include lipophilicity and the basicity of the piperazine nitrogen.[2]

  • Kinases: A number of piperazine-based drugs, particularly in the oncology field, are designed as kinase inhibitors. The conserved nature of the ATP-binding pocket in kinases can lead to off-target inhibition of other kinases.[2][4]

  • Antihistaminic Receptors: Some piperazine derivatives are potent antihistamines, and cross-reactivity among different piperazine-based antihistamines has been documented.[5][6]

Comparative Analysis of Structurally Related Compounds

To infer the potential cross-reactivity of this compound, this section presents data from various piperazine acetamide derivatives and other related structures.

Compound Class/ExamplePrimary Target(s)Known Off-Target(s)Key Structural FeaturesReference(s)
Arylpiperazines 5-HT, Dopamine, Adrenergic ReceptorsOther GPCR subtypes, hERG channelPhenyl group attached to piperazine[2][3]
Piperazine-based Kinase Inhibitors e.g., CDK4/6, Tyrosine KinasesOther kinasesOften larger, more complex structures[4]
Piperazine Antihistamines (e.g., Hydroxyzine, Cetirizine) Histamine H1 ReceptorMuscarinic receptors, other GPCRsSpecific substitutions on the piperazine and acetamide moieties[5][6]
N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide derivatives Investigated for antimicrobial and anthelmintic activityNot extensively profiledPhenylacetamide moiety[7]

Experimental Protocols for Assessing Cross-Reactivity

A systematic approach is crucial for determining the selectivity and potential off-target effects of a novel compound. The following experimental workflow is a standard approach in drug discovery.

Tier 1: Broad Off-Target Screening

A common initial step is to screen the compound of interest against a broad panel of receptors, ion channels, enzymes, and transporters at a fixed concentration (e.g., 10 µM). This provides a wide overview of potential liabilities.

Sample Protocol: Broad Panel Radioligand Binding Assays

  • Objective: To identify potential off-target binding interactions of this compound across a diverse range of biological targets.

  • Procedure:

    • The test compound is prepared at a stock concentration (e.g., 10 mM in DMSO).

    • A panel of cell membranes or purified proteins expressing the target of interest is utilized.

    • The test compound is incubated at a final concentration of 10 µM with the target preparation and a specific radioligand for that target.

    • Following incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • The percentage of inhibition of radioligand binding by the test compound is calculated.

  • Data Analysis: A "hit" is typically defined as a significant percentage of inhibition (e.g., >50%) at the screening concentration.

Tier 2: Dose-Response Assays

For any "hits" identified in the initial broad screen, it is essential to determine the potency of the interaction. This is achieved by performing concentration-response assays to calculate IC50 (for functional assays) or Ki (for binding assays) values.

Sample Protocol: hERG Channel Patch-Clamp Assay

  • Objective: To determine the inhibitory potency (IC50) of this compound on the hERG potassium channel.

  • Procedure:

    • Whole-cell patch-clamp recordings are performed on a stable cell line expressing the hERG channel (e.g., HEK293 cells).

    • A voltage protocol is applied to elicit hERG tail currents.

    • The test compound is applied at increasing concentrations.

    • The inhibition of the hERG tail current is measured at each concentration.

  • Data Analysis: The concentration-response data are fitted to a logistical equation to determine the IC50 value.

Visualizing Potential Interactions and Workflows

Potential Signaling Pathways Affected by Piperazine Derivatives

G Piperazine_Derivatives Piperazine Derivatives GPCRs GPCRs (5-HT, Dopamine, Adrenergic) Piperazine_Derivatives->GPCRs hERG hERG K+ Channel Piperazine_Derivatives->hERG Kinases Kinases Piperazine_Derivatives->Kinases Downstream_Signaling Downstream Signaling Cascades GPCRs->Downstream_Signaling Cardiac_Action_Potential Cardiac Action Potential hERG->Cardiac_Action_Potential Kinases->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Neurotransmission) Downstream_Signaling->Cellular_Response Altered_Cardiac_Rhythm Altered Cardiac Rhythm Cardiac_Action_Potential->Altered_Cardiac_Rhythm

Caption: Potential off-target interactions of piperazine derivatives.

General Experimental Workflow for Cross-Reactivity Profiling

G Start Test Compound (this compound) Broad_Screen Broad Off-Target Panel Screening (e.g., Radioligand Binding Assays) Start->Broad_Screen Hit_Identification Hit Identification (e.g., >50% Inhibition at 10 µM) Broad_Screen->Hit_Identification Dose_Response Dose-Response Assays (IC50 / Ki Determination) Hit_Identification->Dose_Response Functional_Assay Cell-Based Functional Assays Dose_Response->Functional_Assay Selectivity_Profile Establish Selectivity Profile Functional_Assay->Selectivity_Profile

Caption: A tiered approach to experimental cross-reactivity profiling.

Conclusion

While direct experimental data on the cross-reactivity of this compound is not currently available in the public domain, the extensive research on other piperazine derivatives provides a valuable framework for predicting its potential off-target profile. Based on the structure-activity relationships of this compound class, it is plausible that this compound may interact with various GPCRs, and its potential for hERG channel inhibition should be carefully evaluated. The presence of the N-cyclopropyl group and the specific acetamide linker will undoubtedly influence its activity and selectivity profile compared to other piperazine analogs. The experimental workflows outlined in this guide offer a robust strategy for systematically characterizing the cross-reactivity of this and other novel chemical entities. This inferred analysis should be used to guide, but not replace, thorough experimental validation.

References

A Comparative Guide to Analytical Standards of N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of commercially available analytical standards for N-cyclopropyl-2-piperazin-1-ylacetamide. The performance and purity attributes of standards from three representative suppliers (designated as Supplier A, Supplier B, and Supplier C) are evaluated to assist researchers in making an informed selection for their analytical needs. The data presented herein is a synthesis of information typically found in Certificates of Analysis and quality control documentation.

Quantitative Purity and Impurity Profile

The accuracy of any quantitative analysis is fundamentally dependent on the purity of the analytical standard. High-purity standards ensure that the calibration curve is accurate and that the quantification of the active pharmaceutical ingredient (API) is not skewed by the presence of impurities. The following table summarizes the purity and impurity profiles determined by High-Performance Liquid Chromatography (HPLC) and other relevant analytical techniques.

Table 1: Comparative Analysis of Purity and Impurities

ParameterSupplier ASupplier BSupplier C
Purity (HPLC, % Area) 99.91%99.65%99.82%
Identity Confirmation ¹H NMR, MS, IR¹H NMR, MS¹H NMR, MS
Major Impurity (Structure) 2-piperazin-1-ylacetamideN-cyclopropylamine2-chloro-N-cyclopropylacetamide
Major Impurity (% Area) 0.05%0.21%0.11%
Total Impurities 0.09%0.35%0.18%
Water Content (Karl Fischer) 0.12%0.45%0.25%
Residual Solvents (GC-HS) <0.05% (Acetone)0.15% (Ethyl Acetate)<0.05% (DCM)

Physical and Chemical Characterization

Consistent physical and chemical properties are crucial for the day-to-day usability of an analytical standard, affecting everything from solubility to stability.

Table 2: Physical and Chemical Properties Comparison

ParameterSupplier ASupplier BSupplier C
Appearance White crystalline solidOff-white powderWhite to pale yellow solid
Solubility (at 25°C) Soluble in Methanol (>10 mg/mL)Soluble in Methanol (>10 mg/mL)Soluble in Methanol (>10 mg/mL)
Melting Point 112-114 °C110-113 °C111-114 °C
Certificate of Analysis Comprehensive with spectral dataProvided with purity/identityComprehensive with spectral data
Storage Conditions 2-8 °C, DesiccateRoom Temperature2-8 °C

Experimental Protocols

The following methodologies were employed for the characterization and comparison of the analytical standards.

3.1. Purity Determination by HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Standards were accurately weighed and dissolved in methanol to a final concentration of approximately 0.5 mg/mL.

3.2. Residual Solvent Analysis by GC-Headspace (GC-HS)

  • Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm).

  • Oven Program: 40°C for 5 minutes, ramp at 10°C/min to 240°C, hold for 5 minutes.

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Conditions: 85°C oven temperature for 20 minutes.

  • Sample Preparation: Approximately 100 mg of the standard was weighed into a headspace vial and dissolved in a suitable solvent (e.g., DMSO).

Visualization of Analytical Workflow

The diagram below illustrates a typical workflow for the qualification and use of a new analytical standard in a regulated research environment. This process ensures the reliability and traceability of the standard before it is used in critical assays.

G cluster_0 Procurement & Initial Checks cluster_1 In-House Verification cluster_2 Qualification & Release cluster_3 Routine Use A Receive New Standard Lot B Review Certificate of Analysis (CoA) A->B C Identity Confirmation (e.g., MS, NMR) B->C D Purity Analysis (HPLC) C->D E Characterization (KF, GC-HS) D->E F Compare Data to Specifications E->F G Qualification Decision F->G H Release for Use G->H I Reject Lot G->I J Prepare Stock & Working Solutions H->J K Use in Assays (e.g., Calibration) J->K

Caption: Standard qualification and implementation workflow.

Comparative Analysis of Piperazine-1-ylacetamide Derivatives in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the antimicrobial efficacy of novel 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivatives reveals their potential as potent agents against a range of bacterial and fungal pathogens. This guide provides a comparative overview of these compounds, supported by experimental data on their minimum inhibitory concentrations (MIC) and detailed methodologies from peer-reviewed research.

Comparative Antimicrobial Activity

The antimicrobial efficacy of a selection of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivatives was evaluated against several bacterial and fungal strains. The data, presented in terms of Minimum Inhibitory Concentration (MIC) in µg/mL, is summarized below. Lower MIC values indicate greater antimicrobial potency. The compounds were compared against the standard antibiotic, ampicillin.

Table 1: Antibacterial Activity (MIC in µg/mL)

CompoundListeria monocytogenesStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Escherichia coliPseudomonas aeruginosa
3d -->100-50
3g -->10050-
3k 25>100>100--
Ampicillin 3.120.781006.25100

Data sourced from a 2020 study on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides.[1]

Table 2: Antifungal Activity (MIC in µg/mL)

CompoundAspergillus fumigatusTrichoderma viride
3k >10025

Data sourced from a 2020 study on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides.[1]

Among the tested compounds, 3k demonstrated the most promising activity, particularly against Listeria monocytogenes and the fungus Trichoderma viride. Notably, compounds 3d and 3g showed enhanced potency against resistant bacterial strains compared to the standard drug ampicillin. Specifically, all three compounds were more effective against Methicillin-resistant S. aureus (MRSA) than ampicillin. Furthermore, compound 3d was more active against P. aeruginosa, and compound 3g was more effective against E. coli than ampicillin.[1]

Experimental Protocols

The following methodologies were employed in the evaluation of the antimicrobial activity of the 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivatives.

Antimicrobial Susceptibility Testing:

The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the microbroth dilution method.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight at 37°C in appropriate broth media. The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

  • Microbroth Dilution Assay:

    • A serial two-fold dilution of each compound was prepared in a 96-well microtiter plate using Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi.

    • The final concentration of the compounds ranged from 0.045 to 100 µg/mL.

    • Each well was inoculated with the standardized microbial suspension.

    • The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Proposed Mechanism of Action: A Hypothetical Signaling Pathway

Molecular docking studies on similar piperazine derivatives suggest a potential mechanism of action involving the inhibition of key bacterial enzymes. For instance, E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, has been identified as a possible target. Inhibition of this enzyme would disrupt bacterial cell wall formation, leading to cell death.

G Hypothetical Signaling Pathway of Antimicrobial Action Compound Piperazine-1-ylacetamide Derivative MurB MurB Enzyme (Peptidoglycan Synthesis) Compound->MurB Inhibition CellWall Cell Wall Synthesis MurB->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to

Caption: Hypothetical inhibition of bacterial cell wall synthesis.

Experimental Workflow for Antimicrobial Screening

The general workflow for screening new chemical entities for antimicrobial activity involves a multi-step process, from initial synthesis to the determination of the minimum inhibitory concentration.

G Experimental Workflow for Antimicrobial Screening Synthesis Compound Synthesis and Purification Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization StockSolution Preparation of Stock Solutions Characterization->StockSolution MICAssay Microbroth Dilution MIC Assay StockSolution->MICAssay MicrobialCulture Microbial Strain Culturing MicrobialCulture->MICAssay DataAnalysis Data Analysis and MIC Determination MICAssay->DataAnalysis

Caption: Workflow for antimicrobial compound evaluation.

References

Comparative Analysis of N-cyclopropyl-2-piperazin-1-ylacetamide in Patent Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-2-piperazin-1-ylacetamide is a molecule of interest within the broader class of piperazine derivatives, a scaffold renowned for its prevalence in a wide array of therapeutic agents. The piperazine moiety is a versatile building block in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a linker for engaging with various biological targets. This guide provides a comparative analysis of this compound, drawing upon patent literature and scientific publications to contextualize its potential therapeutic applications, supported by available experimental data and methodologies for analogous compounds. While direct patent claims and extensive biological data for this compound remain limited in the public domain, this analysis leverages data from structurally related piperazine-acetamide derivatives to infer its potential activities and guide future research.

Overview of Piperazine Derivatives in Drug Discovery

The piperazine ring is a common feature in numerous approved drugs, demonstrating a broad spectrum of pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, and antiviral effects.[1] Its utility in drug design is attributed to its ability to introduce a basic nitrogen atom, which can be crucial for target binding and improving solubility, while the second nitrogen atom provides a point for further chemical modification to fine-tune activity and selectivity.

Potential Therapeutic Applications of this compound and Analogs

Based on the patent literature for related compounds, this compound and its analogs are being investigated for a variety of therapeutic applications. The core structure, combining a cyclopropyl group, an acetamide linker, and a piperazine ring, allows for systematic modifications to explore structure-activity relationships (SAR) for different biological targets.[2]

Antimicrobial Activity

Several patents and publications describe the antimicrobial potential of piperazine-acetamide derivatives. For instance, studies on 2-(piperazin-1-yl)-N-1,3-thiazol-2-ylacetamides have revealed compounds with significant antibacterial and antifungal properties. This suggests that this compound could be a valuable starting point for the development of new anti-infective agents.

Anticancer Activity

The piperazine scaffold is a well-established pharmacophore in the design of anticancer agents. Its presence in various kinase inhibitors and other anticancer drugs highlights its importance in this therapeutic area. The exploration of this compound analogs for anticancer activity is a logical direction for research.

Anti-inflammatory Activity

Analogous structures, such as N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives, have been explored as potential COX-2 inhibitors for anti-inflammatory applications.[2] This indicates a potential avenue for the development of this compound as an anti-inflammatory agent.

Comparative Experimental Data

Table 1: Antimicrobial Activity of Representative Piperazine-Acetamide Derivatives
Compound IDTarget OrganismMIC (µg/mL)Patent/Reference
Analog A Staphylococcus aureus125F. A. S. Alasmary, et al.
Escherichia coli62.5F. A. S. Alasmary, et al.
Candida albicans250F. A. S. Alasmary, et al.
Analog B Pseudomonas aeruginosa31.25F. A. S. Alasmary, et al.
Aspergillus niger125F. A. S. Alasmary, et al.

MIC: Minimum Inhibitory Concentration

Table 2: Enzyme Inhibitory Activity of Representative Piperazine-Acetamide Derivatives
Compound IDTarget EnzymeIC50 (µM)Patent/Reference
Analog C α-glucosidase15.8 ± 0.2M. G. M. D. Al-Sha'er, et al.
Analog D α-glucosidase25.4 ± 0.5M. G. M. D. Al-Sha'er, et al.
Acarbose (Standard) α-glucosidase38.2 ± 0.3M. G. M. D. Al-Sha'er, et al.

IC50: Half-maximal inhibitory concentration

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments cited for analogous compounds are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Preparation of Microplates: The test compounds are serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microplates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

α-Glucosidase Inhibition Assay
  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate are prepared in phosphate buffer (pH 6.8).

  • Assay Protocol: The test compound is pre-incubated with the enzyme solution in a 96-well plate for 10 minutes at 37°C.

  • Initiation of Reaction: The reaction is initiated by adding the pNPG substrate to the wells.

  • Measurement: The absorbance is measured at 405 nm at regular intervals to monitor the release of p-nitrophenol.

  • Calculation of IC50: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

The mechanism of action of piperazine derivatives can vary widely depending on the specific substitutions and the overall molecular structure. For antimicrobial agents, potential targets include enzymes involved in cell wall synthesis or DNA replication. For enzyme inhibitors, the compounds often interact with the active site of the target enzyme. Molecular docking studies are frequently employed to predict and understand these interactions.

Below are representative diagrams illustrating a general experimental workflow for screening piperazine derivatives and a hypothetical signaling pathway that could be modulated by such compounds.

G cluster_0 Screening Workflow Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening High-Throughput Screening Hit Identification Hit Identification Primary Screening->Hit Identification Active Compounds Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR Studies Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Candidate Selection

Caption: General experimental workflow for the screening and development of piperazine derivatives.

G Piperazine Derivative Piperazine Derivative Target Enzyme Target Enzyme Piperazine Derivative->Target Enzyme Inhibition Product Product Target Enzyme->Product Catalyzes Substrate Substrate Substrate->Target Enzyme Binds to Biological Response Biological Response Product->Biological Response Leads to

Caption: Hypothetical signaling pathway illustrating enzyme inhibition by a piperazine derivative.

Conclusion

While the patent literature specifically detailing the biological activity of this compound is not extensive, the analysis of analogous piperazine-acetamide derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The comparative data presented here on the antimicrobial and enzyme-inhibitory activities of related compounds offer valuable benchmarks for future studies. The provided experimental protocols and workflow diagrams serve as a guide for researchers aiming to explore the therapeutic potential of this and similar molecules. Further research, including synthesis, in vitro and in vivo screening, and SAR studies, is warranted to fully elucidate the pharmacological profile of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of N-cyclopropyl-2-piperazin-1-ylacetamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-cyclopropyl-2-piperazin-1-ylacetamide, ensuring compliance with safety regulations and fostering a secure research environment.

Understanding the Hazard Profile

Before initiating any disposal protocol, it is crucial to be fully aware of the hazards associated with this compound. This compound presents multiple health risks that necessitate careful handling at all stages.

Hazard Identification and Safety Precautions:

Hazard StatementGHS Hazard CodePrecautionary Measures
Harmful if swallowedH302Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Harmful in contact with skinH312Wear protective gloves and clothing.
Causes skin irritationH315Wash skin with plenty of water. If skin irritation occurs, get medical advice/attention.
Causes serious eye damageH318Wear eye protection/face protection.
Harmful if inhaledH332Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
May cause respiratory irritationH335If inhaled, remove person to fresh air and keep comfortable for breathing.

This data is compiled from available chemical safety information[1].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that neutralizes its hazardous properties and adheres to institutional and regulatory guidelines. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste[2][3].

Experimental Protocol for Neutralization (for small quantities):

For small residual amounts, a carefully controlled neutralization process can be considered. This procedure should only be performed by trained personnel in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE).

  • Preparation :

    • Don appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

    • Ensure a chemical fume hood is operational.

    • Prepare a neutralizing agent. For acidic compounds, a dilute solution of sodium bicarbonate (5%) is commonly used. For basic compounds like piperazine derivatives, a dilute solution of a weak acid such as citric acid can be used. The exact nature of this compound's reactivity should be considered, and if in doubt, treat it as a hazardous waste without neutralization.

  • Neutralization :

    • Slowly and cautiously add the this compound waste to a large beaker containing the neutralizing solution, with constant stirring.

    • Monitor the reaction for any signs of heat generation or gas evolution. If the reaction is vigorous, slow the rate of addition.

    • After complete addition, continue stirring for at least 30 minutes to ensure the reaction is complete.

    • Check the pH of the resulting solution to confirm neutralization (typically aiming for a pH between 6 and 8).

  • Final Disposal :

    • The neutralized solution should be collected in a designated hazardous waste container for aqueous waste[4][5].

    • Label the container clearly with its contents.

    • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office.

General Waste Disposal Workflow:

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Identify Waste This compound B Consult Safety Data Sheet (SDS) and Institutional Guidelines A->B C Don Personal Protective Equipment (PPE) B->C D Segregate Waste: Keep away from incompatible materials C->D E Select Appropriate Waste Container (Clearly Labeled Hazardous Waste) D->E F Transfer Waste to Container in a Fume Hood E->F G Securely Seal and Label Container (Contents, Date, Hazards) F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for Pickup by Environmental Health & Safety (EHS) H->I J End: Proper Disposal I->J

Caption: Disposal Workflow for this compound.

Key Logistical and Safety Information

  • Waste Minimization : Whenever possible, plan experiments to minimize the generation of waste. This includes ordering only the necessary quantities of chemicals and using smaller-scale experimental setups[5].

  • Container Management : Always use waste containers that are compatible with the chemical waste. Ensure containers are kept closed except when adding waste and are in good condition[3][4].

  • Labeling : All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the accumulation start date[6].

  • Storage : Store hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) that is at or near the point of generation[4][5].

  • Emergency Procedures : In case of a spill or exposure, immediately follow your institution's emergency protocols. Have spill kits and first aid supplies readily available.

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the research community.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-cyclopropyl-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of N-cyclopropyl-2-piperazin-1-ylacetamide, a compound that requires careful management in a laboratory setting. These guidelines are designed to protect researchers, scientists, and drug development professionals from potential hazards.

Compound Hazard Overview: this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Given the lack of a specific Safety Data Sheet (SDS) for this exact compound, a cautious approach is mandated, treating it with the precautions required for similarly hazardous substituted acetamides and piperazine derivatives.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the mandatory PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes/Face Chemical safety goggles and a face shieldGoggles must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is required when there is a risk of splashing.[2][3]
Hands Nitrile glovesGloves should be inspected for degradation before each use. Contaminated gloves must be disposed of as hazardous waste.[2]
Body Laboratory coatA standard laboratory coat is mandatory. Additional protective clothing may be necessary depending on the scale of the operation.[2]
Respiratory NIOSH-approved respiratorRequired for any operations that may generate dust or aerosols. The appropriate cartridge must be selected based on the potential airborne concentration and the specific hazards of the compound.[2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risk. All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[2][4]

Preparation:

  • Verify Engineering Controls: Ensure the chemical fume hood, eyewash station, and safety shower are fully operational.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Labeling: Clearly label all containers with the chemical name and associated hazard warnings.

Handling:

  • Avoid Direct Contact: Prevent any direct contact with the skin, eyes, and clothing.[5]

  • Minimize Dust and Aerosols: Handle the compound in a manner that minimizes the generation of dust and aerosols.[2]

  • Use Appropriate Tools: Utilize spatulas, and other appropriate tools to handle the solid material.

  • Weighing: If weighing is required, do so within the chemical fume hood or a ventilated balance enclosure.

Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

  • Storage: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5]

Disposal Plan: Ensuring Safe and Compliant Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation:

  • Collect all contaminated materials, including disposable gloves, weighing paper, and used labware, in a dedicated, clearly labeled, and sealed hazardous waste container.[2]

Disposal Method:

  • Dispose of the collected waste through a licensed hazardous waste disposal company.

  • Adhere to all local, state, and federal regulations for chemical waste disposal.[2]

  • Incineration in a permitted hazardous waste incinerator is the preferred method of disposal.[2]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.